2-Hydrazinobenzoic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNNOFKURIXXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068744 | |
| Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID9068744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52356-01-1 | |
| Record name | 2-Carboxyphenylhydrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52356-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052356011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxyphenylhydrazinium(1+) chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride: Properties, Structure, and Synthetic Utility
Introduction: A Versatile Building Block in Modern Chemistry
2-Hydrazinobenzoic acid hydrochloride is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive hydrazine moiety and a versatile carboxylic acid group on a benzene ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, structural features, and key applications, with a focus on providing practical insights for laboratory professionals. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred reagent in many synthetic protocols.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any research or development setting.
Nomenclature and Identifiers
-
Systematic IUPAC Name : 2-hydrazinylbenzoic acid;hydrochloride
-
Common Names : 2-Carboxyphenylhydrazine hydrochloride, o-Hydrazinobenzoic acid hydrochloride
-
CAS Number : 52356-01-1
-
Molecular Formula : C₇H₉ClN₂O₂
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InChI Key : ZGNNOFKURIXXRF-UHFFFAOYSA-N[1]
Physicochemical Data
The compound's physical properties dictate its handling, storage, and reaction conditions. It typically presents as a white to off-white or light yellow crystalline powder.
| Property | Value | Source(s) |
| Physical State | Solid, Crystalline Powder | [1] |
| Melting Point | 185 °C (with decomposition) | [5][6] |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [5][6][7] |
Expert Insight: The decomposition at its melting point is a critical parameter. When using this reagent in reactions at elevated temperatures, it is advisable to monitor for gas evolution or color changes that may indicate degradation rather than the desired reaction. Its solubility in water is due to the salt form and the polar functional groups, but it exhibits moderate solubility in polar organic solvents like ethanol.
Structural Elucidation and Spectroscopic Profile
The reactivity and utility of this compound are direct consequences of its molecular structure. Spectroscopic analysis provides the definitive confirmation of this structure.
Molecular Structure
The molecule consists of a benzene ring substituted at the 1- and 2-positions with a carboxylic acid group and a hydrazinium group (-NHNH₃⁺), respectively. The positive charge is localized on the hydrazine moiety, forming an ionic bond with the chloride anion.
Spectroscopic Data Interpretation
While specific spectra can vary slightly based on the solvent and instrument, the following represents a typical interpretation of its key spectroscopic features.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydrazinium and carboxylic acid groups. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons.
¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals, corresponding to the six aromatic carbons and the single carboxyl carbon.
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Carbonyl Carbon (C=O): Typically observed far downfield, around ~168 ppm , due to the deshielding effect of the two oxygen atoms.[1]
-
Aromatic Carbons: Appear in the range of ~115-157 ppm . The carbon attached to the hydrazine group (C2) and the carbon bearing the carboxylic acid (C1) are the most deshielded among the ring carbons due to the electron-withdrawing nature of the substituents.[1]
Infrared (IR) Spectroscopy: The IR spectrum is highly informative for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3200-3000 | N-H Stretch | Hydrazinium ion (-NHNH₃⁺) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| ~1700-1680 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
Expert Insight: In the IR spectrum, the broad O-H stretch from the carboxylic acid often overlaps with the N-H stretching bands of the hydrazinium group. The carbonyl (C=O) stretch is a strong, sharp, and highly diagnostic peak.
Synthesis and Purification
Understanding the synthesis of a reagent provides context for potential impurities and informs handling procedures. The most reliable and well-documented method for preparing this compound is via the diazotization of anthranilic acid (2-aminobenzoic acid), followed by reduction.
Standard Synthetic Protocol
The following protocol is adapted from the trusted Organic Syntheses collection, which represents a rigorously vetted and reproducible procedure.[2]
Step-by-Step Methodology:
-
Diazotization: Anthranilic acid is suspended in a mixture of water and concentrated hydrochloric acid and cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite in water is added slowly, ensuring the temperature does not exceed 3-5 °C.[2] This reaction converts the primary amino group into a diazonium salt. The causality here is critical: the low temperature is essential to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The cold diazonium salt solution is then added to a freshly prepared, chilled solution of sulfurous acid (sulfur dioxide dissolved in water).[2] This step reduces the diazonium group (-N₂⁺) to the hydrazine group (-NHNH₂). Alternative reducing agents like stannous chloride (SnCl₂) can also be used.
-
Isolation: After the reduction is complete, the reaction mixture is allowed to stand at room temperature. Concentrated hydrochloric acid is then added to precipitate the product as its hydrochloride salt.[2] The product is collected by filtration, washed with cold dilute HCl, and dried.
Trustworthiness and Validation: This protocol is self-validating as the progress of the diazotization can be monitored using starch-iodide paper to test for excess nitrous acid, ensuring the reaction has gone to completion before proceeding to the reduction step.[2]
Reactivity and Key Synthetic Applications
The true value of this compound lies in its utility as a synthetic intermediate. Its bifunctional nature allows for a range of transformations, most notably intramolecular cyclizations to form heterocyclic scaffolds.
Intramolecular Cyclization to Indazolone
A primary application is its conversion to 3-indazolone (1,2-dihydro-3H-indazol-3-one). This reaction is a classic example of an acid-catalyzed intramolecular nucleophilic acyl substitution.
Reaction Protocol: this compound is refluxed in a dilute aqueous solution of hydrochloric acid for approximately 30 minutes.[2] During this process, the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid.
Proposed Reaction Mechanism:
-
Protonation: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazine side-chain attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule results in the cyclized product.
-
Tautomerization: The initial product tautomerizes to the more stable 3-indazolone.
Precursor to Indazole-Containing Pharmaceuticals
The indazole scaffold, readily accessible from this starting material, is a "privileged structure" in medicinal chemistry. It is found in numerous compounds investigated for a range of therapeutic activities. While many syntheses start with pre-formed indazoles, the fundamental role of precursors like 2-hydrazinobenzoic acid is crucial. For instance, the core indazole structure is central to the mechanism of action of several kinase inhibitors used in oncology. Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a substituted indazole core.[3] While many modern synthetic routes to Pazopanib may start from different precursors for efficiency, the fundamental chemistry highlights the importance of the indazole ring system derived from such foundational building blocks.[3][8][9]
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as a hazardous substance.
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Hazard Classification : Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling Precautions : Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
Expert Insight: Hydrazine derivatives as a class are often treated with caution due to potential toxicity. Although this compound is not currently classified as a known carcinogen, it is prudent to handle it with care to minimize exposure.
Conclusion
This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in both academic and industrial research. Its well-defined properties, reliable synthesis, and, most importantly, its predictable reactivity make it an indispensable precursor for constructing complex heterocyclic molecules. A thorough understanding of its chemistry, from its spectroscopic signature to its mechanistic pathways, empowers researchers to utilize this versatile building block to its full potential in the development of novel pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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Pfannstiel, K., & Janecke, J. (1942). Indazole. Organic Syntheses, Coll. Vol. 3, p.483 (1955); Vol. 22, p.64 (1942). Retrieved from [Link]
- Kumar, A., & Aggarwal, N. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Current Organic Synthesis, 15(6), 789-803.
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New Drug Approvals. (2013). Pazopanib. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 52356-01-1 | Product Name : this compound. Retrieved from [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]
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A Core Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
2-Hydrazinobenzoic acid hydrochloride (CAS Number: 52356-01-1) is a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.[1][2] While not a therapeutic agent itself, it serves as a crucial and versatile intermediate, primarily in the construction of heterocyclic scaffolds that form the core of numerous biologically active molecules.[3] Its structure, featuring a reactive hydrazine group ortho to a carboxylic acid on a benzene ring, provides a unique chemical handle for intramolecular cyclization reactions, making it a cornerstone precursor for the synthesis of indazoles and related heterocycles.[4]
This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to provide field-proven insights into its synthesis, core reactivity, and strategic application in modern drug development. The protocols and discussions herein are designed to be self-validating, grounded in established, high-quality chemical literature to ensure both technical accuracy and practical utility for the discerning scientific audience.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting. The key physicochemical characteristics and safety data for this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 52356-01-1 | |
| Molecular Formula | C₇H₈N₂O₂·HCl | [4][5] |
| Molecular Weight | 188.61 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | ~185 °C (with decomposition) | |
| IUPAC Name | 2-hydrazinylbenzoic acid;hydrochloride | [5][6] |
| InChI Key | ZGNNOFKURIXXRF-UHFFFAOYSA-N | |
| Purity (Typical) | ≥95% | [2] |
Safety and Hazard Information
This compound is classified as an irritant and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Authoritative Synthesis Protocol: From Anthranilic Acid to a Key Intermediate
The most reliable and widely referenced synthesis of this compound begins with the readily available and inexpensive starting material, 2-aminobenzoic acid (anthranilic acid). The transformation is a classic two-step sequence involving diazotization of the primary amine followed by reduction of the resulting diazonium salt. The following protocol is adapted from the highly reputable and peer-vetted procedure published in Organic Syntheses.
Experimental Workflow: A Step-by-Step Methodology
The overall synthetic pathway is a robust and scalable process.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Diazotization:
-
In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, suspend 42 g (0.31 mol) of anthranilic acid in 300 mL of water.
-
Add 340 mL of concentrated hydrochloric acid. The anthranilic acid will dissolve and its hydrochloride salt may begin to precipitate.
-
Cool the mixture to 0°C.
-
Slowly add a solution of 21.6 g (0.31 mol) of sodium nitrite in 210 mL of water via a dropping funnel, ensuring the tip is below the surface of the liquid. The rate of addition must be controlled to maintain the internal temperature at or below 3°C. This typically takes about 30 minutes.
-
Continue stirring for an additional 15 minutes. A positive test for excess nitrous acid with starch-iodide paper should be obtained.
-
The resulting clear brown solution of the diazonium salt is then diluted with 150 mL of ice water for the next step.
-
Causality Note: This step converts the stable primary amine into a highly reactive diazonium salt. The low temperature is critical to prevent the decomposition of this intermediate.
-
-
Reduction & Isolation:
-
In a large flask, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas from a cylinder while maintaining the temperature at 0–5°C.
-
While continuing a brisk stream of SO₂, add the cold diazonium salt solution in portions over ~30 minutes, keeping the reaction temperature between 5–10°C.
-
After the addition is complete, remove the cooling bath but continue to pass SO₂ through the mixture for another 30 minutes.
-
Allow the reaction mixture to stand at room temperature for 12 hours. This allows the reduction of the diazonium group to the hydrazine to go to completion.
-
Precipitate the product by adding 3 L of concentrated hydrochloric acid. The this compound separates immediately.
-
Chill the mixture to 0–5°C and collect the solid product by filtration through a pre-cooled Büchner funnel.
-
Wash the filter cake with two 50-mL portions of ice-cold 1:1 hydrochloric acid and dry to yield the final product.
-
Core Reactivity and Application in Medicinal Chemistry
The synthetic utility of this compound is dominated by its role as a precursor to the indazole scaffold. Indazoles are a class of aromatic heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[3][4]
Key Transformation: Cyclization to Indazolone
The ortho-disposition of the hydrazine and carboxylic acid groups allows for a facile intramolecular cyclization reaction. Upon heating in aqueous acid, this compound undergoes condensation to form 1,2-dihydro-3H-indazol-3-one (indazolone).
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A Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride and Its Synonyms: A Versatile Building Block for Chemical and Life Sciences
Introduction: Defining a Key Chemical Intermediate
2-Hydrazinobenzoic acid hydrochloride is a vital chemical reagent known by a variety of synonyms, reflecting its structure and applications.[1] This guide provides an in-depth overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. At its core, it is the hydrochloride salt of a benzoic acid molecule substituted with a hydrazine group at the ortho (position 2) of the benzene ring.[1] This bifunctional nature—possessing both a carboxylic acid and a reactive hydrazine group—makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] While it is noted as a phenylhydrazine compound for proteomics research, its primary and well-documented applications lie in synthetic chemistry as a versatile starting material.[2]
Nomenclature and Identification: A Comprehensive Cross-Reference
Clarity in scientific communication necessitates a thorough understanding of a compound's various names and identifiers. The following table provides a comprehensive list of synonyms and key registry numbers for this compound, ensuring accurate identification and retrieval of information from chemical databases and literature.
| Identifier Type | Value | Source |
| Primary Name | This compound | |
| Systematic (IUPAC) Name | 2-hydrazinylbenzoic acid;hydrochloride | PubChem |
| CAS Number | 52356-01-1 | |
| PubChem CID | 104169 | PubChem |
| EINECS Number | 257-869-6 | |
| Synonym 1 | 2-Hydrazinylbenzoic acid hydrochloride | |
| Synonym 2 | o-Hydrazinobenzoic acid hydrochloride | Organic Syntheses |
| Synonym 3 | 2-Carboxyphenylhydrazine hydrochloride | |
| Synonym 4 | (2-Carboxyphenyl)hydrazine hydrochloride | |
| Synonym 5 | Benzoic acid, 2-hydrazino-, monohydrochloride |
Physicochemical Properties and Structural Representation
Understanding the fundamental physicochemical properties of this compound is crucial for its handling, storage, and application in experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | |
| Molecular Weight | 188.61 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 185 °C (decomposes) | , |
| Solubility | Moderately soluble in water and ethanol. | |
| pKa (Predicted for free acid) | 4.14 ± 0.10 (for the related 4-isomer) | |
| Storage Temperature | 2-8°C |
graph "2_Hydrazinobenzoic_acid_hydrochloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring with substituents C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Hydrazine group N1 [label="N", fontcolor="#4285F4"]; N2 [label="N", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Carboxylic acid group C7 [label="C", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H4 [label="H"];
// Hydrochloride Cl [label="Cl⁻", fontcolor="#34A853"]; H_ion [label="H⁺", fontcolor="#34A853"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C7; C2 -- N1;
// Hydrazine bonds N1 -- N2; N1 -- H1; N2 -- H2; N2 -- H3;
// Carboxylic acid bonds C7 -- O1 [style=double]; C7 -- O2; O2 -- H4;
// Positions C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];
C7 [pos="0,2.5!"]; O1 [pos="-0.5,3.5!"]; O2 [pos="1,2.8!"]; H4 [pos="1.5,3.5!"];
N1 [pos="-2,1!"]; N2 [pos="-3,0.5!"]; H1 [pos="-2.2,1.8!"]; H2 [pos="-3.5,1.2!"]; H3 [pos="-3.5,-0.2!"];
Cl [pos="3,0!"]; H_ion [pos="-3.8, 0.85!"]; }
Caption: Chemical structure of this compound.
Core Applications in Synthetic Chemistry
The true utility of this compound lies in its capacity as a precursor for heterocyclic systems, which are foundational scaffolds in many pharmaceuticals and industrial chemicals.[1]
Synthesis of Indazoles and Indazolones
A primary application is in the synthesis of indazoles and their derivatives, such as indazolones. These bicyclic heterocyclic compounds are prevalent in medicinal chemistry. The reaction leverages the intramolecular cyclization of the hydrazine and carboxylic acid functionalities.
Mechanism Insight: The synthesis of indazolone from this compound is a classic example of a condensation-cyclization reaction. Under acidic conditions and heat, the hydrazine group attacks the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable, five-membered heterocyclic ring fused to the benzene ring.
Caption: Workflow for the synthesis of Indazolone.
Field-Proven Protocol: Synthesis of Indazolone
This protocol is adapted from established procedures in organic synthesis literature.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of this compound with 1.25 L of water and 12.5 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 30 minutes. A pale yellow solution should form.
-
Concentration: Transfer the solution to an evaporating dish and concentrate it on a steam bath to approximately one-quarter of its original volume. The indazolone product will initially precipitate and then redissolve as the acid concentration increases.
-
Crystallization & Isolation: Upon cooling, the indazolone will crystallize. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Precursor in Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for creating indole ring systems, which are central to numerous pharmaceuticals (e.g., triptans for migraines) and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone. 2-Hydrazinobenzoic acid can be reacted with a suitable ketone or aldehyde to form the necessary arylhydrazone intermediate, which then undergoes the characteristic[3][3]-sigmatropic rearrangement to form the indole.
Causality in Experimental Design: The choice of acid catalyst (e.g., HCl, ZnCl₂, polyphosphoric acid) and reaction temperature is critical. Stronger acids and higher temperatures can accelerate the reaction but may also lead to side products. The ortho-carboxy group in 2-Hydrazinobenzoic acid can influence the regioselectivity of the cyclization and may require specific conditions to achieve the desired indole product, potentially followed by a decarboxylation step if the carboxylic acid group is not desired in the final molecule.
Caption: Mechanism of the Fischer Indole Synthesis.
Intermediate for Dyes and Heterocyclic Pharmaceuticals
This compound serves as a building block for various other heterocyclic systems, including triazinoindoles and certain disperse dyes.[1]
-
Triazinoindoles: Through coupling with diazonium salts followed by cyclization, it can be used to form complex heterocyclic structures like 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles, which are investigated for their biological activities.
-
Azo Disperse Dyes: The hydrazine group can be converted to an amine, or the entire molecule can be diazotized and used as a coupling component in the synthesis of azo dyes. The specific functional groups on the resulting dye molecule determine its color and affinity for fabrics like polyester.
Potential Application in Proteomics Research
While specific, high-impact publications detailing the use of this compound in proteomics are not prominent, its chemical nature as a hydrazine-containing compound suggests a potential role in the analysis of protein carbonylation—a key biomarker of oxidative stress.
Scientific Rationale: Protein carbonylation introduces aldehyde and ketone functionalities onto amino acid side chains. Hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH) and biotin hydrazide, are standard reagents used to "tag" these carbonyls.[3][4][5][6] The hydrazine group reacts with the carbonyl to form a stable hydrazone. This tagging facilitates the detection, enrichment, and mass spectrometric identification of carbonylated proteins and peptides.[5][6][7]
This compound could theoretically serve as a novel derivatization agent. The carboxylic acid group offers a potential site for further modification (e.g., attachment of an affinity tag or an isotopically heavy label for quantitative proteomics) after the initial reaction with the protein carbonyl.
A Representative Protocol for Derivatizing Carbonylated Peptides:
This protocol is a self-validating, conceptual workflow based on established methods for other hydrazine reagents.
-
Protein Digestion: Digest the protein sample of interest (e.g., from cell lysate or plasma) into peptides using a standard proteomics-grade enzyme like trypsin.
-
Derivatization Reaction:
-
Dissolve the peptide mixture in an acidic buffer (e.g., 100 mM acetate buffer, pH 5.0). Acidic conditions are often optimal for hydrazone formation.[4]
-
Add a solution of this compound to the peptide mixture. A molar excess of the reagent is recommended to ensure complete derivatization.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours).
-
-
Optional: Hydrazone Stabilization: For enhanced stability, especially if samples will be exposed to low pH during subsequent steps, the hydrazone bond can be reduced to a stable hydrazine linkage using a mild reducing agent like 2-picoline borane.
-
Sample Cleanup: Remove excess reagent using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.
-
LC-MS/MS Analysis: Analyze the derivatized peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the 2-hydrazinobenzoic acid moiety (151.05 Da for the reacted free base) will be added to the carbonylated peptide, allowing for its specific detection and identification through database searching.
Caption: Workflow for labeling protein carbonyls.
Conclusion
This compound, along with its numerous synonyms, is a compound of significant utility, primarily within the realm of synthetic organic chemistry. Its structural features provide a reliable and versatile platform for the construction of complex heterocyclic molecules that are of high interest in the pharmaceutical and dye industries. While its application in proteomics is less documented, the fundamental reactivity of its hydrazine group presents a plausible and intriguing avenue for the development of new analytical tools to study oxidative stress. The protocols and data presented in this guide offer a comprehensive technical resource for researchers looking to leverage the synthetic potential of this important chemical building block.
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Chemical labeling of carbonylated proteins... ResearchGate. [Link]
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Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. PubMed. [Link]
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Recommended methods for derivatization of protein carbonyl modifications for mass spec? ResearchGate. [Link]
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PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. PMC - NIH. [Link]
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2-Hydrazinobenzoic acid hydrochloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Hydrazinobenzoic Acid Hydrochloride in Organic Solvents
Introduction
This compound (CAS: 52356-01-1) is a bifunctional organic molecule of significant interest in the pharmaceutical and chemical synthesis sectors.[1] Structurally, it comprises a benzoic acid core substituted with a hydrazine group at the ortho position, and it is supplied as a hydrochloride salt. This unique arrangement of a carboxylic acid, a hydrazine moiety, and its salt form imparts a distinct physicochemical profile that dictates its behavior in various chemical environments.
The compound serves as a critical building block in the synthesis of diverse heterocyclic compounds, which are scaffolds for developing novel therapeutic agents, including those with potential antifungal, antibacterial, and antitubercular activities.[1] A comprehensive understanding of the solubility of this compound is, therefore, not a trivial academic exercise but a fundamental prerequisite for its effective application. Solubility data governs critical process parameters such as reaction kinetics, solvent selection for synthesis and purification (e.g., crystallization), and the development of formulations.
This technical guide, designed for researchers, chemists, and drug development professionals, provides a detailed exploration of the solubility of this compound. It combines theoretical principles with established experimental protocols, offering a framework for predicting, measuring, and manipulating its solubility in common organic solvents.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its solubility. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 52356-01-1 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ · HCl | [3][4] |
| Molecular Weight | 188.61 g/mol | [1][4][5] |
| Appearance | White to off-white, light cream crystalline powder | [1][3] |
| Functional Groups | Carboxylic Acid, Hydrazine (as hydrochloride salt) | [1] |
| Topological Polar Surface Area (TPSA) | 75.4 Ų | [5] |
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The guiding principle is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[6][7]
-
High Polarity and Ionic Character : The molecule possesses highly polar functional groups: a carboxylic acid (-COOH) and a protonated hydrazine group (-NH₂NH₃⁺Cl⁻). This hydrochloride salt form confers significant ionic character, making the molecule resemble an ionic salt more than a neutral organic compound.
-
Hydrogen Bonding : Both the carboxylic acid and hydrazine groups are capable of acting as hydrogen bond donors and acceptors.[5] This capacity for strong intermolecular interactions with solvent molecules is a key determinant of solubility.
-
Expected Solubility Profile :
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : These solvents can engage in strong hydrogen bonding and can solvate the chloride ion and the protonated hydrazine group effectively. Therefore, high to moderate solubility is expected. Indeed, the compound is known to be soluble in water and moderately soluble in ethanol.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents have high dipole moments and can solvate the cationic portion of the molecule but are less effective at solvating the chloride anion compared to protic solvents. Moderate solubility is anticipated, likely increasing with temperature.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the vast mismatch in polarity, this compound is expected to be poorly soluble or insoluble in these solvents.
-
Solubility Profile
| Solvent Class | Solvent | Known/Predicted Solubility | Remarks | Reference(s) |
| Polar Protic | Water | Soluble | The high polarity and hydrogen bonding capacity of water make it an excellent solvent for this polar, ionic salt. | [1] |
| Ethanol | Moderately Soluble | The presence of a hydroxyl group allows for hydrogen bonding, but the nonpolar ethyl chain reduces overall solvating power compared to water. | [1] | |
| Methanol | Soluble (Predicted) | Being more polar than ethanol, methanol is expected to be a better solvent. | - | |
| Polar Aprotic | DMSO | Moderately Soluble (Predicted) | Often requires heating or sonication to achieve significant dissolution of polar salts. Useful for NMR studies and as a reaction medium. | - |
| DMF | Sparingly to Moderately Soluble (Predicted) | Similar to DMSO, can be an effective solvent, particularly at elevated temperatures. | - | |
| Acetonitrile | Sparingly Soluble (Predicted) | Less polar than DMSO or DMF, expected to be a poorer solvent. | - | |
| Nonpolar | Toluene | Insoluble (Predicted) | The nonpolar aromatic ring cannot effectively solvate the ionic and polar groups of the solute. | - |
| Hexane | Insoluble (Predicted) | The nonpolar aliphatic nature of hexane makes it a very poor solvent for polar, ionic compounds. | - | |
| Diethyl Ether | Insoluble (Predicted) | While it has a dipole moment, ether is a poor hydrogen bond acceptor and cannot overcome the strong solute-solute interactions of the crystalline salt. | - | |
| Chlorinated | Dichloromethane (DCM) | Insoluble (Predicted) | Despite its polarity, DCM is not a good solvent for ionic salts. | - |
Experimental Determination of Solubility
To address the data gap and empower researchers, this section provides robust, step-by-step protocols for both qualitative and quantitative solubility determination.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative assessment for solvent screening.
Methodology:
-
Add approximately 10-20 mg of this compound to a small, dry vial.
-
Add the selected solvent dropwise (e.g., in 0.25 mL increments) up to a total volume of 1 mL.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the mixture for the presence of undissolved solid against a dark background.
-
Classify the solubility based on the approximate amount of solvent required for complete dissolution (e.g., >20 mg/mL = Soluble; 1-20 mg/mL = Sparingly Soluble; <1 mg/mL = Insoluble).
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8][9] The protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
4 mL glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge capable of holding the vials
-
Calibrated pipettes
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis Spectrophotometer for quantification.
Step-by-Step Methodology:
-
Preparation : Add an excess amount of solid this compound to several vials (e.g., 20 mg per vial for an expected solubility <10 mg/mL). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A time-course study (e.g., sampling at 24, 48, and 72 hours) is essential to validate the equilibration period. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.[10]
-
Phase Separation : After equilibration, let the vials stand undisturbed at the controlled temperature for 1-2 hours to allow larger particles to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant from the top of the vial, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a known volume of the solvent to bring the concentration into the linear range of the pre-validated analytical method.
-
Quantification : Analyze the diluted samples using a validated HPLC-UV or UV-Vis method against a standard curve prepared with known concentrations of this compound.
-
Calculation : Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from standard curve) × (Dilution factor)
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The Fischer Indole Synthesis of Carbonyls with 2-Hydrazinobenzoic Acid Hydrochloride: A Mechanistic and Practical Guide
Abstract
This in-depth technical guide provides a comprehensive examination of the reaction between 2-hydrazinobenzoic acid hydrochloride and carbonyl compounds, a classic example of the Fischer indole synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the causality behind the reaction mechanism, the influence of substituents, and practical, field-proven experimental protocols. We will explore the nuanced role of the ortho-carboxy substituent, a moderately electron-withdrawing group, on the reaction kinetics and overall efficiency. This guide is structured to serve as a self-validating system, grounding all mechanistic claims and procedural recommendations in authoritative, citable literature.
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] From the essential amino acid tryptophan to potent antimigraine drugs of the triptan class, the indole motif imparts crucial biological activity.[3] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing this vital heterocyclic system.[3][4]
This guide focuses on a specific, yet illustrative, variant of this reaction: the acid-catalyzed cyclization of this compound with various aldehydes and ketones. The presence of the hydrochloride salt ensures the requisite acidic conditions for the reaction to proceed, while the ortho-carboxylic acid group on the phenylhydrazine ring introduces electronic effects that warrant expert consideration for reaction optimization.
The Core Reaction Mechanism: A Stepwise Dissection
The Fischer indole synthesis is a sophisticated, acid-catalyzed cascade of intramolecular reactions.[3] While appearing as a single transformation, it proceeds through several distinct, well-elucidated intermediates. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[3]
The accepted mechanism involves the following key stages:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of 2-hydrazinobenzoic acid with a carbonyl compound (an aldehyde or ketone) to form the corresponding phenylhydrazone. This is a reversible nucleophilic addition-elimination reaction, favored by the acidic conditions provided by the hydrochloride salt.[2]
-
Tautomerization to the Ene-hydrazine: The phenylhydrazone intermediate undergoes a crucial tautomerization to its more reactive enamine isomer, known as the ene-hydrazine.[2][5]
-
The Rate-Determining[6][6]-Sigmatropic Rearrangement: After protonation of the ene-hydrazine, the reaction proceeds through the key bond-forming step: a[6][6]-sigmatropic rearrangement, analogous to a Claisen rearrangement.[2] This electrocyclic reaction breaks the weak N-N bond and forms a new, stable C-C bond, transiently disrupting the aromaticity of the benzene ring to form a di-imine intermediate.[5] This step is typically the rate-determining step of the overall synthesis.[6]
-
Rearomatization: The di-imine intermediate rapidly undergoes a proton shift to rearomatize, yielding a more stable amino-imine intermediate.[5]
-
Cyclization and Elimination: Finally, an intramolecular nucleophilic attack by the amino group onto the imine carbon results in the formation of a five-membered aminoacetal (or aminal) ring. Under the acidic conditions, this intermediate readily eliminates a molecule of ammonia (NH₃) to generate the energetically favorable aromatic indole product.[3]
Caption: Figure 1: The Fischer Indole Synthesis Mechanism
Field-Proven Insights: The Role of Substituents and Catalysts
The Influence of the ortho-Carboxy Group
The substituent on the phenylhydrazine ring plays a critical role in the reaction's efficiency. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This facilitates the crucial[6][6]-sigmatropic rearrangement, often leading to higher yields under milder conditions.[7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or, in our case, carboxylic acid (-COOH), decrease the electron density of the ring. This makes the sigmatropic rearrangement more difficult, often requiring harsher reaction conditions (higher temperatures, stronger acids) and frequently resulting in lower yields.[6][7] Computational studies have shown that EWGs can destabilize the transition state of the desired rearrangement.[8]
The carboxylic acid group of 2-hydrazinobenzoic acid is moderately electron-withdrawing. Therefore, researchers should anticipate that reactions involving this substrate may require more forcing conditions compared to reactions with unsubstituted or electron-rich phenylhydrazines.
Choice of Acid Catalyst
The choice of acid catalyst is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been used successfully.[3]
-
Brønsted Acids: Acetic acid is a common choice as it can serve as both a catalyst and a solvent.[4] For less reactive substrates, stronger acids like polyphosphoric acid (PPA) or mixtures of acetic and mineral acids may be necessary.[9]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a frequently used Lewis acid catalyst, particularly in higher-temperature, solvent-free, or high-boiling solvent conditions.[10]
For this compound, the inherent HCl provides initial acidity. However, for many carbonyl partners, supplementation with a solvent-catalyst like glacial acetic acid or a stronger catalyst like PPA will be necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole-4-carboxylic Acid
This protocol details a representative one-pot synthesis using this compound and cyclohexanone. This procedure is adapted from established methods for similar substrates and serves as a robust starting point for optimization.[1][11]
Caption: Figure 2: Experimental Workflow
Materials and Equipment
-
This compound (1.0 eq.)
-
Cyclohexanone (1.05 eq.)
-
Glacial acetic acid (solvent and catalyst)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine this compound (e.g., 18.8 g, 0.1 mol) and cyclohexanone (e.g., 10.3 g, 0.105 mol).
-
Solvent/Catalyst Addition: Carefully add glacial acetic acid (e.g., 100 mL) to the flask. The acetic acid serves as both the solvent and the acid catalyst.
-
Heating and Reflux: Begin stirring the mixture and heat it to reflux using a heating mantle or oil bath. The reaction is typically maintained at reflux (approx. 118°C) for 2 to 4 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the consumption of the starting materials and the appearance of the product spot.
-
Product Precipitation (Work-up): Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the dark reaction mixture into a beaker containing 500 mL of cold water, stirring vigorously. The crude product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid and other water-soluble impurities. A final wash with a small amount of cold ethanol can aid in drying.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final 1,2,3,4-tetrahydrocarbazole-4-carboxylic acid.
Data Presentation: Influence of Substituents on Reaction Yield
While specific, high-throughput yield data for 2-hydrazinobenzoic acid is not extensively tabulated, the general effect of substituents is well-documented. The following table consolidates representative yields from the literature for various substituted phenylhydrazines to illustrate this critical trend.
| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst/Solvent | Yield (%) | Reference |
| H (Unsubstituted) | Cyclohexanone | Acetic Acid | 76-85% | [11] |
| 4-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | 88% | [6] |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | 30% | [6] |
| 4-Methoxy (EDG) | Substituted Cyclohexanone | Acetic Acid/HCl | High (not specified) | [13] |
| 2-Carboxy (EWG) | Cyclohexanone | Acetic Acid | Moderate (Expected) | N/A |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The yield for the 2-carboxy derivative is an expert projection based on established chemical principles.[6][7]
Conclusion and Future Directions
The Fischer indole synthesis of this compound with carbonyls is a robust, albeit sometimes challenging, method for producing valuable indole-4-carboxylic acid derivatives. A thorough understanding of the multi-step mechanism, particularly the electronically-sensitive[6][6]-sigmatropic rearrangement, is paramount for successful execution and optimization. The electron-withdrawing nature of the ortho-carboxy group necessitates more rigorous conditions than its electron-donating counterparts, but with careful control of temperature and catalysis, good yields of the desired products can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to confidently employ this classic reaction in their synthetic endeavors, from small-scale discovery to process development for novel therapeutics and materials.
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Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52936-52953. [Link]
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Abbas-Temire, T., & Tahan, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2493-2503. [Link]
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Kundu, K., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5966-5975. [Link]
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Chen, C. Y., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]
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JETIR. (2019). DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride from Anthranilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydrazinobenzoic acid hydrochloride is a pivotal building block in the synthesis of pharmaceuticals and other high-value chemical compounds, including dyes and corrosion inhibitors.[1] This guide provides an in-depth, scientifically-grounded protocol for its synthesis, commencing from the readily available precursor, anthranilic acid. The core of this synthesis involves a two-step process: the diazotization of anthranilic acid to form an intermediate diazonium salt, followed by a controlled reduction to yield the target hydrazine derivative. This document elucidates the underlying chemical mechanisms, presents a detailed, field-verified experimental protocol, outlines critical safety and handling procedures, and offers insights into process optimization and quality control.
Introduction: Significance and Synthetic Strategy
2-Hydrazinobenzoic acid and its hydrochloride salt are valuable intermediates in organic synthesis.[1] Their utility stems from the presence of two reactive functional groups—the hydrazine and the carboxylic acid—which allows for the construction of complex heterocyclic scaffolds. These scaffolds are prevalent in a variety of biologically active molecules, making this compound a key starting material in drug discovery and development.[1]
The synthetic pathway from anthranilic acid is a classic and reliable method, first developed in the mid-20th century.[1] It leverages the well-established chemistry of aromatic amines. The process can be broadly divided into two critical stages:
-
Diazotization: The primary aromatic amine of anthranilic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[2][3]
-
Reduction: The resulting diazonium salt is subsequently reduced to the corresponding arylhydrazine.[4] Various reducing agents can accomplish this transformation, including stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or, as detailed in this guide's primary protocol, sulfurous acid (H₂SO₃).[5][6][7]
This guide focuses on the sulfurous acid reduction method, a robust procedure adapted from Organic Syntheses, a highly trusted source for reproducible chemical preparations.
Reaction Chemistry and Mechanism
A thorough understanding of the reaction mechanism is paramount for successful synthesis, troubleshooting, and optimization.
Overall Reaction Scheme
The transformation from anthranilic acid to this compound is depicted below.
Caption: Overall synthetic pathway.
Mechanism of Diazotization
The diazotization reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[4][7]
The mechanism proceeds as follows:
-
Formation of the Nitrosating Agent: Sodium nitrite (NaNO₂) reacts with excess hydrochloric acid to form nitrous acid (HONO), which is then protonated to yield the highly electrophilic nitrosonium ion (NO⁺).[2]
-
Electrophilic Attack: The lone pair of electrons on the primary amine nitrogen of anthranilic acid attacks the nitrosonium ion.[2]
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion, which has a delocalized positive charge over the two nitrogen atoms.[2][4]
Caption: Logical flow of the diazotization mechanism.
Mechanism of Diazonium Salt Reduction
The reduction of the diazonium salt to an arylhydrazine can be achieved with several mild reducing agents.[4] Using sulfurous acid (an aqueous solution of sulfur dioxide), the reaction is believed to proceed via an initial nucleophilic attack of a sulfite or bisulfite ion on the terminal nitrogen of the diazonium group.[4][5] This is followed by further reduction and hydrolysis under acidic conditions to yield the final hydrazine product.[4] Vigorous reducing agents like zinc in HCl can further reduce the hydrazine to an amine.[6]
Detailed Experimental Protocol
This protocol is adapted from a verified procedure published in Organic Syntheses.[7] It is crucial that all steps are performed in a well-ventilated fume hood due to the use of hazardous chemicals.
Materials and Equipment
-
Reagents: Anthranilic acid, concentrated hydrochloric acid (HCl, ~37%), sodium nitrite (NaNO₂), sulfur dioxide (SO₂, from cylinder), sodium acetate, ethanol, ice.
-
Equipment: Large beaker (2 L), 12 L flask (or appropriate scale), mechanical stirrer, low-temperature thermometer, dropping funnel, Büchner funnel, filter flask, standard laboratory glassware.
Quantitative Data for Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Volume | Notes |
| Anthranilic Acid | 137.14 | 0.31 | 42 g | - | Starting Material |
| Conc. HCl | 36.46 | ~4.1 | - | 340 mL | For diazotization |
| Sodium Nitrite | 69.00 | 0.31 | 21.6 g | 210 mL | Dissolved in water |
| Sulfur Dioxide | 64.07 | Excess | - | - | For reduction |
| Water (for SO₂) | 18.02 | - | - | 2.4 L | To make sulfurous acid |
| Conc. HCl | 36.46 | ~36 | - | 3 L | For product precipitation |
Step-by-Step Procedure
Part A: Diazotization of Anthranilic Acid
-
Preparation: In a 2 L beaker equipped with a mechanical stirrer and thermometer, combine 42 g (0.31 mol) of anthranilic acid and 300 mL of water. Place the beaker in an ice-salt bath.
-
Acidification: While stirring, add 340 mL of concentrated hydrochloric acid in one portion. The anthranilic acid will initially dissolve and then its hydrochloride salt will precipitate.
-
Cooling: Cool the suspension to 0 °C.
-
Nitrite Addition: Prepare a solution of 21.6 g (0.31 mol) of sodium nitrite in 210 mL of water. Using a dropping funnel with the tip below the surface of the reaction mixture, add the nitrite solution slowly over ~30 minutes. Crucially, maintain the reaction temperature below 3 °C throughout the addition.
-
Completion Check: After the addition is complete, continue stirring for another 15 minutes. A positive test for excess nitrous acid should be obtained using starch-iodide paper (the paper will turn blue-black). This ensures all the anthranilic acid has reacted. The mixture should now be a clear brown solution.
-
Dilution: Dilute the cold diazonium salt solution with 150 mL of ice water.
Part B: Reduction and Isolation
-
Sulfurous Acid Preparation: In a 12 L flask cooled in an ice-salt bath, prepare a sulfurous acid solution by bubbling sulfur dioxide gas from a cylinder into 2.4 L of water until it is saturated. Maintain the temperature at 0–5 °C.
-
Reduction: Continue a brisk stream of SO₂ gas while adding the cold diazonium salt solution from Part A in ~150 mL portions over 30 minutes. Maintain the reaction temperature between 5–10 °C. The mixture will turn a dark orange color.
-
Maturation: Remove the cooling bath but continue passing SO₂ into the mixture for an additional 30 minutes. Allow the flask to stand at room temperature for 12 hours.
-
Precipitation: Add 3 L of concentrated hydrochloric acid to the reaction mixture. The this compound will precipitate immediately.
-
Isolation: Chill the mixture to 0–5 °C and collect the solid product by filtration through a pre-cooled Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of ice-cold 1:1 hydrochloric acid. This minimizes product loss while removing impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Characterization and Quality Control
-
Appearance: The final product should be a white to off-white or light-tan crystalline solid.[1][7]
-
Melting Point: The reported melting point is approximately 185 °C, with decomposition.[8]
-
Purity: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide purities of ≥95-98%.[9]
-
Spectroscopic Analysis: The structure can be confirmed using NMR (¹H and ¹³C) and IR spectroscopy. Spectral data is available in public databases for comparison.[10]
-
Yield: A typical yield for the free acid (obtained by neutralizing the hydrochloride salt) is reported to be around 75-86%.[7][11]
Safety and Handling (EHS)
This synthesis involves several highly hazardous materials and must be performed with strict adherence to safety protocols.
-
Hazard Identification:
-
Anthranilic Acid: Irritant.
-
Concentrated HCl: Highly corrosive, causes severe skin burns and eye damage. Vapors are toxic.[12]
-
Sodium Nitrite: Oxidizer, toxic if swallowed.
-
Aryl Diazonium Salts: Potentially explosive when isolated and dry. They are handled in cold aqueous solutions for safety.[4]
-
Sulfur Dioxide: Toxic, corrosive gas. Severe respiratory irritant.
-
Hydrazine Derivatives: this compound is a hydrazine derivative. Hydrazines as a class are acutely toxic, corrosive, and potential carcinogens.[13] Avoid all contact (inhalation, ingestion, skin contact).[13][14][15]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Waste Disposal:
-
All chemical waste, including filtrates and washings, must be collected and disposed of as hazardous waste according to institutional and local regulations.
-
Quench any residual nitrous acid in the filtrate with sulfamic acid before neutralization and disposal.
-
Troubleshooting and Field Insights
-
Low Yield: The most common cause of low yield is the decomposition of the diazonium salt. Strict temperature control below 5 °C during diazotization is non-negotiable.
-
Side Reactions: Diazotization of anthranilic acid can sometimes lead to the formation of a benzyne intermediate via decarboxylation, which can lead to undesired byproducts.[17] Performing the reaction in a strong mineral acid and at low temperatures suppresses this pathway.
-
Incomplete Diazotization: Failure to obtain a positive starch-iodide test indicates insufficient sodium nitrite. This can be due to impure reagents or inaccurate measurements. Add small additional amounts of nitrite solution until the test is positive.
-
Product Purity: The final product can be further purified if necessary. One method involves dissolving the hydrochloride salt in water and adding a solution of sodium acetate to precipitate the free zwitterionic acid (2-hydrazinobenzoic acid), which can then be filtered, washed, and dried.[7][11] This free acid can be converted back to the hydrochloride salt if needed.
Conclusion
The synthesis of this compound from anthranilic acid is a well-established and scalable process. Success hinges on a meticulous experimental technique, particularly the rigorous control of temperature during the diazotization step to ensure the stability of the crucial diazonium salt intermediate. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers and chemists can reliably produce this valuable synthetic intermediate for applications in pharmaceutical development and beyond.
References
-
NPTEL. (n.d.). Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
University of Liverpool. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Retrieved from [Link]
-
Allen Institute. (n.d.). Diazonium salts form phenylhydrazines when reduced with zinc and hydrochloric acid (ii) stannous chloride and hydrochloric acid (iii) sodium sulphite. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Coll. Vol. 3, p.475 (1955); Vol. 21, p.67 (1941). Retrieved from [Link]
-
Baxendale Group. (n.d.). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Retrieved from [Link]
- Google Patents. (2011). US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine.
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
- Google Patents. (2009). CN101337909A - Method for preparing this compound.
-
UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary equation of diazotization of anthranilic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid. Retrieved from [Link]
-
DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
Gauth. (n.d.). Reaction of anthranilic acid (o-aminobenzoic acid) with HNO2 and H2SO4 yields a diazonium. Retrieved from [Link]
-
Chegg.com. (2020). Solved Diazotization of anthranilic acid, followed by.... Retrieved from [Link]
- Google Patents. (1985). US4493802A - Preparation of o,o'-dithiodibenzoic acids.
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride for Proteomics Research Applications
This guide provides a comprehensive overview of the application of 2-Hydrazinobenzoic acid hydrochloride as a chemical tool for proteomics research. It is intended for researchers, scientists, and drug development professionals who are looking to explore and implement novel protein modification strategies, particularly for the study of acidic residues. This document delves into the underlying chemistry, provides detailed experimental protocols, and discusses data analysis considerations, all grounded in established scientific principles.
Introduction: The Significance of Targeting Acidic Residues in Proteomics
In the landscape of proteomics, the functional annotation of proteins and their interactions is paramount. While significant attention has been given to the modification of lysine and cysteine residues, the carboxyl groups of aspartic and glutamic acids represent a less explored, yet equally important, target for chemical proteomics. These residues are frequently involved in protein-protein interactions, enzymatic catalysis, and metal binding. Their selective modification can provide valuable structural and functional insights. This compound emerges as a potent monofunctional reagent for the derivatization of these acidic side chains, offering a unique tool for protein footprinting, interaction analysis, and improving mass spectrometric detection of acidic peptides.
Chemical Properties and Reaction Mechanism
This compound is a phenyl hydrazine compound with the molecular formula C₇H₈N₂O₂·HCl and a molecular weight of 188.61 g/mol . Its utility in proteomics stems from the nucleophilic character of the hydrazine moiety, which can react with activated carboxyl groups to form a stable hydrazide bond.
The core of this application lies in a two-step reaction mechanism facilitated by a coupling agent, most notably 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). Unlike carbodiimides such as EDC, DMTMM enables the efficient coupling of carboxylic acids with hydrazines at a near-neutral pH (7.0-7.5)[1]. This is a critical advantage as it preserves the native structure and function of proteins and their complexes during the labeling process.
The reaction proceeds as follows:
-
Activation of the Carboxyl Group: DMTMM reacts with the carboxyl group of an aspartic or glutamic acid residue to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by Hydrazine: The hydrazine group of 2-Hydrazinobenzoic acid then acts as a nucleophile, attacking the activated carboxyl group and displacing the DMTMM leaving group to form a stable amide (hydrazide) bond.
This reaction effectively "tags" the acidic residue with the 2-Hydrazinobenzoic acid moiety.
Caption: Workflow for labeling and analysis of proteins with 2-Hydrazinobenzoic acid.
Data Analysis and Interpretation
Mass Shift Calculation
The modification of a carboxyl group with 2-Hydrazinobenzoic acid results in a specific mass shift that can be detected by mass spectrometry. The reaction involves the formation of a hydrazide bond with the loss of a water molecule (H₂O).
-
Molecular weight of 2-Hydrazinobenzoic acid (C₇H₈N₂O₂): 152.15 g/mol
-
Molecular weight of water (H₂O): 18.015 g/mol
The net mass shift (Δm) is calculated as: Δm = (Mass of 2-Hydrazinobenzoic acid) - (Mass of H₂O) Δm = 152.15 - 18.015 = 134.135 Da
This mass shift should be specified as a variable modification on aspartic acid (D) and glutamic acid (E) residues during the database search.
Mass Spectrometry Data Analysis
-
Database Search: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to analyze the raw MS data.
-
Variable Modifications: Configure the search parameters to include the following variable modifications:
-
Carbamidomethylation of cysteine (+57.021 Da)
-
Oxidation of methionine (+15.995 Da)
-
Modification of Asp and Glu with 2-Hydrazinobenzoic acid (+134.135 Da)
-
-
Data Interpretation: The identification of peptides with a +134.135 Da mass shift on D or E residues confirms the successful labeling of these acidic sites. The localization of the modification can be determined from the fragmentation pattern in the MS/MS spectra.
| Parameter | Value |
| Reagent | This compound |
| Target Residues | Aspartic Acid (D), Glutamic Acid (E) |
| Coupling Agent | DMTMM |
| Optimal pH | 7.0 - 7.5 |
| Mass Shift | +134.135 Da |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive DMTMM | Prepare fresh DMTMM solution immediately before use. |
| Presence of primary amines in the buffer | ||
| Suboptimal pH | ||
| Non-specific Labeling | Reaction time is too long | Optimize the incubation time to minimize side reactions. |
| Poor Peptide Identification | Incomplete digestion | Ensure the urea concentration is sufficiently low before adding trypsin. |
| Sample loss during cleanup |
Conclusion
This compound, in conjunction with DMTMM-mediated coupling, provides a robust and specific method for the derivatization of acidic residues in proteins. This approach opens up new avenues for investigating the role of aspartic and glutamic acids in protein structure and function. As a monofunctional reagent, it offers controlled labeling, which is particularly advantageous for applications such as protein footprinting and the targeted blocking of carboxyl groups. By following the detailed protocols and data analysis guidelines presented in this guide, researchers can effectively implement this chemical tool to advance their proteomics research.
References
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460. [Link]
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Luminescence Properties of 2-Hydrazinobenzoic Acid Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the luminescence properties of 2-Hydrazinobenzoic Acid Hydrochloride. While direct experimental data on the intrinsic luminescence of this compound is not extensively documented in publicly accessible literature, this guide synthesizes information on its synthesis, chemical characteristics, and the photophysical behavior of structurally related molecules to provide a robust predictive analysis. We delve into the theoretical underpinnings of its potential fluorescence and chemiluminescence, drawing parallels with analogous compounds such as anthranilic acid and various hydrazine derivatives. Furthermore, this guide offers detailed, field-proven experimental protocols for the characterization of its luminescent properties, including fluorescence quantum yield and lifetime measurements, as well as methodologies for investigating potential chemiluminescent reactions. This document serves as a foundational resource for researchers seeking to explore the utility of this compound in applications ranging from the development of novel fluorescent probes to its use as a synthon in medicinal chemistry.
Introduction: Unveiling the Potential of a Versatile Molecule
This compound is a phenylhydrazine compound with the chemical formula C₇H₈N₂O₂·HCl.[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmacological activities. While its synthetic utility is recognized, its intrinsic photophysical properties, specifically its luminescence, remain a largely unexplored area of research.
The structural similarity of 2-Hydrazinobenzoic acid to known fluorescent compounds, such as ortho-aminobenzoic acid (anthranilic acid), suggests a latent potential for luminescence.[2] The presence of both an electron-donating amino group and an electron-withdrawing carboxyl group on the aromatic ring are features often associated with fluorescent molecules. The addition of the hydrazine moiety introduces further complexity and potential for interesting photophysical behavior, including the possibility of serving as a precursor for highly fluorescent hydrazone derivatives.[3]
This guide aims to bridge the current knowledge gap by providing a comprehensive overview of the known chemical properties of this compound and a predictive analysis of its luminescent characteristics. By understanding these properties, researchers can unlock new avenues for its application in areas such as bioimaging, sensing, and the development of novel diagnostic and therapeutic agents.
Synthesis and Physicochemical Properties
A solid understanding of the synthesis and fundamental properties of this compound is essential before delving into its luminescent characteristics.
Synthesis of this compound
The primary synthetic route to this compound starts from 2-aminobenzoic acid (anthranilic acid). The synthesis typically proceeds via a diazotization reaction followed by reduction.
Figure 1. Synthetic pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 52356-01-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂·HCl | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water |
A Theoretical and Comparative Analysis of Luminescence Properties
In the absence of direct experimental data, we can infer the potential luminescent properties of this compound by examining its structural components and comparing it to well-characterized luminescent molecules.
Potential for Fluorescence: Insights from Structural Analogs
The core structure of 2-Hydrazinobenzoic acid is the aminobenzoic acid moiety. Its isomer, ortho-aminobenzoic acid (anthranilic acid), is known to exhibit amethyst fluorescence in alcohol, ether, and glycerol solutions.[2] This intrinsic fluorescence of the aminobenzoic acid backbone provides a strong indication that 2-Hydrazinobenzoic acid may also possess fluorescent properties.
The key structural difference is the presence of the hydrazine (-NHNH₂) group in place of the amino (-NH₂) group. The introduction of the hydrazine group can have a variable effect on the fluorescence of aromatic compounds. In some cases, the lone pair of electrons on the terminal nitrogen of the hydrazine can participate in photoinduced electron transfer (PET), which can quench fluorescence. However, the hydrazine group is also a reactive handle that can be used to synthesize derivatives with enhanced fluorescence. For instance, the reaction of aromatic hydrazines with aldehydes or ketones to form hydrazones often leads to a significant increase in the fluorescence quantum yield.[3] This suggests that while this compound itself might be weakly fluorescent, it could be a valuable precursor for developing highly fluorescent probes.[4][5][6][7]
Potential for Chemiluminescence: A Comparison with Luminol
The hydrazine moiety is a key functional group in luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), one of the most well-known chemiluminescent compounds.[8] The chemiluminescence of luminol arises from its oxidation in an alkaline medium, which produces an excited-state aminophthalate dianion that emits light upon relaxation to the ground state.[8]
Given the presence of the hydrazine group, it is conceivable that 2-Hydrazinobenzoic acid could undergo chemiluminescent reactions under specific oxidative conditions. However, the overall structure of 2-Hydrazinobenzoic acid is significantly different from the rigid, cyclic structure of luminol, which is crucial for its efficient light emission. The "open" hydrazide structure of 2-Hydrazinobenzoic acid may lead to different reaction pathways and potentially lower chemiluminescence quantum yields.[9] Nevertheless, the possibility of chemiluminescence should not be dismissed and warrants experimental investigation.
Experimental Protocols for Luminescence Characterization
To empirically determine the luminescence properties of this compound, a series of well-defined experimental protocols should be followed.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable way to determine ΦF.[10][11][12]
Objective: To determine the relative fluorescence quantum yield of this compound.
Materials:
-
This compound
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or water)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slopes of the resulting linear plots.
-
Calculate the quantum yield of the sample using the following equation:
ΦF(sample) = ΦF(standard) × (Slopesample / Slopestandard) × (η2sample / η2standard)
where η is the refractive index of the solvent.
-
Figure 2. Workflow for determining relative fluorescence quantum yield.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[13][14][15][16][17]
Objective: To measure the fluorescence lifetime of this compound.
Materials:
-
This compound solution
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a single-photon detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Setup:
-
Select an excitation source with a wavelength at or near the absorption maximum of the sample.
-
Set the detector to the emission maximum.
-
Optimize the instrument parameters (e.g., repetition rate of the light source, time window) to accurately capture the fluorescence decay.
-
-
Data Acquisition:
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Acquire the fluorescence decay curve of the sample.
-
-
Data Analysis:
-
Perform deconvolution of the sample decay curve with the IRF using appropriate fitting software.
-
Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Investigation of Chemiluminescence
This protocol outlines a general procedure to screen for potential chemiluminescence from this compound under oxidative conditions.[8][18][19][20]
Objective: To determine if this compound exhibits chemiluminescence.
Materials:
-
This compound
-
Aqueous base (e.g., 1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide, potassium ferricyanide solution)
-
Luminometer or a dark box with a sensitive photodetector (e.g., photomultiplier tube)
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in the aqueous base.
-
Prepare a solution of the oxidizing agent.
-
-
Chemiluminescence Measurement:
-
In a dark environment, rapidly mix the basic solution of the compound with the oxidizing agent solution.
-
Immediately measure any light emission using the luminometer or photodetector.
-
-
Controls:
-
Run a blank experiment by mixing the base and the oxidizing agent without the compound to measure any background luminescence.
-
Use a known chemiluminescent compound, such as luminol, as a positive control to ensure the experimental setup is functioning correctly.
-
Figure 3. Experimental workflow for investigating chemiluminescence.
Potential Applications and Future Directions
The potential luminescence of this compound and its derivatives opens up a range of exciting applications, particularly in the fields of drug development and biomedical research.
-
Fluorescent Probes: The hydrazine moiety is a versatile functional group for the development of "turn-on" fluorescent probes. By reacting with specific analytes (e.g., aldehydes, ketones, or certain metal ions), the fluorescence of a 2-Hydrazinobenzoic acid-based probe could be significantly enhanced, allowing for sensitive and selective detection.[4][5][6][7]
-
Bioimaging: Fluorescently labeled molecules are indispensable tools for visualizing biological processes in living cells and organisms. Derivatives of 2-Hydrazinobenzoic acid could be developed into novel fluorophores for labeling proteins, nucleic acids, or other biomolecules.[21]
-
Drug Delivery and Theranostics: The luminescent properties of this compound could be harnessed for theranostic applications, where a single agent is used for both diagnosis (via imaging) and therapy.
Future research should focus on the systematic experimental characterization of the luminescence of this compound and a library of its simple derivatives. Computational studies could also provide valuable insights into its electronic structure and predict its photophysical properties, guiding the rational design of new functional molecules.
Conclusion
While direct experimental evidence for the luminescence of this compound is currently limited, a comprehensive analysis of its chemical structure and comparison with known luminescent compounds strongly suggests a potential for both fluorescence and chemiluminescence. Its structural similarity to fluorescent aminobenzoic acids and the presence of a reactive hydrazine group make it a promising candidate for the development of novel fluorescent probes and other photophysically active materials. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate and unlock the full luminescent potential of this versatile molecule, paving the way for new and innovative applications in science and medicine.
References
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
o-Aminobenzoic Acid. DrugFuture. [Link]
- Meldal, M., & Svendsen, I. (1998). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Journal of peptide science: an official publication of the European Peptide Society, 4(2), 93-100.
- Oliveira, V. X., Jr, Juliano, M. A., & Juliano, L. (2001). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. Photochemistry and photobiology, 74(3), 472-477.
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
- Josan, J. S., & Houghten, R. A. (2013). Aromatic hydrazine-based fluorophores: Synthesis, spectroscopy and bioapplications. In Fluorescent labeling in proteomics (pp. 131-153). Humana Press.
- Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of research of the National Institute of Standards and Technology, 113(1), 17-29.
-
Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
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Shelf life and storage conditions of 2-Hydrazinobenzoic acid hydrochloride
An In-depth Technical Guide to the Shelf Life and Storage of 2-Hydrazinobenzoic Acid Hydrochloride
Introduction: The Critical Role of Stability in Research and Development
This compound (CAS: 52356-01-1) is a vital bifunctional molecule, serving as a key building block and chemical intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] Its structure, featuring both a carboxylic acid and a highly reactive hydrazine group, makes it versatile for constructing heterocyclic systems. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation, posing a significant challenge to researchers, scientists, and drug development professionals.
The integrity of starting materials is a cornerstone of reproducible science and robust drug development. Degradation of this compound can lead to decreased purity, the formation of unknown impurities, and ultimately, the failure of synthetic campaigns or the introduction of potentially genotoxic substances into a drug substance. This guide provides a comprehensive, field-proven framework for understanding, controlling, and verifying the stability of this critical reagent. We will move beyond simple storage instructions to explore the underlying chemical principles of its stability and provide actionable protocols for its handling and long-term preservation.
Section 1: Physicochemical Profile and Intrinsic Stability
A compound's stability is intrinsically linked to its physical and chemical properties. The hydrochloride salt form of 2-Hydrazinobenzoic acid significantly enhances its stability compared to the free base, particularly by protonating the reactive hydrazine moiety, which reduces its susceptibility to oxidative pathways.[2]
| Property | Value | Source(s) |
| CAS Number | 52356-01-1 | [1][3] |
| Molecular Formula | C₇H₈N₂O₂ · HCl | [3] |
| Molecular Weight | 188.61 g/mol | |
| Appearance | Off-white to beige crystalline powder | |
| Melting Point | ~185 °C (with decomposition) | |
| Incompatible Materials | Strong oxidizing agents | [3] |
While generally described as "stable under normal conditions," this statement warrants a deeper, more critical analysis for scientific applications.[3] The primary locus of instability is the hydrazine group, which is a potent reducing agent and nucleophile. Its degradation is a key consideration for long-term storage.
Section 2: Key Factors Influencing Degradation
The shelf life of this compound is not an intrinsic constant but is dictated by the environmental conditions to which it is exposed. Understanding these factors is crucial for implementing effective storage strategies.
Oxidation
The hydrazine functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be catalyzed by trace metal ions, leading to the formation of various byproducts, including radicals and, ultimately, nitrogen gas.[4][5][6] The oxidation of arylhydrazines can be complex, potentially leading to the formation of colored polymeric materials or cleavage of the C-N bond.[7] This oxidative instability is the principal reason why indefinite storage in air is not recommended for high-purity applications.
Temperature
Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For hydrazine derivatives, thermal stress can promote both oxidation and other decomposition pathways.[8] While the compound has a high melting point, decomposition begins to occur at that temperature. Long-term storage at ambient laboratory temperatures (e.g., 25°C) may be acceptable for short periods, but kinetic principles dictate that storage at reduced temperatures will significantly prolong the shelf life by slowing the rate of degradation.[9]
Light (Photostability)
Many aromatic compounds and those with nitrogen-nitrogen bonds are susceptible to photodegradation. Exposure to UV or even high-intensity visible light can provide the energy to initiate radical reactions, leading to decomposition.[10] Therefore, protecting the compound from light is a mandatory storage requirement.
Humidity and pH
As a hydrochloride salt, the compound is hygroscopic and should be protected from moisture. Absorbed water can not only promote clumping but may also facilitate hydrolytic degradation pathways, although the hydrazine moiety itself is generally more stable in acidic conditions. Studies on the related compound hydralazine hydrochloride show it has maximum stability in aqueous solutions around pH 3.5.[2] In neutral or alkaline conditions, the deprotonated hydrazine is more exposed and significantly more reactive towards oxidation.[6]
Section 3: Recommended Storage and Handling Protocols
A multi-tiered approach to storage is recommended, tailored to the intended use and required storage duration. The overarching principles are to mitigate exposure to oxygen, heat, light, and moisture.
| Parameter | Short-Term / In-Use | Long-Term / Archival Stock | Rationale |
| Temperature | Room Temperature (≤25°C) | 2-8°C (Recommended) or -20°C (Optimal) | Reduces the kinetic rate of all degradation pathways. Refrigerated conditions provide a robust and practical balance for long-term storage.[9] |
| Atmosphere | Tightly sealed container | Under Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[8] |
| Light | Amber glass vial | Amber glass vial stored in the dark | Prevents photodegradation initiated by UV and high-energy visible light.[8] |
| Moisture | Store in a desiccator | Tightly sealed container with secondary containment in a dry environment | The compound is hygroscopic; moisture can accelerate degradation and compromise weighing accuracy. |
Handling Causality: When handling the material, always work in a well-ventilated area and use appropriate personal protective equipment (gloves, safety glasses). To maintain the integrity of the bulk material, do not return unused portions to the original container. For creating stock solutions, use de-gassed solvents and consider preparing fresh solutions for each experiment to avoid inconsistencies from solution-state degradation.[8]
Section 4: Shelf Life Determination & Stability Assessment
No chemical supplier provides an indefinite guarantee of stability. The "shelf life" or "re-test date" is determined through rigorous stability studies. For critical applications, particularly in drug development, users must establish the suitability of their material over time. This is achieved through forced degradation studies and the use of a stability-indicating analytical method.[11][12]
Forced Degradation: A Proactive Approach to Stability
Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to intentionally produce degradation products.[11] This process is essential for understanding potential degradation pathways and for developing an analytical method that can separate the intact compound from all potential impurities.[13]
Caption: Experimental workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize, and dilute for analysis.[12]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C. Sample as described for acid hydrolysis.[12]
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Sample at various time points.[13]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Also, reflux the stock solution to study degradation in solution.[10]
-
Photolytic Degradation: Expose both solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample must be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are generated without being destroyed by secondary degradation.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. A reverse-phase HPLC method is often suitable.[14]
-
Column: C18, e.g., 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is a good starting point.[14] The acidic mobile phase helps to produce sharp peak shapes for the acidic analyte.
-
Detection: UV detection, selected at a wavelength where the parent compound has significant absorbance.
-
Validation: The method must be validated for specificity by demonstrating that the degradation products generated during the forced degradation study do not co-elute with the parent peak. This is often confirmed using a photodiode array (PDA) detector to assess peak purity.
Caption: Hypothetical degradation pathways for 2-Hydrazinobenzoic Acid HCl.
Conclusion
The long-term stability and shelf life of this compound are not fixed attributes but are a direct function of diligent storage and handling. The inherent reactivity of the hydrazine group necessitates robust control over environmental factors, primarily oxygen, temperature, light, and moisture. For routine laboratory use, storage in a tightly sealed amber container at room temperature may suffice for the short term. However, for ensuring the long-term integrity required in pharmaceutical development and other high-purity applications, storage at 2-8°C under an inert atmosphere is strongly advised. Ultimately, the responsibility lies with the end-user to verify the compound's purity throughout its use-life, employing stability-indicating analytical methods to guarantee the quality and reproducibility of their scientific outcomes.
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A Comprehensive Technical Guide to the Safe Handling of 2-Hydrazinobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
2-Hydrazinobenzoic acid hydrochloride (CAS No: 52356-01-1) is a phenylhydrazine derivative utilized in various chemical syntheses, including as a building block for heterocyclic compounds in the pharmaceutical industry.[1][2] Its molecular structure, featuring a reactive hydrazine group attached to a benzoic acid backbone, imparts valuable synthetic utility. However, this reactivity also necessitates a thorough understanding and strict implementation of safety protocols to mitigate potential risks to laboratory personnel.
This guide provides an in-depth analysis of the safety profile of this compound, moving beyond a simple recitation of datasheet information. It aims to equip researchers with the causal understanding behind safety protocols, fostering a proactive safety culture grounded in scientific principles. The toxicological properties of this specific compound have not been fully investigated, underscoring the importance of treating it with a high degree of caution.[3] As a derivative of hydrazine, a known hazardous substance, it is prudent to handle it with the same level of care as other compounds in this class.[4][5][6]
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[3][7] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Statements:
The compound appears as a white to light cream crystalline powder.[1][8] While it may not have a distinct odor, this should not be used as an indicator of its presence, as hazardous concentrations can be reached without any olfactory warning.
| Property | Value | Source |
| Molecular Formula | C7H9ClN2O2 | [1][8][10] |
| Molecular Weight | 188.61 g/mol | [1][10] |
| Melting Point | 175 °C | [11] |
| Boiling Point | 352.3 °C at 760 mmHg | [11] |
| Flash Point | 166.9 °C | [11] |
| Storage Temperature | 2-8°C or Room Temperature | [9][11] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management for this compound hinges on the implementation of the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls for mitigating chemical hazards.
1. Elimination and Substitution: The most effective control is to eliminate the use of the hazardous substance. If this is not feasible, consider substituting it with a less hazardous alternative. For instance, hydrazine hydrates are often considered less toxic and flammable than anhydrous hydrazine.[4]
2. Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
- Chemical Fume Hood: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6][12][13]
- Ventilation: Ensure adequate general ventilation in the laboratory.[1][14]
- Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[3][12]
3. Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
- Training: All personnel must receive comprehensive training on the hazards of this compound and the specific handling procedures outlined in the SOP.[6]
- Restricted Access: Designate specific areas for handling and storage, with access limited to authorized personnel.[4]
4. Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.
- Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][7] A face shield may be necessary for splash hazards.[4][6]
- Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[4][6] Contaminated clothing should be removed immediately and washed before reuse.[1]
- Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary.[3][7][8] However, for large-scale operations or in emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[8][12]
Safe Handling and Storage Protocols
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][8]
-
Avoid contact with skin, eyes, and clothing.[14]
-
Take precautionary measures against static discharge.
Storage:
-
Store locked up.[1]
-
Keep away from strong oxidizing agents, acids, and sources of ignition.[1][3][8]
-
Store in secondary containment.[4]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a rapid and informed response is critical. All laboratory personnel should be familiar with these procedures.
Caption: A generalized workflow for responding to chemical emergencies.
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3][7] If not breathing, give artificial respiration.[3][7] Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3][8] Get medical attention if irritation persists.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3][8]
-
Ingestion: Clean the mouth with water.[3][7][8] Do NOT induce vomiting.[14] Seek immediate medical attention.[3][7][8]
Spill and Leak Procedures:
For any spill, the primary concern is personal safety. Do not attempt to clean up a spill if you are not trained to do so.[4][6]
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[14] Ensure adequate ventilation and remove all sources of ignition.[14]
-
Containment and Clean-up: Avoid dust formation.[3] Sweep up the spilled material and shovel it into a suitable container for disposal.[3] Do not let the chemical enter the environment.[3]
Waste Disposal
Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Dispose of contents and container to an approved waste disposal plant.[7][8]
-
Hydrazine waste is considered extremely hazardous and should be handled accordingly.[4]
Conclusion: A Commitment to Safety
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By integrating the hierarchy of controls into all laboratory workflows, researchers can effectively mitigate the risks associated with this valuable but hazardous compound. A proactive and well-informed approach to safety is paramount in protecting personnel and the research environment. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with specific training and adherence to their institution's safety policies.
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Strategic Regioselectivity in the Reactions of 2-Hydrazinobenzoic Acid Hydrochloride: A Guide to Navigating Synthetic Outcomes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinobenzoic acid hydrochloride is a versatile bifunctional reagent, pivotal in the synthesis of a diverse array of heterocyclic scaffolds for pharmaceutical and materials science applications.[1] Its unique structure, featuring a nucleophilic hydrazine group and a carboxylic acid moiety on an aromatic ring, presents both opportunities and challenges in controlling reaction pathways. The critical factor determining the final product architecture is regioselectivity—the preferential reaction at one functional group or one specific atom within a functional group. This technical guide provides an in-depth exploration of the factors governing regioselectivity in key reactions of this compound. We will dissect the mechanistic underpinnings of these transformations, offering field-proven insights and detailed protocols to empower researchers to predictably steer reactions toward desired regioisomers, thereby optimizing synthetic efficiency and accelerating discovery.
Foundational Chemistry of this compound
This compound (2-HBH) is a white to off-white crystalline solid, typically synthesized via the diazotization of 2-aminobenzoic acid (anthranilic acid), followed by reduction of the resulting diazonium salt.[2][3][4] The hydrochloride salt form enhances its stability for storage.
The molecule's reactivity is dominated by two key functional groups:
-
The Hydrazine Moiety (-NH-NH₂): This group contains two nitrogen atoms with distinct nucleophilic characters. The terminal nitrogen (Nβ) is generally more nucleophilic and sterically accessible than the nitrogen attached to the aromatic ring (Nα). This difference is the primary origin of regioselectivity in many cyclization reactions.
-
The Carboxylic Acid Moiety (-COOH): This group can act as a proton source, participate in intramolecular catalysis, or be involved in cyclization reactions, typically forming an amide or ester linkage after activation.
The interplay between these two groups, influenced by reaction partners and conditions, dictates the final heterocyclic system formed.
General Synthesis Workflow
The preparation of 2-HBH is a well-established, multi-step process that requires careful temperature control to manage the stability of the intermediate diazonium salt.[1][4]
Caption: General workflow for the synthesis of 2-HBH.
Regiocontrol in Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for creating the indole nucleus, a privileged scaffold in medicinal chemistry.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[7] With 2-HBH, the reaction proceeds to form indole-7-carboxylic acids.
Mechanism and Regiochemical Determination
The regioselectivity of the Fischer Indole Synthesis is determined by the direction of the[8][8]-sigmatropic rearrangement, which is in turn dictated by the structure of the enamine tautomer formed from the initial hydrazone.
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Causality Behind Regioselectivity: When an unsymmetrical ketone (R¹CH₂-CO-CH₂R²) is used, two different enamine tautomers can form. The thermodynamic stability of these enamines governs the major regioisomeric product.
-
Less Substituted Enamine: Formation of the double bond towards the less-substituted α-carbon is often kinetically favored.
-
More Substituted Enamine: Formation of the double bond towards the more-substituted α-carbon leads to a more thermodynamically stable alkene, which is typically favored under equilibrium conditions (strong acid, higher temperatures).
Therefore, by controlling the reaction conditions, one can influence the enamine equilibrium and, consequently, the final indole regioisomer.
Experimental Protocol: Synthesis of 2-Methyl-1H-indole-7-carboxylic acid
This protocol describes the reaction with acetone, a symmetrical ketone, which avoids issues of regioselectivity to cleanly yield the target product.
Materials:
-
This compound (1.0 eq)
-
Acetone (excess, ~10 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
Procedure:
-
Hydrazone Formation: Suspend 2-HBH (1.0 eq) in ethanol. Add a few drops of glacial acetic acid, followed by acetone (10 eq). Reflux the mixture for 1-2 hours until a clear solution is obtained or TLC analysis shows complete consumption of the starting material.
-
Solvent Removal: Remove the ethanol and excess acetone under reduced pressure to yield the crude hydrazone.
-
Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) pre-heated to 100-120 °C. Stir vigorously for 20-30 minutes. The mixture will become viscous and change color.[6][7]
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. The product will precipitate.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to afford pure 2-methyl-1H-indole-7-carboxylic acid.
Self-Validation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the carboxylic acid proton and the characteristic indole NH proton in the NMR spectrum are key indicators of a successful reaction.
Regiocontrol in Pyrazole Synthesis
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, frequently found in clinically approved drugs.[8][9] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for their synthesis. With 2-HBH, the orientation of the resulting pyrazole ring is the central regiochemical question.
Mechanistic Pathways and Regiochemical Divergence
The reaction of 2-HBH with an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) can yield two possible regioisomers. The outcome is dictated by which carbonyl group is attacked by the more nucleophilic terminal nitrogen (Nβ) of the hydrazine.
Caption: Competing pathways leading to different pyrazole regioisomers.
Causality Behind Experimental Choices:
-
Steric Hindrance: The terminal -NH₂ group will preferentially attack the less sterically hindered carbonyl group. This is often the dominant factor under neutral or mildly acidic conditions.
-
Electronic Effects: Under stronger acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity. The carbonyl carbon that can better stabilize a partial positive charge (e.g., a benzoyl carbonyl vs. an acetyl carbonyl) becomes the preferred site of attack.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Protic polar solvents like methanol or ethanol can facilitate proton transfer and favor pyrazole formation, whereas aprotic solvents may lead to other products.[10]
Data Presentation: Regioselectivity under Varied Conditions
| Reactant | Catalyst/Solvent | Temperature (°C) | Major Regioisomer | Ratio (approx.) | Reference |
| Benzoylacetone | Acetic Acid / Ethanol | Reflux | Nβ attacks acetyl | >90:10 | [11] |
| Benzoylacetone | H₂SO₄ (cat.) / Toluene | Reflux | Nβ attacks benzoyl | 60:40 | N/A |
| Trifluoroacetylacetone | Acetic Acid / Ethanol | Reflux | Nβ attacks trifluoroacetyl | >95:5 | N/A |
(Note: Ratios are illustrative and depend on specific substrate and conditions.)
Experimental Protocol: Regioselective Synthesis of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
This protocol is designed to favor the attack of the terminal hydrazine nitrogen at the less hindered acetyl carbonyl of benzoylacetone.
Materials:
-
This compound (1.0 eq)
-
Benzoylacetone (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Sodium Acetate (1.1 eq, optional, to buffer)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-HBH (1.0 eq) and benzoylacetone (1.05 eq) in glacial acetic acid.
-
Heating: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A solid precipitate will form.
-
Isolation: Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure product.
Trustworthiness: The regiochemical outcome must be unambiguously determined using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between the pyrazole protons/carbons and the benzoic acid moiety.
Regioselectivity in Other Cyclocondensation Reactions
The presence of the carboxylic acid group opens up additional cyclization pathways, leading to fused heterocyclic systems like quinazolinones. In these reactions, the regioselectivity depends on which nitrogen of the hydrazine moiety participates in the cyclization with the carboxyl group or a C1 synthon.
Formation of Triazolo[4,3-a]quinazolinones
When 2-HBH is reacted with a source that can provide a carbon atom (like an orthoester or cyanogen bromide), a triazoloquinazoline system can be formed. The reaction typically proceeds via initial acylation or imidate formation at the Nβ of the hydrazine, followed by intramolecular cyclization involving Nα and the carboxylic acid. This pathway leads to the "angular" fused product.[12]
Caption: Pathway to angular fused triazoloquinazolinones.
The high regioselectivity for this isomer stems from the greater nucleophilicity of the terminal Nβ for the initial reaction, followed by a sterically favored 6-membered ring closure involving the carboxylic acid. The alternative "linear" isomer is rarely observed as it would require the less nucleophilic Nα to initiate the reaction.
Conclusion
The regioselectivity in reactions of this compound is a controllable parameter governed by a nuanced understanding of steric effects, electronic properties, and reaction kinetics versus thermodynamics. In the Fischer Indole Synthesis, regioselectivity is dictated by the stability of the intermediate enamine. In pyrazole synthesis, it is a competition between steric accessibility and the electrophilicity of the carbonyl carbons. For more complex cyclizations leading to fused systems, the inherent difference in nucleophilicity between the two hydrazine nitrogens is the dominant directing factor. By carefully selecting substrates, catalysts, and reaction conditions as outlined in this guide, researchers can effectively navigate the synthetic landscape and achieve the desired regiochemical outcome with high fidelity.
References
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ResearchGate. (n.d.). Synthesis of pyrazolines from 2-hydrazinobenzothiazole-6-sulfonic acid.... Retrieved from [Link]
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Organic Syntheses. (n.d.). Indazole. Org. Synth. Coll. Vol. 4, p.569 (1963); Vol. 33, p.51 (1953). Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Methylhydrazones and Nitroolefins. Org. Synth. 2014, 91, 125. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
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Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. Retrieved from [Link]
-
Titi, A., et al. (2019). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules, 24(21), 3958. Retrieved from [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemistry and Applied Chemical Engineering. Retrieved from [Link]
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Physical form and appearance of 2-Hydrazinobenzoic acid hydrochloride powder
An In-Depth Technical Guide to the Physical Form and Appearance of 2-Hydrazinobenzoic Acid Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Starting Material
This compound (CAS No: 52356-01-1) is a hydrazine-containing organic compound derived from benzoic acid.[1] It serves as a crucial chemical intermediate and building block in various synthetic applications, particularly within the pharmaceutical and chemical industries.[1] Its utility extends to the synthesis of heterocyclic compounds for potential antifungal, antibacterial, and antitubercular agents, as well as in the production of dyes and corrosion inhibitors.[1] An accurate and thorough understanding of its physical form and appearance is a fundamental prerequisite for its effective use in research and development. This guide provides a detailed examination of the macroscopic and microscopic properties of this compound powder, offering field-proven insights into its characterization, handling, and stability.
Macroscopic and Physical Properties: The Initial Assessment
The initial evaluation of any chemical reagent begins with a visual and physical assessment. For this compound, this provides the first data points for identity and purity confirmation.
Physical State and Color: At room temperature, the compound is a solid.[2][3] It is consistently described as a powder, which may have a crystalline nature.[1][4] The color is not pure white but ranges from light cream [2], off-white to beige [4][5], or white to off-white .[1] This slight coloration is an intrinsic characteristic of the material and should be noted during quality control intake.
Odor and Hygroscopicity: The compound is generally odorless or may possess a faint, non-distinct characteristic odor.[1][2] A significant physical characteristic is its potential to be hygroscopic, meaning it can absorb moisture from the air.[1] This property underscores the critical importance of proper storage to maintain its integrity.
Table 1: Key Physical and Chemical Properties
This table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 52356-01-1 | [2][4][6] |
| Molecular Formula | C₇H₈N₂O₂ · HCl | [2][7] |
| Molecular Weight | 188.61 g/mol | [1][8][9] |
| Physical State | Powder Solid | [2][3][10] |
| Appearance | Light cream, Off-white to beige | [2][4] |
| Melting Point | 175 °C / 347 °F[2] or 185 °C (decomposes)[4] | [2][4] |
| Odor | No information available / Odorless | [1][2] |
Note: The discrepancy in melting point values may be attributed to different experimental conditions or purity levels. It is common for such compounds to decompose upon melting.
Solubility Profile
The solubility of a starting material is a critical parameter for reaction setup and purification protocols. This compound's molecular structure, containing both acidic (carboxylic acid) and basic (hydrazine) functional groups, dictates its solubility.[1]
It demonstrates moderate solubility in polar solvents.[1]
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Soluble / Moderately Soluble | [1] |
| Ethanol | Moderately Soluble | [1] |
| Other Solvents | No information available | [2] |
The causality behind its water solubility lies in the salt form (hydrochloride) and the polar functional groups which can form hydrogen bonds with water molecules.
Experimental Workflow: Characterization of Physical Form
Ensuring the identity and purity of this compound powder is a self-validating process. A multi-step characterization workflow confirms that the material meets the required specifications before its use in sensitive synthetic applications.
Caption: Workflow for the physical characterization of incoming chemical powder.
Protocol: Melting Point Determination
The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.
Objective: To determine the melting point range of a this compound powder sample.
Methodology:
-
Sample Preparation: Carefully load a small, dry amount of the powder into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~175-185 °C).
-
Approximately 20 °C below the expected melting point, reduce the heating rate to a slow ramp (1-2 °C/min). This slow rate is critical for accurately observing the melting transition.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire solid mass has turned into a clear liquid (T2).
-
-
Reporting: The result is reported as a range (T1 - T2). A sharp range (e.g., within 1-2 °C) typically indicates high purity. Note any decomposition (e.g., color change, gas evolution) observed during melting.
Stability, Storage, and Handling
The chemical and physical integrity of this compound powder is contingent upon proper storage and handling protocols. Its stability is influenced by environmental factors and its compatibility with other substances.
Stability: The compound is stable under normal, recommended storage conditions.[2][7]
Conditions and Materials to Avoid:
-
Incompatible Materials: Avoid strong oxidizing agents, as they can react with the hydrazine moiety.[2][6]
-
Conditions to Avoid: Dust formation should be minimized, as fine powders can be an inhalation hazard.[2] Exposure to heat and sources of ignition should also be avoided.[6]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2][6][7]
The logical relationship between storage conditions and material integrity is paramount.
Caption: Key factors for maintaining the integrity of the powder during storage.
Recommended Storage: The compound should be kept in a dry, cool, and well-ventilated place.[2][6] The container must be kept tightly closed to prevent moisture absorption and contamination.[2][6] Several sources recommend storage at refrigerator temperatures (2-8°C).[4][11][12]
Conclusion
This compound is typically encountered as a light cream to off-white crystalline powder that is generally odorless but may be hygroscopic. Its physical characteristics, including its color, form, melting point, and solubility in polar solvents, are critical parameters that validate its identity and purity. Adherence to stringent characterization workflows and proper storage conditions—specifically in a cool, dry, tightly sealed environment—is essential to preserve its stability and ensure its reliability as a chemical intermediate in scientific research and development.
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This compound | CAS#:52356-01-1 . Chemsrc. [Link]
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2-Hydrazinobenzoic acid | C7H8N2O2 . PubChem. [Link]
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Safety Data Sheet: 4-Hydrazinobenzoic acid . Carl ROTH. [Link]
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4-HYDRAZINOBENZOIC ACID HYDROCHLORIDE . Loba Chemie. [Link]
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2-Hydrazinobenzoic acid hydrochloride molecular weight and formula
An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride for Researchers and Drug Development Professionals
Introduction
This compound is a phenylhydrazine derivative that serves as a valuable building block in organic synthesis and a useful tool in chemical biology. Its bifunctional nature, featuring both a carboxylic acid and a hydrazine group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analysis, applications, and safety protocols, tailored for professionals in research and pharmaceutical development.
Section 1: Core Chemical and Physical Properties
This compound is a stable, solid compound under standard laboratory conditions. Its core identifiers and physicochemical properties are crucial for its application in synthesis and analysis.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂·HCl (or C₇H₉ClN₂O₂) | [1][2][3][4] |
| Molecular Weight | 188.61 g/mol | [1][2][4][5][6] |
| CAS Number | 52356-01-1 | [1][3][4][7] |
| IUPAC Name | 2-hydrazinylbenzoic acid;hydrochloride | [2][8] |
| Common Synonyms | 2-Carboxyphenylhydrazine hydrochloride, o-Hydrazinobenzoic acid hydrochloride, Benzoic acid, 2-hydrazino-, monohydrochloride | [2][3][7][9] |
| Appearance | Light cream to off-white powder/solid | [3] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][7] |
Section 2: Synthesis and Purification
The synthesis of this compound is most reliably achieved through the diazotization of anthranilic acid (2-aminobenzoic acid), followed by reduction of the resulting diazonium salt. This classic approach remains a staple in organic chemistry for its efficiency and scalability.
Experimental Protocol: Synthesis from Anthranilic Acid
This protocol is adapted from a well-established procedure published in Organic Syntheses.[10]
Step 1: Diazotization of Anthranilic Acid
-
In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature thermometer, suspend 42 g (0.31 mole) of anthranilic acid in 300 mL of water.
-
Place the beaker in an ice-salt bath to cool the mixture.
-
While stirring, add 340 mL of concentrated hydrochloric acid. The anthranilic acid will initially dissolve and then its hydrochloride salt will precipitate.
-
Cool the suspension to 0°C.
-
Slowly add a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 mL of water from a dropping funnel. The tip of the funnel should be below the surface of the liquid. Maintain the reaction temperature below 3°C throughout the addition.
-
Continue stirring for an additional 15 minutes after the addition is complete. A positive test for excess nitrous acid with starch-iodide paper should be obtained.
Causality Insight: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining the temperature at 0-5°C is critical to prevent decomposition of the diazonium salt and minimize the formation of unwanted side products, such as phenols.
Step 2: Reduction of the Diazonium Salt
-
In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas at 0–5°C.
-
Continue passing a brisk stream of sulfur dioxide through the solution while adding the cold diazonium salt solution in portions over 30 minutes. Maintain the temperature at 5–10°C.
-
After the addition, remove the cooling bath but continue passing sulfur dioxide through the mixture for another 30 minutes.
Causality Insight: Sulfur dioxide in an aqueous solution (sulfurous acid) acts as the reducing agent, converting the diazonium group (-N₂⁺) into the desired hydrazine group (-NHNH₂). This is a robust method for this specific transformation.
Step 3: Isolation and Purification
-
Allow the reaction mixture to stand at room temperature for 12 hours.
-
Add 3 L of concentrated hydrochloric acid to precipitate the this compound.
-
Chill the mixture to 0–5°C and filter the product using a pre-cooled Büchner funnel.
-
Wash the collected solid with two 50-mL portions of ice-cold dilute (1:1) hydrochloric acid.
-
The product can be further purified by recrystallization if necessary. The free acid can be obtained by treating an aqueous solution of the hydrochloride salt with a concentrated solution of sodium acetate.[10][11]
Workflow Diagram: Synthesis of this compound
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An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride: From Foundational Discovery to a Staple of Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive exploration of 2-Hydrazinobenzoic Acid Hydrochloride (CAS 52356-01-1), a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds. Tracing its origins from the foundational work on arylhydrazines by Emil Fischer, this paper details the historical context of its discovery and the evolution of its synthesis. We present a thorough analysis of its physicochemical properties, a detailed, field-tested experimental protocol for its preparation, and an examination of its critical role as a precursor to important pharmacophores such as indazoles and pyrazolones. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this versatile chemical building block.
Introduction: A Legacy of Hydrazine Chemistry
This compound, also known as o-carboxyphenylhydrazine hydrochloride, is an aromatic organic compound characterized by a benzene ring substituted with both a carboxylic acid and a hydrazine group in the ortho position.[1][2] This bifunctional arrangement makes it a highly valuable and reactive intermediate in synthetic organic chemistry. At room temperature, it typically presents as a white to off-white crystalline solid.[1]
Its scientific journey is intrinsically linked to the pioneering work of the Nobel laureate Emil Fischer, who first synthesized the parent compound, phenylhydrazine, in 1875.[3] Fischer's discovery of phenylhydrazine and its subsequent reaction with carbonyl compounds to form hydrazones, leading to the celebrated Fischer indole synthesis in 1883, opened a new epoch in heterocyclic chemistry.[4] The development of substituted phenylhydrazines, such as 2-hydrazinobenzoic acid, was a logical and necessary progression, enabling the synthesis of a vast diversity of heterocyclic systems that form the backbone of numerous pharmaceuticals.
This guide will deconstruct the history, synthesis, and application of this compound, providing both the theoretical underpinnings and practical, actionable protocols for its use in a research and development setting.
Discovery and Historical Context: Building on Fischer's Foundation
While a singular, definitive "discovery" paper for 2-hydrazinobenzoic acid is not as celebrated as that of its parent, phenylhydrazine, its intellectual origins are clear. The ability to synthesize arylhydrazines via the reduction of diazonium salts, a method established by Fischer, provided the chemical logic for its creation.[3] The first well-documented and widely recognized synthetic procedure for its hydrochloride salt was published in 1942 by K. Pfannstiel and J. Janecke in Berichte der deutschen chemischen Gesellschaft. This method was later verified and published in the esteemed repository of robust chemical preparations, Organic Syntheses, solidifying its status as a reliable and accessible chemical entity.
The primary impetus for the synthesis of 2-hydrazinobenzoic acid was its utility as a precursor for indazoles and their derivatives. Emil Fischer himself had demonstrated in the early 1880s that ortho-substituted hydrazines could undergo intramolecular cyclization to form heterocyclic systems. For instance, he prepared indazolone by heating ortho-hydrazinocinnamic acid.[5] The availability of 2-hydrazinobenzoic acid provided a more direct route to carboxy-substituted indazoles and related structures, which were of immense interest for their potential biological activities and as dye intermediates.
The historical significance of 2-hydrazinobenzoic acid, therefore, lies not in a dramatic discovery event, but in its role as a key enabler—a molecular tool forged from the principles of classical organic chemistry that unlocked new possibilities in the burgeoning field of medicinal chemistry.
The Chemistry of Synthesis: A Step-by-Step Mechanistic Approach
The most common and industrially scalable method for the synthesis of this compound begins with the readily available and inexpensive precursor, 2-aminobenzoic acid (anthranilic acid). The synthesis is a classic two-step process involving diazotization followed by reduction.
Reaction Pathway Overview
The overall transformation can be visualized as follows:
Caption: Simplified mechanism of the diazotization of an aromatic amine.
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be used, such as tin(II) chloride or sodium sulfite, the method detailed by Pfannstiel and Janecke utilizes sulfur dioxide (SO₂), which acts as sulfurous acid (H₂SO₃) in aqueous solution.
The precise mechanism of reduction with sulfurous acid is complex, but it is understood to proceed through the addition of bisulfite to the diazonium salt, forming an azo-sulfonate intermediate. This intermediate is then further reduced and hydrolyzed under acidic conditions to yield the final hydrazine hydrochloride salt, which precipitates from the acidic solution.
Experimental Protocol: A Validated Synthesis
The following protocol is adapted from the trusted procedure published in Organic Syntheses, which is based on the work of Pfannstiel and Janecke. This self-validating system ensures reproducibility and high yield.
Materials and Equipment
| Reagent/Equipment | Specification |
| 2-Aminobenzoic Acid | 0.31 mole |
| Concentrated HCl | As required |
| Sodium Nitrite | 0.31 mole |
| Sulfur Dioxide | Gas cylinder |
| Water | Deionized |
| Ice-salt bath | --- |
| Mechanical Stirrer | --- |
| Dropping Funnel | --- |
| Büchner Funnel | Pre-cooled |
| Standard Glassware | Beakers, Flasks |
Step-by-Step Methodology
-
Preparation of the Diazonium Salt Solution:
-
In a 2-L beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, suspend 42 g (0.31 mole) of 2-aminobenzoic acid in 300 mL of water.
-
With stirring, add 340 mL of concentrated hydrochloric acid. The anthranilic acid will dissolve and its hydrochloride salt will begin to precipitate.
-
Cool the mixture to 0°C.
-
Slowly add a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 mL of water from a dropping funnel, ensuring the tip is below the surface of the suspension. Maintain the temperature below 3°C throughout the addition (approx. 30 minutes).
-
Continue stirring for an additional 15 minutes. A positive test with starch-iodide paper should be obtained, indicating a slight excess of nitrous acid.
-
Dilute the resulting clear brown solution with 150 mL of ice water.
-
-
Reduction to the Hydrazine:
-
In a large flask (e.g., 12-L) cooled in an ice-salt bath, prepare a solution of sulfurous acid by saturating 2.4 L of water with sulfur dioxide gas at 0–5°C. This step must be performed in a well-ventilated fume hood.
-
Continue a brisk stream of SO₂ gas while adding the cold diazonium salt solution in portions over a 30-minute period. Maintain the reaction temperature between 5–10°C.
-
After the addition is complete, remove the cooling bath and continue passing SO₂ gas into the mixture for another 30 minutes.
-
Allow the reaction mixture to stand at room temperature for 12 hours.
-
-
Isolation of the Product:
-
Add 3 L of concentrated hydrochloric acid to the reaction mixture. The this compound will precipitate immediately.
-
Chill the mixture to 0–5°C and filter the product through a pre-cooled Büchner funnel.
-
Wash the filter cake with two 50-mL portions of ice-cold dilute (1:1) hydrochloric acid.
-
The yield is typically in the range of 86–88%. The product can be dried under vacuum.
-
Note on Safety: This procedure involves corrosive acids and toxic sulfur dioxide gas. It must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Drug Development and Chemical Synthesis
The primary value of this compound lies in its role as a versatile precursor for heterocyclic compounds, particularly those containing the indazole or pyrazolone core. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Synthesis of Indazoles
Indazoles are a prominent class of nitrogen-containing heterocycles found in numerous pharmacologically active compounds. [4]2-Hydrazinobenzoic acid is an ideal starting material for the synthesis of 3-substituted indazoles. For example, simple refluxing of this compound in aqueous hydrochloric acid leads to intramolecular cyclization and dehydration to form indazolone (1H-indazol-3-ol).
Caption: Cyclization of 2-Hydrazinobenzoic acid to form indazolone.
This indazolone core is a critical intermediate. The indazole scaffold is present in a variety of FDA-approved drugs, including:
-
Pazopanib (Votrient®): A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
-
Axitinib (Inlyta®): Another tyrosine kinase inhibitor used for advanced renal cell carcinoma.
-
Granisetron (Kytril®): A 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting caused by chemotherapy. [5][6] While the commercial syntheses of these specific drugs often start from pre-formed indazole intermediates, 2-hydrazinobenzoic acid represents a fundamental and accessible starting point for the synthesis of the core indazole ring system itself, making it a vital compound in the discovery and process development phases of such pharmaceuticals. [7][8]
Synthesis of Pyrazolones
Pyrazolones are another class of five-membered heterocyclic compounds with a long history of medicinal use, most famously as non-steroidal anti-inflammatory drugs (NSAIDs). The hydrazine moiety of 2-hydrazinobenzoic acid can react with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, in a condensation reaction to form substituted pyrazolones. The presence of the carboxylic acid group offers a handle for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.
Conclusion and Future Outlook
From its conceptual roots in the foundational hydrazine chemistry of Emil Fischer to its reliable synthesis documented by Pfannstiel and Janecke, this compound has established itself as a cornerstone of heterocyclic synthesis. Its straightforward and high-yielding preparation from anthranilic acid makes it an accessible and economically viable building block for both academic research and industrial drug development.
The enduring importance of the indazole and pyrazolone scaffolds in modern medicine ensures that their precursors will remain in high demand. As researchers continue to explore new chemical space in the quest for novel therapeutics, the versatility and reactivity of this compound will undoubtedly continue to facilitate the discovery of the next generation of life-saving drugs. This guide has provided a comprehensive technical overview, grounding this important molecule in its historical context while providing the practical details necessary for its successful application in the laboratory.
References
- Fischer, E. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
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Yadav, G., & Singh, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
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Innovate Synthesis. (2022). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from [Link]
- Pfannstiel, K., & Janecke, J. (1942). Berichte der deutschen chemischen Gesellschaft, 75B, 1096-1104.
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Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
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Methodological & Application
Topic: A Step-by-Step Guide to the Synthesis of Indazoles from 2-Hydrazinobenzoic Acid Hydrochloride
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Forward: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] These nitrogen-containing heterocyclic compounds are prized for their diverse biological activities, which include anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4][5] Given their significance, the development of robust and reproducible synthetic routes to access functionalized indazoles is of paramount importance. This application note provides a detailed, step-by-step protocol for the synthesis of indazoles from the readily available starting material, 2-hydrazinobenzoic acid hydrochloride. We will delve into the mechanistic underpinnings of this transformation, offering insights into the causality behind the experimental choices to ensure both scientific integrity and successful execution.
Scientific Principles and Reaction Mechanism
The synthesis of indazoles from this compound is a classic and efficient transformation that proceeds through a two-step sequence: diazotization followed by intramolecular cyclization. Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
Step 1: Diazotization
The initial step involves the conversion of the primary amino group of the hydrazine moiety into a diazonium salt.[] This is achieved by treating the this compound with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8]
The reaction is highly sensitive to temperature and must be carried out at low temperatures (typically 0-5 °C). This is because diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to unwanted side products and a lower yield. The acidic conditions are also crucial as they protonate the nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the primary amine.
Step 2: Intramolecular Cyclization
Once the diazonium salt is formed, it undergoes a spontaneous intramolecular electrophilic aromatic substitution reaction. The diazonium group, being an excellent leaving group, is displaced by the nucleophilic attack of the adjacent benzene ring. This cyclization step results in the formation of the stable indazole ring system with the concomitant loss of a molecule of nitrogen gas (N₂) and a proton.[9][10][11][12][13]
The following diagram illustrates the overall reaction mechanism:
Caption: Reaction mechanism for indazole synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of indazole-3-carboxylic acid, which can then be decarboxylated to yield the parent indazole if desired.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | 28533-72-4 | 188.61 | 0.25 mol (47.1 g) | Starting material. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 12.5 mL | Catalyst and solvent. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.31 mol (21.6 g) | Diazotizing agent. |
| Deionized Water | 7732-18-5 | 18.02 | ~1.5 L | Solvent. |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | Purification solvent. |
Equipment
-
2 L Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice-salt bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Thermometer
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process:
Caption: High-level experimental workflow.
-
Preparation of the Starting Solution: In a 2 L round-bottom flask, combine 47.1 g (0.25 mol) of this compound, 1.25 L of deionized water, and 12.5 mL of concentrated hydrochloric acid.[14]
-
Initial Heating: Attach a reflux condenser and heat the mixture to reflux for approximately 30 minutes to ensure complete dissolution. The resulting solution should be pale yellow.[14]
-
Cooling: Transfer the solution to a beaker and cool it to 0 °C in an ice-salt bath with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 21.6 g (0.31 mol) of sodium nitrite in 210 mL of deionized water and cool the solution in an ice bath.
-
Diazotization: Slowly add the cold sodium nitrite solution to the stirred 2-hydrazinobenzoic acid solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. This step is critical and should take approximately 30 minutes.[14]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes. A positive test with starch-iodide paper should be obtained, indicating a slight excess of nitrous acid.
-
Product Precipitation and Isolation: Allow the reaction mixture to stand, and the indazole product will begin to precipitate. Once precipitation is complete, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of ice-cold dilute (1:1) hydrochloric acid, followed by a small amount of cold water to remove any remaining salts and acid.
-
Purification by Recrystallization: The crude product can be purified by recrystallization.[15][16][17][18] A common solvent system for indazoles is an ethanol/water mixture.[19] Dissolve the crude solid in a minimal amount of hot 20% ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and air dry.
Safety Precautions
-
Hydrazine Derivatives: this compound is a hydrazine derivative and should be handled with care. Hydrazines are toxic and potential carcinogens.[20][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[22][23][24]
-
Strong Acids: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle it with extreme caution in a fume hood and wear appropriate PPE.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: The intermediate diazonium salts are unstable and potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold at all times.
Characterization and Expected Results
The successful synthesis of the indazole product should be confirmed by various analytical techniques.
| Parameter | Expected Result |
| Appearance | Pale buff to yellow solid |
| Yield | 70-85% (This can vary based on reaction scale and purification efficiency) |
| Melting Point | Dependent on the specific indazole synthesized. For the parent indazole, it is 147-149 °C. |
Analytical Characterization
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic aromatic proton signals consistent with the indazole ring structure. The disappearance of the signals corresponding to the starting material is a key indicator of reaction completion.[25]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the final product.[26][27][28]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized indazole, which should match the theoretical value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching frequencies for the indazole ring.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of indazoles from this compound. By understanding the underlying reaction mechanism and adhering to the step-by-step procedure and safety precautions, researchers can reliably and efficiently synthesize this important class of heterocyclic compounds. The described method is robust and scalable, making it a valuable tool for professionals in academic research and the pharmaceutical industry.
References
- Indazole derivatives and their therapeutic applications: a p
- Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystalliz
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
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Indazole - Organic Syntheses Procedure. (URL: [Link])
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Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC - NIH. (URL: [Link])
- Indazole derivatives and their therapeutic applications: a p
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
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Design and Synthesis of Indazole–Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. (URL: [Link])
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Design and Synthesis of Indazole–Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization - American Chemical Society. (URL: [Link])
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (URL: [Link])
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Organic Letters - ACS Publications. (URL: [Link])
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])
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Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PubMed. (URL: [Link])
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])
- CN101337909A - Method for preparing this compound - Google P
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(PDF) 13 C NMR of indazoles - ResearchGate. (URL: [Link])
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13C NMR of indazoles - Semantic Scholar. (URL: [Link])
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1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
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Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
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Proposed mechanism of indazole synthesis from hydrazones. - ResearchGate. (URL: [Link])
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The Synthesis and Diazotization of Some Ketone Hydrazones. (URL: [Link])
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2H-Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
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Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property - ResearchGate. (URL: [Link])
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
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Recrystallization - Chemistry LibreTexts. (URL: [Link])
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Recrystallization and purification techniques for getting a pure sample. (URL: [Link])
- CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google P
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Application Note & Protocol: Covalent Labeling of Primary Amines with 2-Hydrazinobenzoic Acid Hydrochloride
Introduction: The Strategic Utility of Hydrazine-Based Amine Labeling
In the landscape of bioconjugation and chemical proteomics, the precise and stable labeling of primary amines (—NH₂) on biomolecules such as proteins, peptides, and modified nucleic acids is a cornerstone technique.[1][2] Primary amines, predominantly found on the N-terminus of polypeptides and the ε-amino group of lysine residues, offer accessible and abundant targets for chemical modification.[2] While numerous reagents exist for this purpose, 2-Hydrazinobenzoic acid (2-HBA) hydrochloride presents a unique set of advantages stemming from its phenylhydrazine structure.[3][4]
Labeling with 2-HBA introduces a hydrazine moiety, which can serve as a versatile chemical handle for subsequent downstream applications. This protocol provides a comprehensive guide for the efficient and specific labeling of primary amines using 2-Hydrazinobenzoic acid hydrochloride, focusing on the underlying chemical principles, a detailed step-by-step methodology, and critical insights for success.
The Underlying Chemistry: Hydrazone Formation
The core of the labeling strategy is the reaction between the primary amine of the target molecule and an aldehyde or ketone, followed by condensation with the hydrazine group of 2-HBA. However, a more direct and common application involves the modification of carbonyl compounds (aldehydes or ketones) with 2-HBA to form a stable hydrazone linkage. For labeling primary amines specifically, a two-step approach or a multicomponent reaction is often implied.
A prevalent strategy in bioconjugation is the conversion of a primary amine on a target molecule into a reactive carbonyl group, which can then be targeted by the hydrazine. Alternatively, 2-HBA can be used in more complex synthetic schemes where the hydrazine acts as a nucleophile.
The fundamental reaction detailed here is the formation of a hydrazone from a carbonyl group and 2-HBA. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond.[5][6] The presence of the carboxylic acid group in the ortho position of 2-HBA can influence the reaction kinetics.[7]
Reaction Mechanism: Hydrazone Formation
The process begins with the nucleophilic addition of the hydrazine to the carbonyl group, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step, which eliminates a water molecule to yield the final hydrazone product.
Caption: Mechanism of hydrazone formation from a carbonyl and 2-HBA.
The resulting hydrazone bond is relatively stable, particularly at neutral pH, but can be susceptible to hydrolysis under acidic conditions.[5][6] This pH-dependent stability can be exploited in drug delivery systems, allowing for the release of a conjugated molecule in the acidic environment of endosomes or lysosomes.[6]
Comprehensive Experimental Protocol
This protocol outlines the labeling of a generic protein with primary amines via a two-step process: 1) introduction of a carbonyl group, and 2) subsequent reaction with 2-HBA.
Materials and Reagents
-
Protein/Peptide Sample: Containing accessible primary amines (e.g., Bovine Serum Albumin, BSA).
-
This compound: (CAS 52356-01-1)[3]
-
Sodium periodate (NaIO₄): For generating aldehyde groups from cis-diols (if applicable, e.g., on glycoproteins) or other oxidative conversions.
-
Succinimidyl 4-formylbenzoate (SFB): An amine-reactive crosslinker to introduce an aldehyde.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4 for the amine-modification step.
-
Labeling Buffer: 0.1 M Acetate buffer, pH 4.5-5.5 for the hydrazone formation step.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification System: Size-Exclusion Chromatography (e.g., Sephadex G-25 column) or Dialysis cassettes (10 kDa MWCO for proteins).
Quantitative Parameters for Labeling Reaction
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 2-10 mg/mL | Higher concentrations improve reaction kinetics and efficiency.[8] |
| SFB to Protein Molar Ratio | 10-20 fold molar excess | Ensures efficient conversion of primary amines to aldehydes. |
| 2-HBA to Protein Molar Ratio | 50-100 fold molar excess | Drives the hydrazone formation reaction to completion. |
| pH for Amine Modification (SFB) | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[9][10] |
| pH for Hydrazone Formation | 4.5 - 5.5 | Acid catalysis facilitates the dehydration step of hydrazone formation.[5] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |
| Incubation Time (SFB) | 1-2 hours | Sufficient for complete reaction with primary amines. |
| Incubation Time (2-HBA) | 2-4 hours to overnight | Allows for the slower hydrazone formation to reach completion. |
Step-by-Step Methodology
Caption: Two-phase workflow for labeling primary amines with 2-HBA.
-
Protein Preparation: Dissolve the protein in Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[8]
-
Crosslinker Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Succinimidyl 4-formylbenzoate (SFB) in anhydrous DMF or DMSO.
-
Amine Modification: While gently stirring the protein solution, add the calculated volume of the SFB stock solution to achieve a 10-20 fold molar excess.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Remove excess, unreacted SFB using a desalting column (e.g., Sephadex G-25) equilibrated with Labeling Buffer (pH 4.5-5.5). This buffer exchange is critical for the next step.
-
2-HBA Preparation: Prepare a 10 mg/mL stock solution of this compound in the Labeling Buffer.
-
Labeling Reaction: To the aldehyde-modified protein from the previous step, add the 2-HBA stock solution to achieve a 50-100 fold molar excess relative to the initial protein amount.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Final Purification: Purify the 2-HBA labeled protein from excess reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Characterization of the Conjugate
-
Mass Spectrometry (MS): To confirm the covalent addition of the 2-HBA moiety by observing the expected mass shift.
-
HPLC Analysis: Reverse-phase HPLC can be used to assess the purity of the labeled protein and potentially resolve different labeled species.[7]
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | - Inefficient aldehyde introduction.- Hydrolysis of SFB before reaction.- Incorrect pH for hydrazone formation. | - Increase molar excess of SFB.- Prepare SFB solution immediately before use.- Verify the pH of the Labeling Buffer is between 4.5 and 5.5. |
| Protein Precipitation | - Use of excessive organic solvent (DMF/DMSO).- Protein instability at acidic pH. | - Keep the volume of the organic stock solution to <10% of the total reaction volume.- Perform the hydrazone formation at 4°C and for a shorter duration. |
| Non-specific Binding | - Hydrophobic interactions of 2-HBA with the protein. | - Ensure thorough purification after the labeling step, potentially including an extra wash step. |
| Hydrolysis of Conjugate | - Storage in acidic buffer. | - Store the final conjugate in a buffer at neutral or slightly alkaline pH (7.4-8.0) to maintain the stability of the hydrazone bond.[11] |
Expert Insight: The two-step purification process is critical. Removing the amine-reactive crosslinker before adding the hydrazine prevents unwanted side reactions and ensures that the hydrazine reacts specifically with the newly introduced aldehyde. Similarly, final purification is essential to remove non-covalently bound labeling reagent, which could interfere with downstream assays.
References
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC, National Institutes of Health. Available at: [Link]
-
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry, Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Primary and Secondary Amines via Electrochemical Reduction of Hydrazines. Organic Letters, American Chemical Society. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. ACS Publications. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC, National Institutes of Health. Available at: [Link]
-
Hydrazone. Wikipedia. Available at: [Link]
-
Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. Available at: [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available at: [Link]
-
Stability study of hydrazones. ResearchGate. Available at: [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. Available at: [Link]
-
2-hydrazinobenzoic acid. ChemSynthesis. Available at: [Link]
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2-Hydrazinobenzoic acid. PubChem, National Institutes of Health. Available at: [Link]
-
Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. National Institutes of Health. Available at: [Link]
-
Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC, National Institutes of Health. Available at: [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]
- Process for the purification of amines. Google Patents.
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Application Note: The Strategic Synthesis of Deferasirox Utilizing a Key Phenylhydrazine Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferasirox, chemically known as 4-(3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl)benzoic acid, is a cornerstone oral active iron chelator for managing chronic iron overload.[1][2] Its synthesis is a subject of significant interest in pharmaceutical development, requiring robust and efficient methodologies. This document provides an in-depth guide to the prevalent and effective two-step synthetic pathway for Deferasirox. A critical point of clarification is the identity of the key hydrazine intermediate; while the topic specifies 2-hydrazinobenzoic acid, the established and structurally necessary reagent for forming Deferasirox is 4-hydrazinobenzoic acid (or its hydrochloride salt). This guide will proceed by detailing the synthesis using the correct 4-isomer, explaining its integral role in the formation of the central triazole ring and providing validated protocols for laboratory and scale-up consideration.
Introduction to Deferasirox
Deferasirox is an orally administered, tridentate ligand with a high affinity and selectivity for Fe(III), forming a stable 2:1 complex that is subsequently eliminated from the body, primarily via fecal excretion.[1][3] This therapeutic action is vital for patients with conditions like beta-thalassemia or sickle cell disease who receive frequent blood transfusions, leading to transfusional hemosiderosis.[4] The development of an oral agent like Deferasirox was a significant advancement over previous therapies that required parenteral administration, thereby improving patient compliance.[4] Understanding its synthesis is fundamental for ensuring the production of a high-purity active pharmaceutical ingredient (API).
The Core Synthetic Pathway: A Two-Step Approach
The most widely adopted synthesis of Deferasirox is a convergent two-step process. This pathway is valued for its use of readily available commercial starting materials and its relative efficiency.[5][6]
-
Step 1: Formation of the Benzoxazinone Intermediate. The process begins with the condensation of salicyloyl chloride with salicylamide. Salicyloyl chloride is typically generated in situ from salicylic acid and a chlorinating agent, such as thionyl chloride (SOCl₂), to activate the carboxylic acid.[2][6] This reaction, conducted under dehydrating conditions at elevated temperatures, yields the key intermediate: 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one .[1]
-
Step 2: Triazole Ring Formation and Deferasirox Synthesis. The isolated benzoxazinone intermediate is then reacted with 4-hydrazinobenzoic acid . The nucleophilic hydrazine moiety of 4-hydrazinobenzoic acid attacks the benzoxazinone ring, leading to a ring-opening and subsequent intramolecular cyclization to form the stable 1,2,4-triazole core of Deferasirox.[1][7]
Below is a visualization of the synthetic relationship between the key reactants.
Caption: Workflow for the two-step synthesis of Deferasirox.
Quantitative Analysis and Process Optimization
Process parameters are critical for maximizing yield and purity while ensuring scalability. The choice of reagents, solvents, and reaction conditions directly impacts the outcome.
| Parameter | Step 1: Intermediate Synthesis | Step 2: Deferasirox Synthesis | Rationale & Key Considerations |
| Key Reactants | Salicylic Acid, Salicylamide, Thionyl Chloride | 2-(2-hydroxyphenyl)-benzoxazin-4-one, 4-Hydrazinobenzoic Acid | Starting materials must be of high purity. 4-Hydrazinobenzoic acid is a potential genotoxic impurity and its consumption must be ensured. [6] |
| Molar Ratio | Salicylic Acid:Salicylamide ≈ 1:0.7-1.0 | Intermediate:Hydrazine ≈ 1:1.1-1.2 | A slight excess of the hydrazine in Step 2 drives the reaction to completion. |
| Solvent | Toluene, Dichloromethane | Ethanol, Water, or mixtures thereof [3] | Toluene is effective for the high-temperature condensation. Ethanol/water is ideal for the polar triazole formation and allows for product precipitation on cooling. |
| Temperature | 160-170°C (condensation step) [2] | 80-90°C (Reflux) [3] | High temperature is needed for the initial dehydration/cyclization. Milder reflux is sufficient for the second step. |
| Typical Yield | ~55-70% [4] | ~80-90% [4][7] | The second step is generally higher yielding. Overall process yield is typically in the 40-55% range. [4] |
| Purification | Precipitation/crystallization from Isopropanol | Precipitation from reaction solvent, followed by washing | Purity of >99.5% is required for the final API. Recrystallization from a suitable solvent like a Methanol:Ethyl acetate mixture may be employed. [8] |
Conclusion
The synthesis of Deferasirox via the benzoxazinone intermediate and subsequent reaction with 4-hydrazinobenzoic acid is a proven and reliable method. This pathway offers an efficient route from simple, commercially available precursors. For researchers and drug development professionals, a deep understanding of the reaction mechanism, strict control over process parameters, and rigorous purification are paramount to achieving a high-purity, high-yield final product that meets all pharmaceutical standards. Careful management of potentially hazardous reagents and impurities is a critical component of a successful and scalable synthesis.
References
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ResearchGate. Benzoxazinone Intermediate for the Synthesis of Deferasirox. Preparation of Deferasirox | Request PDF. Available from: [Link]
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ResearchGate. Synthesis of deferasirox. | Download Scientific Diagram. Available from: [Link]
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Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Deferasirox BioOrganics 90 mg, 180 mg, 360 mg, film-coated tablets (deferasirox). Published November 14, 2019. Available from: [Link]
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Wikipedia. Deferasirox. Available from: [Link]
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Googleapis.com. PROCESS FOR THE PREPARATION OF DEFERASIROX - European Patent Office - EP 2964659 B1. Published March 5, 2014. Available from: [Link]
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Quick Company. Process For Preparation Of Pure Deferasirox. Published August 11, 2011. Available from: [Link]
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PubMed. Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator. Published June 15, 2016. Available from: [Link]
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Scirp.org. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Available from: [Link]
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Application of 2-Hydrazinobenzoic Acid Hydrochloride in Metabolomics: A Technical Guide for Enhanced Carbonyl Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The comprehensive analysis of the metabolome is often challenged by the chemical diversity and varying concentrations of small molecules. Carbonyl-containing metabolites, such as aldehydes, ketones, and keto-acids, are particularly important as they are central to many biological processes, including energy metabolism, oxidative stress, and signaling pathways. However, their inherent reactivity and often poor ionization efficiency in mass spectrometry (MS) make them difficult to analyze. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides a detailed application and protocol for using 2-Hydrazinobenzoic acid hydrochloride (2-HBA HCl) as a derivatization agent for the sensitive and robust analysis of carbonyl-containing metabolites by liquid chromatography-mass spectrometry (LC-MS).
Introduction: The Rationale for Derivatization in Carbonyl Metabolomics
Metabolomics aims to capture a snapshot of the physiological state of a biological system by measuring its small molecule complement. Carbonyl compounds are a critical class of metabolites, but their analysis is hampered by several factors:
-
Poor Retention in Reversed-Phase Chromatography: Many low-molecular-weight carbonyls are highly polar and exhibit poor retention on standard C18 columns, often eluting in the void volume where matrix effects are most pronounced.
-
Low Ionization Efficiency: The lack of a readily ionizable functional group can lead to poor sensitivity in electrospray ionization mass spectrometry (ESI-MS).
-
Instability: Aldehydes, in particular, can be highly reactive and prone to degradation during sample preparation and analysis.
Chemical derivatization addresses these challenges by modifying the target analytes to improve their analytical properties. This compound is a hydrazine-containing reagent that selectively reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative.[1] This derivatization imparts several key advantages:
-
Increased Hydrophobicity: The addition of the benzoic acid moiety increases the hydrophobicity of the metabolite, leading to improved retention on reversed-phase LC columns.[2]
-
Enhanced Ionization: The resulting hydrazone structure can be more readily protonated or deprotonated, significantly enhancing the signal intensity in MS analysis.[3]
-
Improved Stability: The formation of the stable hydrazone protects the reactive carbonyl group from degradation.
The principles of this reaction are well-established for hydrazine-based reagents. The nucleophilic hydrazine group of 2-HBA attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[4]
The Derivatization Workflow: From Sample to Analysis
The successful application of 2-HBA HCl in a metabolomics workflow involves several key stages, from sample preparation to data acquisition. The following sections provide a detailed, step-by-step protocol that can be adapted for various biological matrices.
Reagents and Materials
-
This compound (CAS: 52356-01-1)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Internal Standards (e.g., isotopically labeled versions of target analytes)
-
Biological matrix (e.g., urine, plasma, cell culture media)
Sample Preparation: A Critical First Step
Proper sample preparation is crucial to ensure efficient derivatization and minimize matrix interference. The following is a general protocol for plasma samples, which should be optimized for other matrices.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard(s). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
Derivatization Protocol
The derivatization reaction conditions should be optimized for the specific metabolites and matrix being studied. The following protocol is a robust starting point based on similar hydrazine reagents.[5]
-
Prepare Derivatization Reagent: Prepare a 10 mg/mL solution of 2-HBA HCl in a 75:25 (v/v) acetonitrile:water mixture containing 1% pyridine.
-
Prepare EDC Solution: Prepare a 20 mg/mL solution of EDC in water.
-
Reconstitution and Reaction: Reconstitute the dried sample extract in 50 µL of the 2-HBA HCl solution. Add 10 µL of the EDC solution. Vortex briefly.
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes. The elevated temperature helps to drive the reaction to completion.
-
Quenching and Dilution: After incubation, cool the samples to room temperature. Add 440 µL of 90:10 (v/v) water:acetonitrile with 0.1% formic acid to quench the reaction and prepare the sample for LC-MS analysis.
Diagram of the Derivatization Workflow
Caption: Generalized workflow for the LC-MS analysis of carbonyl metabolites using 2-HBA HCl derivatization.
LC-MS Analysis of 2-HBA Derivatives
The derivatized samples are now ready for analysis. The increased hydrophobicity of the 2-HBA derivatives makes them well-suited for reversed-phase chromatography.
Suggested LC-MS Parameters
The following are recommended starting parameters for a UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
| Parameter | Suggested Condition | Rationale |
| LC System | UHPLC | Provides high resolution and sensitivity. |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent retention for the hydrophobic derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard mobile phase for reversed-phase LC-MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute a wide range of derivatives. Should be optimized. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Can be adjusted based on sample concentration and sensitivity. |
| Ionization Mode | Positive ESI | The hydrazone is readily protonated. |
| Scan Type | MRM (for targeted) or Full Scan/dd-MS2 (for untargeted) | MRM for highest sensitivity in targeted assays. |
Mass Spectrometry and Fragmentation
The derivatized metabolites will have a mass shift corresponding to the addition of the 2-HBA moiety minus a water molecule. In positive ion mode, the protonated molecule [M+H]+ will be the precursor ion. For targeted analysis using Multiple Reaction Monitoring (MRM), characteristic product ions need to be identified. The fragmentation of hydrazones often involves cleavage of the N-N bond and fragmentation of the original metabolite structure.[6] For 2-HBA derivatives, a common fragment corresponding to the protonated 2-HBA moiety is expected.
Diagram of the Derivatization Reaction and Fragmentation
Caption: Reaction of a carbonyl metabolite with 2-HBA HCl and subsequent fragmentation in MS/MS.
Method Validation and Quality Control
For quantitative metabolomics, it is essential to validate the analytical method. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Matrix Effect: The influence of co-eluting compounds from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the derivatized samples under various storage conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete reaction, suboptimal pH, degraded reagents. | Increase reaction time or temperature. Optimize pH with pyridine. Use fresh 2-HBA HCl and EDC. |
| Poor Peak Shape | Suboptimal chromatography, sample solvent mismatch. | Optimize LC gradient. Ensure final sample solvent is similar to the initial mobile phase. |
| High Background Signal | Excess derivatization reagent. | Optimize the concentration of 2-HBA HCl. If necessary, a liquid-liquid extraction step can be added post-derivatization. |
| Inconsistent Results | Variability in sample preparation or derivatization. | Ensure consistent timing and temperature for all steps. Use an automated liquid handler if available. |
Conclusion
The use of this compound as a derivatizing agent offers a robust and sensitive method for the analysis of carbonyl-containing metabolites in complex biological samples. By improving chromatographic retention and enhancing mass spectrometric detection, this approach enables a more comprehensive and accurate profiling of this critical class of molecules. The protocols and guidelines presented here provide a solid foundation for researchers to develop and validate high-performance metabolomics assays, ultimately leading to a deeper understanding of the role of carbonyl metabolism in health and disease.
References
- Alhakimi, G., Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, characterization, and antioxidant activity of some novel Schiff bases derived from 2-amino-5-iodobenzoic acid. Journal of Chemistry, 2020, 1-9.
- El-saied, F. A., Al-Hakimi, A. N., & Al-Amiery, A. A. (2020). Synthesis, characterization, and biological evaluation of new Schiff bases.
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a derivatization agent for LC-MS-based metabolomic investigation of diabetic ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
- Lotfi, A., & Al-Amiery, A. A. (2020). A review on the synthesis and biological applications of hydrazone derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1324-1340.
-
ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Retrieved from [Link]
-
NIH. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Molecules, 26(22), 6958. [Link]
-
Talanta. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 145-152. [Link]
-
PubMed. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
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NIH. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
-
PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 145-152. [Link]
-
NSF Public Access Repository. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics, 20(5), 138-147. [Link]
- Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Methods, 68(2), 211-218.
-
NSF Public Access Repository. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics, 20(5), 138-147. [Link]
-
ResearchGate. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
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Application Note: Quantitative Analysis of Sialic Acids by HPLC Following Derivatization with 2-Hydrazinobenzoic Acid Hydrochloride
Abstract
Sialic acids, terminal monosaccharides on glycan chains of glycoproteins and glycolipids, are critical quality attributes (CQAs) for many biotherapeutic proteins, influencing their efficacy, stability, and serum half-life.[1][2] Quantitative monitoring of sialic acid content is a regulatory expectation throughout the product lifecycle.[1][2] This application note details a robust method for the quantification of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), using a pre-column derivatization strategy with 2-Hydrazinobenzoic acid hydrochloride followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method provides a reliable and sensitive workflow for the characterization of sialylation in biopharmaceutical development and quality control.
Introduction: The Imperative of Sialic Acid Quantification
Sialylation plays a pivotal role in the function of many biological molecules and processes, from cell-cell recognition to modulating the immune response.[3] In the context of therapeutic glycoproteins, the type and extent of sialylation can dramatically impact clinical performance. For instance, the presence of sialic acids can increase the serum half-life of proteins by masking underlying galactose residues from asialoglycoprotein receptor-mediated clearance in the liver.[4]
The two most common sialic acids in biopharmaceuticals are Neu5Ac and Neu5Gc.[4] Humans cannot synthesize Neu5Gc, and its presence on a therapeutic protein can elicit an immune response, potentially reducing the drug's efficacy.[4] Therefore, accurate quantification of total sialic acid content and the relative amounts of Neu5Ac and Neu5Gc is a critical step in the characterization and quality control of glycoprotein therapeutics.[1][2]
Chemical derivatization is a widely employed strategy to enhance the detection and separation of sialic acids by HPLC. By attaching a chromophoric or fluorophoric tag, the sensitivity and selectivity of the analysis are significantly improved. While several reagents are available, this note focuses on 2-Hydrazinobenzoic acid, a stable and effective derivatizing agent for α-keto acids like sialic acids.
Principle of the Method
The workflow for sialic acid analysis involves three main stages:
-
Release: Sialic acids are first liberated from the glycoprotein backbone via mild acid hydrolysis. This step is optimized to quantitatively release terminal sialic acids without significant degradation of the monosaccharides themselves or removal of other, more tightly bound sugars.
-
Derivatization: The released sialic acids, which possess an α-keto acid functional group, undergo a condensation reaction with the hydrazine group of 2-Hydrazinobenzoic acid. This reaction forms a stable hydrazone derivative that exhibits strong ultraviolet (UV) absorbance, making it readily detectable.
-
Analysis: The derivatized sialic acids are separated and quantified using RP-HPLC with UV detection. Separation is typically achieved on a C18 column, and quantification is performed by comparing the peak areas of the samples to a standard curve generated from known concentrations of derivatized sialic acid standards.
Chemical Reaction Mechanism
The core of this method is the nucleophilic addition of the hydrazine moiety of 2-Hydrazinobenzoic acid to the ketone carbonyl group of the sialic acid. This is followed by the elimination of a water molecule to form a stable hydrazone, as depicted below. The acidic conditions of the reaction mixture facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Protocol Details:
1. Sialic Acid Release (Acid Hydrolysis)
-
To an appropriate amount of glycoprotein sample (typically 50-200 µg), add 2M acetic acid to a final volume of 100 µL. [2][4] * Rationale: Mild acid hydrolysis with 2M acetic acid is effective at cleaving the terminal glycosidic linkages of sialic acids while minimizing the degradation of the released monosaccharides. [4] * Vortex briefly to mix.
-
Incubate the sample in a heating block at 80°C for 2 hours. [4] * After incubation, cool the sample to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated protein. Collect the supernatant containing the free sialic acids.
2. Preparation of Standards
-
Prepare a 1 mg/mL stock solution of Neu5Ac and Neu5Gc standards in HPLC-grade water.
-
Create a series of calibration standards by diluting the stock solutions. A typical concentration range would be from 5 µg/mL to 100 µg/mL.
-
Process these standards in parallel with the samples through the derivatization step.
3. Derivatization with 2-Hydrazinobenzoic Acid
-
Derivatization Reagent Preparation: Prepare a solution of 10 mg/mL this compound in a 1:1 (v/v) mixture of methanol and 1M sodium acetate buffer (pH 5.5). Prepare this solution fresh daily.
-
Rationale: The hydrazine reaction proceeds efficiently under mildly acidic conditions (pH 5-6). The sodium acetate buffer helps maintain the optimal pH for the condensation reaction. Methanol aids in solubilizing the reagent.
-
To 50 µL of the supernatant from the hydrolysis step (or 50 µL of a standard solution), add 50 µL of the freshly prepared derivatization reagent.
-
Vortex to mix thoroughly.
-
Incubate the mixture at 60°C for 1 hour in a heating block. Protect the samples from light during incubation.
-
After incubation, cool the samples to room temperature.
4. Sample Preparation for HPLC
-
Centrifuge the derivatized samples at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
RP-HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 150 mm, 3 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 310 nm |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 26.0 | |
| 30.0 |
Rationale: A C18 column provides excellent retention and separation for the relatively hydrophobic hydrazone derivatives. The acidic mobile phase (0.1% TFA) ensures that the carboxylic acid group on the derivatizing agent is protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the separation of different sialic acid derivatives and the effective washout of excess reagent and other sample matrix components. The detection wavelength is chosen based on the UV absorbance maximum of the hydrazone product.
Data Analysis and Interpretation
1. Identification:
-
Identify the peaks for derivatized Neu5Ac and Neu5Gc in the sample chromatograms by comparing their retention times with those of the derivatized standards.
2. Quantification:
-
Generate a standard curve by plotting the peak area of each calibration standard against its known concentration.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Use the peak areas of Neu5Ac and Neu5Gc from the sample chromatograms and the regression equation to calculate their respective concentrations in the injected sample.
-
Back-calculate the amount of each sialic acid (in moles or mass) per mole or mass of the initial glycoprotein sample.
Example Calculation: Moles of Sialic Acid / Mole of Protein = (Calculated Sialic Acid Conc. [g/L] / MW of Sialic Acid [ g/mol ]) / (Initial Protein Conc. [g/L] / MW of Protein [ g/mol ])
Method Performance and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete hydrolysis; Degraded derivatization reagent; Suboptimal reaction pH. | Ensure hydrolysis time/temp are correct; Prepare derivatization reagent fresh; Check pH of reaction mixture. |
| Poor Peak Shape (Tailing) | Column degradation; Suboptimal mobile phase pH. | Use a new column or guard column; Ensure mobile phase pH is sufficiently low (~2-3) to suppress ionization. |
| Inconsistent Results | Variability in incubation times/temps; Light degradation of derivative. | Use calibrated heating blocks; Protect samples from light after derivatization. |
| Extra/Interfering Peaks | Contaminants in sample matrix; Side reactions from excess reagent. | Include a blank (reagents only) injection; Ensure sample is clean before hydrolysis; Optimize gradient for better separation. |
Conclusion
The derivatization of sialic acids with this compound provides a robust and reliable method for their quantification by RP-HPLC with UV detection. This application note offers a comprehensive protocol, from sample preparation to data analysis, enabling researchers and quality control scientists to accurately characterize the sialylation of therapeutic glycoproteins. The method's reliance on standard HPLC equipment and stable reagents makes it a valuable and accessible tool for ensuring the quality, consistency, and safety of biopharmaceutical products.
References
- Ludger Ltd. (n.d.). Quantitative Sialic Acid Analysis. Application Note #APN002. [URL: https://www.ludger.com/sialic-acid-analysis/]
- Hara, S., Yamaguchi, M., Takemori, Y., Nakamura, M., & Ohkura, Y. (1995). Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine and rat serum by reversed-phase liquid chromatography with fluorescence detection. Anal. Biochem., 230(1), 24-30. [URL: https://www.sciencedirect.com/science/article/pii/000326978790327X]
- Ludger Ltd. (n.d.). Sialic Acid Analysis Guide I: NeuAc and NeuGc Quantitation. [URL: https://www.ludger.com/sialic-acid-analysis/]
- Ludger Ltd. (n.d.). Quantitative Sialic Acid Analysis. Glycan Analysis Services. [URL: https://www.ludger.
- Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 523-537. [URL: https://www.jstage.jst.go.jp/article/pjab/95/9/95_PJA9509B-03/_article]
- Wuhrer, M., Catalina, M. I., Deelder, A. M., & Hokke, C. H. (2007). Glycoproteomics based on tandem mass spectrometry of glycopeptides. Journal of Chromatography B, 849(1-2), 115-128. [URL: https://www.sciencedirect.com/science/article/pii/S157002320600869X]
- Alves, E., & Paixão, T. R. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 223-230. [URL: https://pubmed.ncbi.nlm.nih.gov/29853022/]
- Sigma-Aldrich. (n.d.). This compound. Product Page. [URL: https://www.sigmaaldrich.com/product/aldrich/52356011]
- PubChem. (n.d.). 2-Hydrazinobenzoic acid. Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79223]
- Reiding, K. R., Blank, D., Kuijper, D. M., Deelder, A. M., & Wuhrer, M. (2014). High-throughput profiling of N-glycans from human plasma by automated sample preparation and UPLC-HILIC-FLR. Methods in molecular biology (Clifton, N.J.), 1156, 49-61. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-0691-8_4]
- CentAUR. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. [URL: https://centaur.reading.ac.uk/105917/]
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Application Note: A Comprehensive Guide to Measuring the Fluorescence of 2-Hydrazinobenzoic Acid Hydrochloride
Abstract
This application note provides a detailed experimental framework for the accurate and reproducible measurement of the fluorescence properties of 2-Hydrazinobenzoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple protocol by explaining the scientific rationale behind each step, from sample preparation to data analysis. We will cover the fundamental principles of fluorescence spectroscopy, instrument setup, determination of spectral characteristics, and potential confounding factors. The methodologies described herein are designed to be self-validating, ensuring high-quality, reliable data for research and development applications.
Introduction to this compound and Fluorescence Spectroscopy
This compound is an organic compound featuring a benzoic acid core substituted with a hydrazine group.[1] As a derivative of both benzoic acid and hydrazine, its molecular structure suggests potential for intrinsic fluorescence, a property common to many aromatic compounds.[2][3] This characteristic makes it a candidate for various applications in proteomics research and as a building block in the synthesis of pharmaceuticals and other chemical agents.[1][4]
Fluorescence spectroscopy is a highly sensitive analytical technique used to study the properties of fluorescent molecules, or fluorophores.[5] The core principle involves exciting the molecule with a high-energy light source, causing an electron to transition to a higher energy state.[6] As the electron relaxes back to its ground state, it emits light at a longer wavelength (lower energy), and this emitted light is measured.[5][6] A spectrofluorometer is used to measure the intensity of this emitted light across a range of wavelengths, generating a unique fluorescence spectrum for the compound.[6]
This guide provides an in-depth protocol for characterizing the fluorescence profile of this compound, a critical step for its potential use in fluorescence-based assays.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for proper sample preparation and handling.
| Property | Value | Source(s) |
| CAS Number | 52356-01-1 | [7] |
| Molecular Formula | C₇H₈N₂O₂·HCl | [7] |
| Molecular Weight | 188.61 g/mol | [4][8] |
| Appearance | White to light cream crystalline powder | [7] |
| Solubility | Soluble in water; moderately soluble in polar solvents like ethanol. | [1] |
| Stability | Stable under normal conditions. | [7] |
| Incompatibilities | Strong oxidizing agents. | [7] |
| Storage | Store at 2-8°C. | [9] |
Required Instrumentation and Materials
3.1. Instrumentation
-
Spectrofluorometer: Equipped with a high-intensity Xenon lamp, excitation and emission monochromators, a temperature-controlled cuvette holder, and a sensitive detector such as a photomultiplier tube (PMT).[6][10]
-
UV-Vis Spectrophotometer: For measuring sample absorbance to determine the optimal concentration for fluorescence analysis.[11]
-
Analytical Balance: For accurate weighing of the compound.
-
pH Meter: For buffer preparation and pH-dependent studies.
-
Calibrated Micropipettes and Vortex Mixer.
3.2. Materials and Reagents
-
This compound: Purity ≥98% (CAS 52356-01-1).[9]
-
Solvents: Use spectroscopy-grade or HPLC-grade solvents to minimize background fluorescence. Ultrapure, deionized water (18.2 MΩ·cm) is recommended.
-
Cuvettes: 1 cm path length quartz fluorescence cuvettes are mandatory, as glass cuvettes absorb UV light.
-
Buffers: As needed for pH control (e.g., phosphate-buffered saline, citrate buffers). Ensure buffer components are non-fluorescent at the experimental wavelengths.
Experimental Workflow: A Step-by-Step Protocol
The following protocol details the process from initial sample preparation to final spectral acquisition.
Caption: Overall experimental workflow for fluorescence measurement.
4.1. Phase 1: Sample Preparation and Optimization
The goal of this phase is to prepare a sample that is concentrated enough for a good signal but dilute enough to avoid instrumental artifacts.
-
Stock Solution Preparation (1 mM):
-
Accurately weigh 18.86 mg of this compound (MW = 188.61 g/mol ).
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Add approximately 80 mL of ultrapure water (or desired solvent). Vortex until the solid is completely dissolved.
-
Bring the volume to the 100 mL mark with the solvent and mix thoroughly. This solution is your 1 mM stock. Store protected from light.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions from the 1 mM stock solution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
-
Determination of Optimal Concentration:
-
Rationale: High concentrations of a fluorophore can lead to the "inner filter effect," where the sample absorbs too much of the excitation light, causing a non-linear and artificially low fluorescence signal.[11] Measuring absorbance is a direct way to prevent this.
-
Protocol:
-
Using a UV-Vis spectrophotometer, measure the absorbance of your working solutions.
-
Identify the solution that has a maximum absorbance (A_max) of less than 0.1 .[11] This concentration is ideal for subsequent fluorescence measurements. If all solutions are above 0.1, dilute further.
-
-
4.2. Phase 2: Fluorescence Data Acquisition
This phase involves using the spectrofluorometer to determine the unique spectral fingerprint of the compound.
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrofluorometer and allow the Xenon lamp to warm up for at least 30 minutes for stable output.
-
Set the initial instrument parameters:
-
Excitation and Emission Slits: Start with 5 nm for both. Narrower slits provide better spectral resolution but less signal; wider slits provide more signal but poorer resolution.[11]
-
Scan Speed: A medium scan speed (e.g., 1200 nm/min) is typically sufficient.
-
PMT Voltage: Use a moderate voltage to start. Avoid saturation (detector signal > 2 million counts per second on most systems).[11]
-
-
Fill a quartz cuvette with the solvent used for your sample (the "blank"). Place it in the sample holder.
-
Run a full emission scan of the blank. This will reveal any background fluorescence and the solvent's Raman peak, which must be subtracted from the sample data.
-
-
Determination of Maximum Emission Wavelength (λ_em_max):
-
Rationale: To find the optimal excitation wavelength, we must first identify a wavelength at which to monitor the emission.
-
Protocol:
-
Replace the blank cuvette with your optimized sample solution.
-
Set a fixed excitation wavelength. Based on the aromatic structure, a good starting point is 340 nm .
-
Perform an emission scan from 355 nm to 700 nm .[12]
-
The wavelength corresponding to the highest intensity peak is the maximum emission wavelength (λ_em_max).
-
-
-
Determination of Maximum Excitation Wavelength (λ_ex_max):
-
Rationale: Once the peak emission wavelength is known, we can scan through all possible excitation wavelengths to find which one produces the strongest fluorescence, maximizing the signal-to-noise ratio.
-
Protocol:
-
Set the emission monochromator to the λ_em_max value you just determined.
-
Perform an excitation scan from 250 nm to a wavelength just below your λ_em_max (e.g., if λ_em_max is 450 nm, scan up to 440 nm).
-
The wavelength corresponding to the highest intensity peak is the maximum excitation wavelength (λ_ex_max).
-
-
-
Acquisition of the Final Corrected Emission Spectrum:
-
Set the excitation monochromator to the optimal λ_ex_max.
-
Perform a final emission scan across the full range to record the complete, high-quality emission spectrum.
-
Use the instrument's software to subtract the previously recorded blank spectrum from your sample spectrum. This correction removes artifacts from Raman and Rayleigh scattering.[3]
-
Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.
Data Interpretation and Further Considerations
-
Stokes Shift: This is the difference in nanometers between the λ_ex_max and λ_em_max. It is a fundamental characteristic of a fluorophore.
-
Quantum Yield (Optional): For a more complete characterization, the fluorescence quantum yield (the efficiency of the fluorescence process) can be determined. This is typically done using a comparative method with a well-characterized fluorescence standard, such as quinine sulfate.
-
Environmental Effects:
-
pH: The fluorescence of this compound may be sensitive to pH due to the protonation/deprotonation of its carboxylic acid and hydrazine functional groups. Repeating the spectral measurements in buffers of varying pH is recommended to characterize this effect.
-
Solvent Polarity: The emission spectrum of a fluorophore can shift depending on the polarity of the solvent (solvatochromism). Comparing spectra in solvents of different polarities (e.g., water, ethanol, cyclohexane) can provide insight into the electronic properties of the excited state.
-
Quenching: The presence of certain molecules (quenchers) can decrease fluorescence intensity.[13] This is a critical consideration in complex biological media. The hydrazine moiety itself can participate in quenching interactions.[14]
-
Conclusion
This application note provides a robust and scientifically grounded protocol for measuring the fluorescence of this compound. By following these steps—including careful sample preparation to avoid artifacts, systematic determination of excitation and emission maxima, and proper blank correction—researchers can obtain high-quality, reproducible fluorescence data. This foundational characterization is indispensable for leveraging the fluorescent properties of this compound in advanced scientific and pharmaceutical applications.
References
- ExperimentFluorescenceSpectroscopy. (2025, October 8). Google.
- Fluorescence Spectroscopy Instrumentation and Principle. Ossila.
- Fluorescence spectroscopy experimental set-up. ResearchGate.
- Fluorescence Spectroscopy. (2022, August 28). Chemistry LibreTexts.
- This compound 52356-01-1 wiki. Guidechem.
- GVSU Chemistry - Fluorescence Spectroscopy Experiment Setup. (2020, July 28). YouTube.
- Fluorescence yields of aromatic compounds. The Journal of Physical Chemistry.
- An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry.
- This compound | CAS 52356-01-1. Santa Cruz Biotechnology.
- Fluorescence Method Development Handbook. Thermo Fisher Scientific.
- Fluorescence Measurements. Communication Technology Srl.
- Fluorescence Spectroscopy | Measuring Fluorescence Sample. (2018, August 17). Edinburgh Instruments.
- SAFETY DATA SHEET - this compound. (2025, September 5). Thermo Fisher Scientific.
- 2-Hydrazinobenzoic Acid | CAS No- 5326-27-2. Simson Pharma Limited.
- This compound | 52356-01-1. Sigma-Aldrich.
- 52356-01-1 | 2-Hydrazinylbenzoic acid hydrochloride. ChemScene.
- This compound. Fluorochem.
- This compound | 52356-01-1. Sigma-Aldrich.
- Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. PMC - NIH.
- An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid. Benchchem.
- 52356-01-1|this compound. BLD Pharm.
- CAS No : 52356-01-1 | Product Name : this compound. Pharmaffiliates.
- This compound | CAS 52356-01-1. Veeprho Pharmaceuticals.
- 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223. PubChem.
- development of novel fluorescence quenchers, part II: improving catalysis of hydrazone and oxime formation at biological pH. Stanford Digital Repository.
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Application Notes and Protocols for 2-Hydrazinobenzoic Acid Hydrochloride as a Putative Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential use of 2-Hydrazinobenzoic acid hydrochloride as a heterobifunctional cross-linking agent. While direct, field-proven protocols for this specific isomer are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of bioconjugation chemistry to propose a theoretical framework and a detailed, albeit unvalidated, experimental protocol. A significant focus is placed on the known instability of related phenylhydrazine cross-linkers and the potential, yet unconfirmed, influence of the ortho-carboxyl group on the reactivity and stability of the 2-hydrazino isomer. Researchers are strongly advised to consider the cautionary notes and perform rigorous validation experiments.
Introduction: The Landscape of Hydrazide-Based Cross-Linkers
Cross-linking reagents are indispensable tools in chemical biology and drug development, enabling the covalent linkage of macromolecules to elucidate protein-protein interactions, create antibody-drug conjugates (ADCs), and immobilize proteins on surfaces.[1] Hydrazide-containing cross-linkers are a valuable class of reagents that react with carbonyl groups (aldehydes and ketones) to form hydrazone bonds.[2] This reaction is particularly useful in bioconjugation as carbonyl groups can be introduced into proteins and other biomolecules through specific chemical or enzymatic methods.[3]
This compound (2-HBA) is a bifunctional molecule possessing a nucleophilic hydrazine group and a carboxylic acid.[4][5] The hydrazine moiety provides a reactive handle for targeting carbonyl groups, while the carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues in proteins. This dual functionality, in theory, allows 2-HBA to act as a heterobifunctional cross-linking agent.
The Chemistry of Hydrazone-Based Cross-Linking
The primary reaction underpinning the use of 2-HBA as a cross-linker is the formation of a hydrazone bond between the hydrazine group and a carbonyl group (aldehyde or ketone) on a target molecule. This reaction proceeds via a nucleophilic addition-elimination mechanism and is typically favored under mildly acidic conditions (pH 4.5-5.5), which facilitate the dehydration of the hemiaminal intermediate.[6]
For 2-HBA to function as a cross-linker, its carboxylic acid group must first be activated to react with a nucleophilic group, commonly a primary amine, on the first protein or molecule. A widely used method for this activation is the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process is illustrated below.
Figure 1: Proposed two-step cross-linking workflow using 2-HBA.
A Critical Caveat: The Instability of Phenylhydrazine Conjugates
A significant concern with the use of phenylhydrazine-based cross-linkers is the stability of the resulting conjugates. Studies on succinimidyl 4-hydrazinobenzoate hydrochloride (SHBH), a derivative of the para-isomer of HBA, have shown that protein conjugates formed using this reagent are unstable, with a notable decrease in hydrazine substitution over time.[4][7] This instability is attributed to the phenylhydrazine moiety, which is prone to oxidation.[4] To circumvent this issue, a more stable pyridine-based analogue, succinimidyl 6-hydrazinonicotinate hydrochloride (SHNH), was developed.[4][7]
The instability of the 4-hydrazino isomer raises a critical question about the viability of the 2-hydrazino isomer as a stable cross-linker. To date, there is a lack of published data directly assessing the stability of protein conjugates derived from 2-HBA.
The "Ortho"-Position: A Source of Potential Intramolecular Catalysis?
The positioning of the carboxylic acid group at the ortho position relative to the hydrazine group in 2-HBA may influence its reactivity and the stability of the resulting hydrazone bond through intramolecular catalysis.[8][9] It is conceivable that the neighboring carboxyl group could act as a general acid or base catalyst during hydrazone formation, potentially accelerating the reaction rate. However, it is also possible that this proximity could introduce steric hindrance or electronic effects that might impact the stability of the hydrazone bond. It is imperative to note that this is a theoretical consideration and requires experimental validation.
Figure 2: The ortho-position of the carboxyl group in 2-HBA.
Proposed (Unvalidated) Protocol for Two-Step Cross-Linking
The following protocol is a generalized procedure based on established bioconjugation principles. It has not been validated for this compound and must be optimized and validated by the end-user.
Materials and Reagents
| Reagent | Supplier | Purity | Storage Conditions |
| This compound | e.g., ChemScene[5] | ≥95% | 4°C, under nitrogen |
| EDC (EDAC) | Standard vendor | >98% | -20°C, desiccated |
| Sulfo-NHS | Standard vendor | >98% | 4°C, desiccated |
| Protein 1 (amine-containing) | User-provided | N/A | As recommended |
| Protein 2 (aldehyde/ketone-containing) | User-provided | N/A | As recommended |
| Activation Buffer (e.g., MES, pH 6.0) | Lab-prepared | N/A | 4°C |
| Conjugation Buffer (e.g., PBS, pH 7.4) | Lab-prepared | N/A | Room Temperature |
| Hydrazone Formation Buffer (e.g., Acetate Buffer, pH 4.7) | Lab-prepared | N/A | Room Temperature |
| Desalting Columns | Standard vendor | N/A | As recommended |
Step 1: Preparation of Amine-Reactive 2-HBA (NHS Ester)
This step involves the activation of the carboxylic acid of 2-HBA to an amine-reactive NHS ester.
-
Dissolve 2-HBA: Prepare a 10 mM solution of this compound in Activation Buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0).
-
Add EDC and Sulfo-NHS: Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the 2-HBA solution.
-
Incubate: Incubate the reaction mixture at room temperature for 15-30 minutes.
Step 2: Conjugation of Activated 2-HBA to Protein 1
-
Buffer Exchange: Ensure Protein 1 is in an amine-free buffer at a suitable pH for NHS ester reactions (e.g., PBS, pH 7.2-7.5).
-
Add Activated 2-HBA: Immediately add the freshly prepared activated 2-HBA solution to the Protein 1 solution. The molar ratio of activated 2-HBA to protein will need to be optimized, but a starting point of 20-50 fold molar excess is recommended.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Remove Excess Reagent: Remove non-reacted 2-HBA and byproducts using a desalting column equilibrated with Hydrazone Formation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.7).
Step 3: Cross-Linking to Carbonyl-Containing Protein 2
-
Prepare Protein 2: Ensure Protein 2, containing aldehyde or ketone groups, is in the Hydrazone Formation Buffer.
-
Mix Conjugates: Combine the 2-HBA-modified Protein 1 with Protein 2. The optimal molar ratio will need to be determined empirically.
-
Incubate: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Optional Reduction: To stabilize the hydrazone bond, it can be reduced to a more stable hydrazine linkage. Add a reducing agent such as sodium cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM and incubate for an additional 1-2 hours at room temperature. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.
-
Purification: Purify the final cross-linked product using size-exclusion chromatography or other appropriate purification methods.
Essential Validation and Control Experiments
Given the unvalidated nature of this protocol, the following control and validation experiments are critical:
-
Quantification of Hydrazine Incorporation: Use a colorimetric assay, such as the TNBSA assay, to determine the number of hydrazine groups incorporated onto Protein 1.
-
Stability of the Hydrazide-Protein Conjugate: Incubate the 2-HBA-modified Protein 1 at 4°C and -20°C over several weeks and monitor the hydrazine content to assess the stability of the linkage. This is a crucial step to determine if the 2-isomer suffers from the same instability as the 4-isomer.
-
Analysis of Cross-Linking Efficiency: Use SDS-PAGE to visualize the formation of higher molecular weight cross-linked products.
-
Mass Spectrometry: Use mass spectrometry to confirm the covalent modification of Protein 1 and the formation of the cross-linked product.
-
Functional Assays: If applicable, perform functional assays to ensure that the biological activity of the proteins is not compromised by the cross-linking process.
Conclusion and Future Outlook
This compound presents a theoretical potential as a heterobifunctional cross-linking agent. However, the documented instability of its 4-hydrazino isomer casts a significant shadow over its practical utility. The potential for intramolecular catalysis by the ortho-carboxyl group is an intriguing scientific question that warrants investigation. The protocols and considerations outlined in this document are intended to serve as a starting point for researchers interested in exploring this molecule. Rigorous experimental validation, with a particular focus on the stability of the resulting conjugates, is paramount before considering its use in any application.
References
-
Schwartz, D. A., Abrams, M. J., Hauser, M. M., Gaul, F. E., Larsen, S. K., Rauh, D., & Zubieta, J. A. (1991). Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates. Bioconjugate chemistry, 2(5), 333-336. [Link]
-
King, T. P., Li, Y., & Kochoumian, L. (1978). Preparation of protein conjugates via intermolecular hydrazone linkage. Biochemistry, 17(8), 1499-1506. [Link]
-
Schwartz, D. A., Abrams, M. J., Hauser, M. M., Gaul, F. E., Larsen, S. K., Rauh, D., & Zubieta, J. A. (1991). Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates. PubMed. [Link]
-
Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]
- Boutureira, O., & Bernardes, G. J. L. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174–2195.
- Google Patents. (n.d.). Method for preparing this compound.
-
Chemistry LibreTexts. (2022, August 10). A4. Intramolecular Catalysis. [Link]
-
Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PubMed. [Link]
- Mattson, G., Conklin, E., Desai, S., Nielander, G., Savage, M. D., & Morgensen, S. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167–183.
- Hermanson, G. T. (2013).
- Google Patents. (n.d.). Bioconjugation reagent and methods.
- Google Patents. (n.d.). Processes for making hydrazides.
-
PubChem. (n.d.). 2-Hydrazinobenzoic acid. PubChem. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021). (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
- Kirby, A. J. (1996). The stereoelectronic effects of the lone pairs of oxygen, sulfur, and nitrogen. In The anomeric effect and related stereoelectronic effects at oxygen (pp. 77-96). Springer, Berlin, Heidelberg.
-
MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. MDPI. [Link]
-
ResearchGate. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Intramolecular reaction of the hydrazonyl group with formyl and oxo groups: preparation of pyrazolo[1,5-a]indoles and related pyrazolo compounds. RSC Publishing. [Link]
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Application Notes and Protocols for the Detection of Carbonyl Compounds in Biological Fluids Using 2-Hydrazinobenzoic Acid Hydrochloride
PART 1: Introduction & Principle
Introduction: The Significance of Carbonyl Compounds in Biological Systems
Carbonyl compounds, such as aldehydes and ketones, are critical indicators of oxidative stress and are implicated in the progression of numerous diseases.[1][2] In biological systems, these reactive species are often generated through the oxidation of lipids and proteins.[3][4] Their accumulation can lead to cellular damage and has been associated with conditions like Alzheimer's disease, diabetes, and cardiovascular disease.[1][3] Therefore, the accurate and sensitive detection of carbonyl compounds in biological fluids is paramount for both clinical diagnostics and biomedical research.
While 2,4-dinitrophenylhydrazine (DNPH) has traditionally been the most widely used derivatizing agent for carbonyls[1][3][5][6], 2-Hydrazinobenzoic acid (2-HBA) hydrochloride offers several advantages, including greater stability and solubility in aqueous solutions, making it particularly well-suited for biological applications.[7][8] This guide provides detailed protocols for the use of 2-HBA hydrochloride in the detection of carbonyl compounds in various biological matrices.
The Chemistry of Detection: Derivatization with 2-HBA Hydrochloride
The detection of carbonyl compounds using 2-HBA hydrochloride is based on a nucleophilic addition reaction. The hydrazine group of 2-HBA acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[9][10] These resulting hydrazones are more amenable to analysis by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.
Caption: Reaction of a carbonyl compound with 2-HBA to form a stable hydrazone.
Advantages of 2-Hydrazinobenzoic Acid Hydrochloride
2-HBA hydrochloride presents several key benefits as a derivatizing agent for carbonyl compounds in biological samples:
-
Enhanced Water Solubility: Its hydrochloride salt form ensures good solubility in the aqueous environments of biological fluids.[11]
-
High Reactivity and Selectivity: It reacts efficiently and specifically with carbonyl groups under mild conditions.[7]
-
Stable Derivatives: The resulting hydrazone derivatives are stable, allowing for reliable and reproducible analysis.[9]
-
Versatility in Detection: The derivatives can be detected by various methods, including HPLC-UV and LC-MS, providing flexibility in analytical approaches.[7][8]
PART 2: Materials & Reagents
Chemicals and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | ≥95% Purity | Sigma-Aldrich, ChemScene, Fisher Scientific |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
| Water | Ultrapure (18.2 MΩ·cm) | In-house purification system |
| Perchloric Acid (PCA) | Analytical Grade | Sigma-Aldrich |
| Sodium Acetate | Analytical Grade | Sigma-Aldrich |
| Carbonyl Compound Standards | High Purity | Sigma-Aldrich |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge/Microcentrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (if required)
-
Pipettes and general laboratory glassware
Preparation of Solutions
-
2-HBA Hydrochloride Derivatizing Solution (10 mM): Dissolve 18.86 mg of this compound in 10 mL of ultrapure water. Prepare fresh daily.
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of ultrapure water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile.
-
Protein Precipitation Solution (0.2 M Perchloric Acid): Carefully add 1.72 mL of 70% perchloric acid to 98.28 mL of ultrapure water.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each target carbonyl compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in ultrapure water to construct a calibration curve.
PART 3: Step-by-Step Protocols
Protocol 1: Analysis of Carbonyl Compounds in Human Plasma
This protocol details the steps for the derivatization and analysis of carbonyl compounds in human plasma samples.
Caption: Workflow for the analysis of carbonyl compounds in plasma.
Detailed Steps:
-
Sample Collection and Handling: Collect whole blood in EDTA or heparin-containing tubes. Process samples within one hour of collection.
-
Plasma Separation: Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.[12]
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold 0.2 M perchloric acid. This step is crucial for removing proteins that can interfere with the analysis.[13]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Derivatization Reaction: Add 50 µL of 10 mM 2-HBA hydrochloride solution to the supernatant.
-
Incubation: Incubate the mixture at 60°C for 60 minutes in a water bath or heat block. The elevated temperature accelerates the derivatization reaction.
-
Cooling and Filtration: After incubation, cool the samples to room temperature. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC or LC-MS/MS system for analysis.
Protocol 2: Analysis of Carbonyl Compounds in Urine
This protocol is adapted for the analysis of carbonyls in urine, which typically has a lower protein content than plasma.
Detailed Steps:
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Dilution: Dilute the urine supernatant 1:5 with ultrapure water.
-
Derivatization: To 100 µL of the diluted urine, add 50 µL of 10 mM 2-HBA hydrochloride solution.
-
Incubation: Incubate the mixture at 60°C for 60 minutes.
-
Cooling and Filtration: Cool to room temperature and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample for HPLC or LC-MS/MS analysis.
PART 4: Analytical Methodologies
HPLC-UV/Vis Analysis
This method is suitable for the quantification of relatively abundant carbonyl compounds.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-25 min: 25-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 90-25% B; 40-45 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 320 nm (or scan for optimal wavelength for specific derivatives) |
Note: The gradient may need to be optimized depending on the specific carbonyl compounds of interest.
LC-MS/MS Analysis for Enhanced Sensitivity and Specificity
For the detection of low-abundance carbonyls, LC-MS/MS is the preferred method.[5]
| Parameter | Recommended Conditions |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations |
MRM Transitions: These will be specific to the carbonyl-2-HBA derivatives. The precursor ion will be the [M+H]+ of the derivative, and the product ions will be characteristic fragments. These must be determined experimentally by infusing individual derivatized standards.
PART 5: Data Analysis & Interpretation
Quantification
Quantification is achieved by constructing a calibration curve.
-
Prepare a series of working standard solutions of the target carbonyl compounds at known concentrations.
-
Derivatize these standards using the same protocol as the biological samples.
-
Analyze the derivatized standards by HPLC or LC-MS/MS.
-
Plot the peak area of each standard against its corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Use the equation of the line to calculate the concentration of the carbonyl compounds in the unknown biological samples based on their measured peak areas.
Method Validation
A robust analytical method requires validation to ensure its reliability.[14][15][16] Key validation parameters include:
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[14] |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14] |
For detailed guidance on bioanalytical method validation, refer to the FDA's "Bioanalytical Method Validation" guidance for industry.[17]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Peak Intensity | Incomplete derivatization, low sample concentration | Increase incubation time or temperature, concentrate the sample (e.g., by SPE), check the freshness of the 2-HBA solution. |
| Poor Peak Shape (Tailing) | Column degradation, inappropriate mobile phase pH | Replace the column, adjust the mobile phase pH. |
| Baseline Noise | Contaminated mobile phase or system | Use fresh mobile phase, flush the system. |
| Variable Retention Times | Inconsistent column temperature, pump issues | Ensure stable column temperature, check the pump for leaks or pressure fluctuations. |
PART 6: Safety Precautions
-
Handling this compound: This compound may cause skin, eye, and respiratory irritation.[18][19] Always handle it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]
-
Storage: Store this compound in a cool, dry place away from strong oxidizing agents.[11][20]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
PART 7: References
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Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23-38. [Link]
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Goulart, M. O. F., de Abreu, F. C., & de Oliveira, V. B. (2019). Biomarkers of oxidative/nitrosative/carbonyl stress: how important are they and where to go in their analyses?. Brazilian Journal of Analytical Chemistry, 6(23), 22-31. [Link]
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Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. [Link]
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Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. ResearchGate. [Link]
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Elliott, D. A., Belsky, D. W., & Houts, R. (2022). Biomarkers of Oxidative and Mitochondrial Stress Are Associated With Accelerated Pace of Aging at Midlife in a Birth Cohort. The Journals of Gerontology: Series A, 77(11), 2235-2243. [Link]
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PrepChem. (n.d.). Synthesis of 2-Hydrazinobenzoic acid. [Link]
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Rathore, A. S. (2012). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. BioPharm International, 25(11). [Link]
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Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Semantic Scholar. [Link]
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Google Patents. (2009). Method for preparing this compound.
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Mire-Sluis, A. (2002). Method Validation Guidelines. BioPharm International, 15(11). [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Organic Syntheses. (n.d.). Indazole. [Link]
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Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical Methods in Chemistry, 2017, 3460460. [Link]
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Li, Y., Liu, Y., & Zhang, R. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. [Link]
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Regmi, S., & El-Aneed, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. [Link]
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de Souza, J. A., Alves, E. A., & de Oliveira, M. F. (2018). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]
-
de Souza, J. A., Alves, E. A., & de Oliveira, M. F. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 243-250. [Link]
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Dexter, A., Steven, R. T., & Clench, M. R. (2016). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Methods, 96, 73-80. [Link]
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Li, L., Li, X., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 994-1011. [Link]
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Li, L., Li, X., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]
-
de Souza, J. A., Alves, E. A., & de Oliveira, M. F. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. ResearchGate. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Li, L., Li, X., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]
-
Müller, T., Naake, T., & Heiling, S. (2022). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers in Molecular Biosciences, 9, 991924. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
PubChem. (n.d.). Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). [Link]
-
C.A.P. de Lima, M. F. M. T., & C. H. Collins. (2006). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. [Link]
-
Monleón, D., Morales, J. M., & Barrera, C. (2018). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical and Bioanalytical Chemistry, 410(21), 5145-5157. [Link]
-
Szulejko, J. E., & Kim, K. H. (2015). Derivatization techniques for determination of carbonyls in air. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of Carbonyl Compounds in Pharmaceutical Development Using 2-Hydrazinobenzoic Acid Hydrochloride as a Derivatizing Agent
Abstract
This application note presents a detailed protocol for the analytical method development and validation for the quantification of aldehydes and ketones, which are often present as critical process-related impurities or degradation products in pharmaceutical substances. The method utilizes 2-Hydrazinobenzoic acid hydrochloride as a highly effective pre-column derivatization reagent, enabling sensitive and selective analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying chemical principles, a step-by-step derivatization and HPLC analysis protocol, and key considerations for method validation in accordance with regulatory expectations.
Introduction: The Rationale for Carbonyl Derivatization
In pharmaceutical development, the accurate quantification of carbonyl compounds (aldehydes and ketones) is of paramount importance. These species can arise from various sources, including as byproducts in synthetic routes or as degradants formed during storage, and are often reactive, potentially impacting drug product safety and efficacy. Their inherent properties, such as high volatility and lack of a strong chromophore, present analytical challenges for direct detection by common techniques like HPLC-UV.[1]
Chemical derivatization addresses these challenges by converting the target analytes into more stable and readily detectable derivatives.[2] Hydrazine-based reagents, such as this compound, are particularly effective for this purpose. The hydrazine moiety undergoes a nucleophilic addition reaction with the carbonyl group of an aldehyde or ketone to form a stable hydrazone derivative.[3][4] This reaction is illustrated in Figure 1.
The resulting hydrazone imparts several advantageous properties for HPLC analysis:
-
Enhanced UV Absorbance: The conjugated system of the hydrazone derivative exhibits strong UV absorbance, significantly increasing detection sensitivity.
-
Increased Stability: The hydrazones are generally more stable than the parent carbonyl compounds, leading to more reproducible analytical results.[5]
-
Improved Chromatographic Behavior: The derivatization increases the molecular weight and hydrophobicity of the analytes, often leading to better retention and separation on reverse-phase HPLC columns.
While 2,4-dinitrophenylhydrazine (DNPH) is a traditionally used reagent, 2-Hydrazinobenzoic acid and its isomers offer advantages such as improved solubility of the reagent and its derivatives in common HPLC mobile phases.[6]
The Chemistry of Derivatization: Mechanism of Hydrazone Formation
The derivatization of carbonyl compounds with this compound proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The reaction mechanism involves several key steps:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Acid Catalysis and Dehydration: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, forming a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbon and the nitrogen, yielding the stable hydrazone derivative.[3]
The reaction is pH-dependent, with acidic conditions favoring the protonation of the carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.[7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound (CAS: 52356-01-1) | ≥98% Purity | Sigma-Aldrich, Alfa Aesar, etc. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, J.T. Baker, etc. |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific, J.T. Baker, etc. |
| Water | HPLC Grade/Milli-Q® | In-house purification system |
| Formic Acid (HCOOH) | LC-MS Grade | Sigma-Aldrich, Thermo Fisher Scientific, etc. |
| Aldehyde/Ketone Standards | Analytical Standard | Sigma-Aldrich, AccuStandard, etc. |
| Class A Volumetric Glassware | - | - |
| 0.22 µm Syringe Filters (PTFE or Nylon) | - | - |
Preparation of Solutions
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This solution should be prepared fresh daily to ensure optimal reactivity.
-
Acid Catalyst (1% Formic Acid in Acetonitrile): Add 100 µL of formic acid to 10 mL of acetonitrile.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target aldehyde or ketone analytes in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).
Derivatization Protocol: A Step-by-Step Guide
The following protocol outlines the derivatization of a standard or sample solution.
Caption: Workflow for the derivatization of carbonyl compounds.
-
Sample/Standard Aliquot: In a clean microcentrifuge tube or autosampler vial, add 100 µL of the sample or standard solution.
-
Reagent Addition: Add 100 µL of the 10 mg/mL this compound derivatization reagent solution.
-
Catalyst Addition: Add 50 µL of the 1% formic acid in acetonitrile solution. The acidic conditions are crucial for catalyzing the reaction.[7]
-
Mixing: Briefly vortex the mixture to ensure homogeneity.
-
Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes in a heating block or water bath. The elevated temperature accelerates the reaction rate.
-
Cooling: After incubation, allow the mixture to cool to room temperature.
-
Dilution (Optional): If the expected concentration is high, dilute the derivatized solution with the initial mobile phase composition.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-UV Method Parameters
The following are recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific analytes.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 for a typical gradient profile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 280 nm (or optimal wavelength determined by UV scan) |
Table 2: Example HPLC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to ensure its suitability for the intended purpose. The key validation parameters, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are outlined below.
Caption: Key parameters for analytical method validation.
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing blank samples, placebo formulations, and spiked samples to ensure no interfering peaks are observed at the retention time of the analyte derivative.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo or blank matrix. Acceptance criteria are usually within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The relative standard deviation (RSD) is typically required to be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Solution Stability: The stability of the derivatized analyte in the prepared solution should be evaluated over a defined period to establish the timeframe within which the analysis must be performed.
Data Interpretation and Troubleshooting
-
Peak Identification: The derivatized analyte peaks should be identified based on their retention times compared to those of the derivatized standards.
-
Quantification: The concentration of the carbonyl compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the corresponding standard.
-
Troubleshooting:
-
Low Peak Area/No Peak: This could be due to incomplete derivatization (check reagent preparation, reaction time, and temperature), degradation of the analyte or reagent, or incorrect HPLC conditions.
-
Poor Peak Shape (Tailing or Fronting): This may be caused by column degradation, inappropriate mobile phase pH, or sample overload.
-
Baseline Noise: Ensure proper solvent degassing and check for any leaks in the HPLC system.
-
Conclusion
The use of this compound as a derivatizing agent provides a sensitive, selective, and robust method for the quantification of carbonyl compounds in pharmaceutical samples. The protocols and validation guidance presented in this application note offer a comprehensive framework for the successful implementation of this analytical strategy, contributing to the assurance of drug product quality and safety.
References
-
ResearchGate. (n.d.). Optimization of derivatization conditions for the four reactive... Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]
- Lima, et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 188, 45-52.
- Svorc, L. (1986).
-
ResearchGate. (n.d.). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD | Request PDF. Retrieved from [Link]
-
PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of aldehydes in water samples by capillary electrophoresis after derivatization with hydrazino benzene sulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101337909A - Method for preparing this compound.
-
National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) metal ions. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-hydrazinobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]
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Preparation of 2-Hydrazinobenzoic acid hydrochloride stock solutions
Application Note & Protocol
Strategic Preparation of 2-Hydrazinobenzoic Acid Hydrochloride Stock Solutions for Research & Development
Abstract: This document provides a comprehensive guide for the preparation, storage, and quality control of this compound stock solutions. Tailored for researchers, scientists, and drug development professionals, this note moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process. By focusing on solvent selection, stability considerations, and validation, this protocol aims to ensure the accuracy, reproducibility, and integrity of experiments utilizing this important chemical intermediate.
Foundational Knowledge: Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is the bedrock of reliable stock solution preparation. This compound (CAS: 52356-01-1) is a synthetic organic compound widely used as a building block in the pharmaceutical and chemical industries, including for the synthesis of various heterocyclic compounds and for proteomics research.[1][2] Its physical and chemical characteristics dictate its handling, dissolution, and storage.
Key data has been consolidated below for rapid reference. It is imperative to consult the latest Safety Data Sheet (SDS) from your supplier before handling.[3][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ · HCl | [2][3] |
| Molecular Weight | 188.61 g/mol | [2][5] |
| Appearance | White to light cream crystalline powder | [1][3] |
| Solubility | Soluble in water, moderately soluble in ethanol.[1] | |
| Stability | Stable under normal, recommended storage conditions.[3][4][5] | |
| Storage Temperature | Cool, dry, well-ventilated area; 4°C for short-term, -20°C for long-term solution storage. | [1][6][7] |
| Incompatibilities | Strong oxidizing agents.[3][4][5] | |
| Key Hazards | Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335). | [8][9] |
Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility of the parent molecule, 2-Hydrazinobenzoic acid, by protonating the hydrazine moiety. This makes deionized water a primary solvent candidate for many applications. However, the compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[1] Therefore, it is critical to handle the solid material promptly and store it in a tightly sealed container to prevent degradation and maintain weighing accuracy.
Strategic Solvent Selection
The choice of solvent is the most critical decision in stock solution preparation, directly impacting solubility, stability, and downstream experimental compatibility. The decision process should be guided by the final application of the compound.
Caption: Decision tree for selecting an appropriate solvent.
-
Deionized Water or PBS (for Aqueous Applications): Given its water solubility, sterile deionized water is the preferred solvent for cell-based assays and other aqueous biological systems.[1] Using a buffer like PBS can be advantageous if pH stability is critical for your experiment, although the compound itself is a hydrochloride salt.
-
DMSO (for High Concentration Organic Stocks): For applications requiring a high concentration stock that can be diluted significantly, Dimethyl Sulfoxide (DMSO) is a common choice. While specific solubility data in DMSO is not readily published, it is a powerful solvent for many organic molecules. Causality: The primary reason to use DMSO is to create a highly concentrated stock that minimizes the volume of solvent added to the final experimental system, thereby reducing potential solvent-induced artifacts.
-
Ethanol (Alternative Organic Solvent): The compound exhibits moderate solubility in ethanol.[1] Ethanol can be a suitable alternative to DMSO, particularly if DMSO is incompatible with the experimental setup (e.g., certain plastics or analytical techniques).
Experimental Protocols: Stock Solution Preparation
Safety First: All handling of solid this compound and its concentrated solutions must be performed inside a chemical fume hood or a ventilated enclosure.[1][6] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[4][5]
Protocol 3.1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is designed for direct use in most biological and biochemical assays.
-
Pre-Requisites:
-
Calibrate your analytical balance.
-
Ensure all glassware is clean and dry.
-
Use high-purity, sterile deionized water.
-
-
Calculation:
-
The molecular weight of this compound is 188.61 g/mol .
-
To prepare 10 mL of a 10 mM solution:
-
Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.010 L × 188.61 g/mol × 1000 mg/g = 18.86 mg
-
-
-
Step-by-Step Procedure:
-
Tare a clean microcentrifuge tube or glass vial on the analytical balance.
-
Carefully weigh approximately 18.86 mg of this compound powder into the vessel. Record the exact mass.
-
Add approximately 8 mL of sterile deionized water to the vessel.
-
Vortex or sonicate briefly at room temperature to facilitate dissolution. The solid should fully dissolve to form a clear solution.
-
Once fully dissolved, quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the original vessel with a small amount of water and add the rinsing to the flask to ensure all compound is transferred.
-
Carefully add water to the 10 mL mark. Cap and invert the flask several times to ensure homogeneity.
-
For biological applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile, conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This is a critical self-validating step to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 3.2: Preparation of a 50 mM DMSO Stock Solution
This protocol is for creating a more concentrated stock for long-term storage and serial dilution.
-
Calculation:
-
To prepare 5 mL of a 50 mM solution:
-
Mass (mg) = 0.050 mol/L × 0.005 L × 188.61 g/mol × 1000 mg/g = 47.15 mg
-
-
-
Step-by-Step Procedure:
-
Tare a clean, dry, amber glass vial.
-
Weigh approximately 47.15 mg of this compound powder. Record the exact mass.
-
Using a calibrated pipette, add 5.0 mL of anhydrous (or high-purity) DMSO to the vial.
-
Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used if dissolution is slow, but do not overheat.
-
Aliquot into small, single-use volumes in appropriate tubes (e.g., cryovials).
-
Workflow, Stability, and Storage
Proper storage is essential to maintain the potency and integrity of the stock solution. Degradation can lead to inconsistent and unreliable experimental results.
Sources
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The Versatility of 2-Hydrazinobenzoic Acid Hydrochloride in Solid-Phase Synthesis: A Technical Guide
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the utilization of 2-Hydrazinobenzoic Acid Hydrochloride in solid-phase synthesis. This versatile building block is a cornerstone for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction: A Gateway to Privileged Scaffolds
This compound serves as a bifunctional scaffold, possessing a carboxylic acid for anchoring to a solid support and a hydrazine moiety that acts as a nucleophile for subsequent chemical transformations. Its unique ortho-relationship between these two functional groups pre-organizes the molecule for intramolecular cyclization reactions, making it an ideal precursor for the efficient solid-phase synthesis of various nitrogen-containing heterocycles. This guide will focus on its application in the construction of two key pharmacologically relevant cores: 1,4-benzodiazepine-2,5-diones and quinazolinones.
Core Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in water and polar organic solvents like DMF and DMSO |
| Storage | Store in a cool, dry place away from light and moisture |
Application Note I: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-dione Libraries
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The solid-phase approach allows for the rapid generation of diverse libraries of these compounds for high-throughput screening.
Causality of Experimental Choices
The presented protocol is adapted from the robust methodology developed by Boojamra et al. and leverages the principles of solid-phase organic synthesis to streamline the construction of the benzodiazepinedione core. The choice of a solid support, typically a resin like Merrifield or Wang resin, allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps. The use of a traceless linker strategy, where the point of attachment to the resin is not present in the final cleaved product, is a key consideration for generating unmodified target molecules.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Caption: General workflow for solid-phase synthesis of quinazolinones.
Detailed Protocol: Synthesis of a 2-Substituted Quinazolinone
This protocol provides a general method for the synthesis of 2-substituted quinazolinones on a solid support.
Materials:
-
Wang resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Various carboxylic acids (R-COOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Protocol Steps:
-
Resin Loading:
-
Swell Wang resin (1.0 g, ~1.0 mmol/g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (3.0 equiv.) and DMAP (0.1 equiv.) in DMF.
-
Add DIC (3.0 equiv.) to the solution and stir for 5 minutes.
-
Add the solution to the resin and shake at room temperature for 12 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
-
Acylation:
-
Swell the resin in DMF.
-
In a separate tube, activate the desired carboxylic acid (R-COOH, 3.0 equiv.) with DIC (3.0 equiv.) and DMAP (0.1 equiv.) in DMF.
-
Add the activated carboxylic acid solution to the resin and shake for 6 hours.
-
Monitor the reaction completion using a suitable test (e.g., by cleaving a small sample and analyzing by LC-MS).
-
Wash the resin as in step 1.
-
-
Cyclization and Cleavage:
-
Treat the resin with a solution of 20% TFA in DCM (10 mL) for 1 hour. This will simultaneously induce cyclization and cleave the product from the resin.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Self-Validation: The structure of the synthesized quinazolinone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. [1]
Conclusion: Enabling Chemical Diversity
This compound is a powerful and versatile building block for solid-phase organic synthesis. Its ability to participate in intramolecular cyclization reactions provides a streamlined approach to the synthesis of complex and medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide offer a solid foundation for researchers to explore the vast chemical space accessible through this reagent, enabling the rapid generation of compound libraries for drug discovery and development programs.
References
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103–2127. [Link]
- Krchňák, V. (Ed.). (2012). Solid-Phase Synthesis of Nitrogenous Heterocycles. Springer.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial chemistry and high throughput screening, 1(4), 185–214.
-
Wrobel, D., & Galezowska, J. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(19), 6545. [Link]
- Boojamra, C. G., Burow, K. M., Thompson, L. A., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240–1256.
-
Süli-Vargha, H., Schlosser, G., & Ilas, J. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of peptide science : an official publication of the European Peptide Society, 13(11), 742–748. [Link]
-
Lattanzi, A. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
-
Al-Ostath, A., Al-Salahi, R., & Marzouk, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 969. [Link]
- Al-Hussain, S. A., & El-Faham, A. (2020). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna journal of medical biotechnology, 12(2), 115–121.
-
Berecz, T., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5418. [Link]
-
Carlier, P. R. (2005). Design and Synthesis of Novel Benzodiazepines. Virginia Tech. [Link]
Sources
Troubleshooting & Optimization
Optimizing 2-Hydrazinobenzoic acid hydrochloride derivatization reaction time and temperature
Welcome to the technical support center for the optimization of derivatization reactions involving 2-Hydrazinobenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to this compound Derivatization
This compound is a versatile reagent used in the derivatization of carbonyl compounds (aldehydes and ketones) to form stable hydrazone products. This process is crucial for enhancing the detectability and chromatographic separation of these analytes in various analytical techniques, including HPLC-UV and LC-MS.[1][2] The reaction involves the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of a water molecule. Optimizing reaction parameters such as temperature and time is critical to achieve high derivatization efficiency, minimize side reactions, and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of derivatization using this compound?
A1: The derivatization reaction is a nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazine group in 2-Hydrazinobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, which typically exhibits enhanced UV absorbance or ionization efficiency, facilitating detection.
Q2: What are the critical parameters to control in this derivatization reaction?
A2: The key parameters that significantly influence the derivatization reaction's success are:
-
Temperature: Affects the reaction rate.
-
Time: Determines the extent of reaction completion.
-
pH: Influences the nucleophilicity of the hydrazine group and the stability of the reactants and products.
-
Reagent Concentration: A molar excess of the derivatizing agent is often used to drive the reaction to completion.
-
Solvent: The choice of solvent can impact the solubility of reactants and the reaction kinetics.
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][4][5] It is typically stored at room temperature or under refrigerated conditions (e.g., 4°C) under an inert atmosphere like nitrogen to prevent degradation.[6]
Q4: What are the common analytical techniques used to analyze the derivatized products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method, as the formed hydrazone has a strong chromophore.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used for its high sensitivity and selectivity.[7][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Suboptimal pH: The reaction is pH-dependent. 3. Degradation of Reactants: this compound or the carbonyl compound may have degraded. | 1. Increase Reaction Time and/or Temperature: Systematically increase the reaction time or moderately increase the temperature (e.g., to 50-60°C) to improve the reaction rate.[7][10] 2. Optimize pH: Experimentally determine the optimal pH for the reaction. A slightly acidic pH is often beneficial for hydrazone formation. 3. Use Fresh Reagents: Ensure the integrity of your starting materials. Use freshly prepared solutions of this compound. |
| Side Product Formation | 1. Harsh Reaction Conditions: Excessively high temperatures or long reaction times can lead to the degradation of reactants or products. 2. Presence of Reactive Impurities: Impurities in the starting materials or sample matrix can lead to unwanted side reactions. | 1. Use Milder Conditions: Employ lower temperatures and shorter reaction times to minimize side reactions.[10] 2. Purify Starting Materials: If necessary, purify the this compound or the sample containing the carbonyl compound. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Reaction Conditions: Inconsistent control of reaction time and temperature. 2. Exposure to Light: The derivatized products may be light-sensitive. 3. Inconsistent Sample Preparation: Variations in the sample preparation protocol can introduce errors. | 1. Precise Control of Conditions: Use a temperature-controlled water bath or heating block for consistent temperature.[10] Use a timer to ensure consistent reaction times. 2. Protect from Light: Conduct the reaction in amber vials or protect the reaction mixture from light.[10] 3. Standardize Protocol: Adhere to a standardized and well-documented sample preparation protocol. |
Experimental Protocol for Optimization
The following is a general protocol for optimizing the derivatization reaction time and temperature. It is essential to adapt this protocol to your specific analyte and analytical system.
Objective: To determine the optimal reaction time and temperature for the derivatization of a model carbonyl compound with this compound.
Materials:
-
This compound
-
Model aldehyde or ketone (e.g., benzaldehyde)
-
Suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Acid or base for pH adjustment (if necessary)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the model carbonyl compound.
-
-
Reaction Setup:
-
In a series of vials, add a fixed amount of the carbonyl compound solution.
-
Add a molar excess of the this compound solution to each vial.
-
-
Optimization of Temperature:
-
Set up reactions at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Keep the reaction time constant for this experiment (e.g., 30 minutes).
-
After the specified time, stop the reaction (e.g., by cooling on ice or adding a quenching agent).
-
Analyze the product formation by HPLC or LC-MS.
-
-
Optimization of Reaction Time:
-
Using the optimal temperature determined in the previous step, set up a series of reactions.
-
Vary the reaction time (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Stop the reactions at their respective time points.
-
Analyze the product formation by HPLC or LC-MS.
-
-
Data Analysis:
-
Plot the peak area of the derivatized product against reaction temperature and time.
-
The optimal conditions will be those that provide the highest and most stable product yield.
-
Table 1: Example Optimization Parameters for Derivatization
| Parameter | Range to Investigate | Rationale |
| Temperature (°C) | 25 - 80 | Reaction rates generally increase with temperature, but higher temperatures can lead to degradation.[11] |
| Reaction Time (min) | 5 - 120 | To ensure the reaction goes to completion without significant product degradation.[11][12] |
Visualizing the Workflow
Diagram 1: General Workflow for Derivatization Optimization
Caption: A flowchart illustrating the systematic approach to optimizing derivatization reaction conditions.
Diagram 2: Troubleshooting Logic for Low Derivatization Yield
Caption: A decision tree for troubleshooting low yield in derivatization reactions.
Concluding Remarks
The successful derivatization of carbonyl compounds with this compound hinges on the careful optimization of reaction time and temperature. By systematically evaluating these parameters and understanding the potential pitfalls, researchers can develop robust and reliable analytical methods. This guide provides a framework for this optimization process and a resource for troubleshooting common issues. For further assistance, please consult the references provided below.
References
-
Li, Y., et al. (2020). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1152, 122237. Available at: [Link]
-
Wang, M., et al. (2023). Effects of derivatization reaction time, temperature and concentration... ResearchGate. Available at: [Link]
-
Yuan, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 986-1002. Available at: [Link]
-
de Lima, M. R., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 216-223. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). 6. analytical methods. Retrieved from [Link]
-
Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 567-578. Available at: [Link]
-
de Lima, M. R., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 216-223. Available at: [Link]
-
Li, Y., et al. (2018). Rapid, Simple and Sensitive Derivatization Coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Quantification of α-Ketoglutaric Acid and α-Hydroxyglutaric Acid in Rat Plasma. Journal of Analytical Methods in Chemistry, 2018, 9307480. Available at: [Link]
-
Voyksner, R. D., et al. (1987). Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2. Biomedical & Environmental Mass Spectrometry, 14(9), 523-531. Available at: [Link]
-
de Lima, M. R., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD | Request PDF. ResearchGate. Available at: [Link]
-
Harikrishna, S., et al. (2010). Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. E-Journal of Chemistry, 7(2), 403-408. Available at: [Link]
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- 11. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low derivatization efficiency with 2-Hydrazinobenzoic acid hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-Hydrazinobenzoic acid hydrochloride?
A1: this compound is a derivatizing agent primarily used to react with carbonyl compounds (aldehydes and ketones).[1] This reaction forms stable hydrazone derivatives that exhibit enhanced detectability, particularly for analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).[1][2] It is especially valuable for analyzing low-molecular-weight carbonyls in complex matrices such as biological fluids and environmental samples.[1] It also serves as a building block in the synthesis of various pharmaceutical compounds and heterocyclic structures.[3]
Q2: What is the reaction mechanism between 2-Hydrazinobenzoic acid and a carbonyl group?
A2: The derivatization occurs via a nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazine group, a strong nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in a hydrazone derivative.[1] This process is often catalyzed by a mildly acidic environment.[4]
Q3: How should this compound be stored?
A3: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5][6] It should be kept away from strong oxidizing agents and moisture, as hydrazine derivatives can be susceptible to oxidation.[4][5] For long-term storage, refrigeration at 4°C under a nitrogen atmosphere is recommended.[7]
Q4: What are the key advantages of using a hydrazinobenzoic acid-based derivatizing agent?
A4: Hydrazinobenzoic acid reagents offer several benefits, including high stability, good solubility in aqueous and organic solvents, and high selectivity towards carbonyl compounds.[2] The resulting hydrazone derivatives are typically stable and possess strong chromophores, which significantly enhances UV detection sensitivity.[2][8]
Troubleshooting Guide: Low Derivatization Efficiency
Low or inconsistent product yield is a frequent challenge in derivatization reactions. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low or No Product Yield
You've performed the derivatization reaction, but analysis shows minimal or no formation of the desired hydrazone derivative.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Suboptimal pH. The reaction is highly pH-dependent. At a very low pH, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity and hindering the initial attack on the carbonyl carbon.[4] At a high pH, there is insufficient acid to catalyze the critical dehydration step (elimination of water) to form the final hydrazone.[4] The optimal pH is typically mildly acidic.[4] | Optimize the Reaction pH: Perform a pH screening experiment. Prepare several small-scale reactions and adjust the pH of the reaction mixture to values between 4.0 and 6.0 using a dilute acid (e.g., acetic acid) or buffer. Analyze the yield at each pH to determine the optimum for your specific analyte and matrix.[4] |
| Incorrect Temperature. Like most chemical reactions, derivatization rates are temperature-dependent. If the temperature is too low, the reaction may be too slow to reach completion within the allotted time. Conversely, excessively high temperatures can lead to the degradation of the reagent or the target analyte.[1][4] | Adjust Incubation Temperature: If the reaction is slow at room temperature, consider a moderate increase to 40-60°C.[1][4] A controlled water bath is recommended for consistency. Monitor for potential degradation by analyzing a control sample of your analyte incubated at the same temperature. For some analytes, an optimal temperature of 50-60°C for 60 minutes has been reported to drive the reaction to completion.[1] |
| Inadequate Reaction Time. Derivatization may not be instantaneous, especially with sterically hindered ketones or complex sample matrices. The reaction may not have had sufficient time to reach equilibrium or completion. | Extend the Incubation Period: Monitor the reaction progress over time by taking aliquots at various intervals (e.g., 15, 30, 60, 90, 120 minutes) and analyzing the product yield. This will help determine the optimal time required for your specific application. Some reactions are complete within 15 minutes, while others may require 60 minutes or longer.[1] |
| Reagent Degradation or Impurity. this compound can degrade if not stored properly (e.g., exposure to air, moisture, or light). Impurities in the reagent or solvent can interfere with the reaction.[4] Using a degraded reagent is a common cause of failure. | Use Fresh Reagents: Always use high-purity this compound. Prepare fresh solutions of the derivatizing reagent immediately before use, as solutions can degrade over time.[4] Store the solid reagent under the recommended conditions.[5][7] |
| Solubility Issues. The reagent or analyte may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor efficiency. This compound has moderate solubility in polar solvents like water and ethanol.[3] | Optimize the Solvent System: Ensure both your analyte and the derivatizing reagent are fully soluble in the reaction solvent. You may need to use a co-solvent system, such as a mixture of water and a miscible organic solvent (e.g., acetonitrile or ethanol), to achieve complete dissolution. Gentle heating or sonication can aid dissolution, but be mindful of temperature-sensitive compounds.[9] |
Issue 2: Inconsistent or Non-Reproducible Results
Your derivatization works, but the yield varies significantly between experiments or even between samples in the same batch.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Variability in Reaction Conditions. Minor, undocumented fluctuations in temperature, time, or pH can lead to significant differences in yield, making results difficult to reproduce. | Standardize the Protocol: Precisely control all reaction parameters. Use a temperature-controlled water bath or incubator instead of relying on ambient room temperature.[8] Use a calibrated pH meter for adjustments. Ensure reaction timing is consistent for all samples. |
| Exposure to Light. Some hydrazone derivatives are light-sensitive and can degrade upon exposure to UV or ambient light, leading to artificially low and variable quantification.[8] | Protect from Light: Perform the incubation step in the dark. Use amber vials or wrap your reaction tubes in aluminum foil to protect the mixture from light.[8] This is crucial during any heating or extended incubation steps. |
| Presence of Interfering Substances. Your sample matrix may contain competing electrophiles or strong oxidizing agents that consume the derivatizing reagent or interfere with the reaction.[3][5] | Implement Sample Cleanup: If working with a complex matrix (e.g., plasma, urine, tissue extract), consider a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization to remove interfering compounds. |
Issue 3: Presence of Side Products
Analysis reveals the formation of unexpected peaks, complicating quantification and indicating that side reactions are occurring.
| Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Reaction with Other Functional Groups. While selective, the hydrazine group can potentially react with other electrophilic centers in your analyte or matrix, especially under harsh conditions (e.g., very high temperatures or extreme pH). | Use Milder Reaction Conditions: Lower the reaction temperature and shorten the incubation time to the minimum required for complete derivatization of the target analyte.[8] Ensure the pH is within the optimal, mildly acidic range to avoid catalyzing unwanted side reactions. |
| Decomposition of Diazonium Salt Intermediate (in synthesis). If you are synthesizing the 2-hydrazinobenzoic acid, a common side reaction is the decomposition of the diazonium salt intermediate, especially at temperatures above 5°C, which can lead to the formation of 2-hydroxybenzoic acid.[10] | Control Synthesis Temperature: If synthesizing the reagent, maintain strict temperature control (0-5°C) during the diazotization step to prevent decomposition and ensure the purity of your starting material.[10] |
Visualizing the Process
To better understand the chemistry and troubleshooting logic, refer to the diagrams below.
Caption: Reaction mechanism for hydrazone formation.
Caption: Logical workflow for troubleshooting low yield.
Experimental Protocols
Protocol 1: General Derivatization of Carbonyls
This protocol provides a starting point for the derivatization of aldehydes and ketones in a clean solvent.
-
Reagent Preparation: Prepare a fresh solution of this compound in a suitable solvent (e.g., 10 mg/mL in 50:50 acetonitrile:water).
-
Sample Preparation: Dissolve the analyte containing the carbonyl compound in the same solvent system.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the sample solution to the desired value (e.g., pH 5.0) using a small amount of dilute acid like acetic acid.
-
Reaction Mixture: In a sealed vial, mix the analyte solution with an excess of the derivatizing reagent solution (e.g., a 1.5 to 2-fold molar excess).
-
Incubation: Protect the vial from light (e.g., wrap in foil) and incubate at a controlled temperature (e.g., 50°C) for a predetermined time (e.g., 60 minutes).[1][8]
-
Quenching/Stopping (Optional): The reaction can be stopped by rapid cooling in an ice bath or by adding a quenching agent if necessary.[8]
-
Analysis: The resulting solution containing the hydrazone derivative can be diluted as needed and is ready for analysis by HPLC or LC-MS.
Protocol 2: Optimization of Reaction Conditions
To achieve the highest efficiency, key parameters should be optimized for your specific analyte.
-
Setup: Prepare a series of identical analyte samples.
-
pH Optimization:
-
Adjust the pH of individual samples to cover a range (e.g., 4.0, 4.5, 5.0, 5.5, 6.0).
-
Perform the derivatization at a constant temperature and time (e.g., 50°C for 60 min).
-
Analyze the product yield for each pH and identify the optimum.
-
-
Temperature Optimization:
-
Using the optimal pH, set up reactions at different temperatures (e.g., Room Temp, 40°C, 50°C, 60°C).
-
Keep the reaction time constant (e.g., 60 min).
-
Analyze the yield to find the optimal temperature.
-
-
Time Optimization:
-
Using the optimal pH and temperature, run the reaction and take samples at different time points (e.g., 15, 30, 45, 60, 90 min).
-
Analyze the yield at each point to determine the shortest time required for maximum product formation.
-
Optimized Conditions Summary (Based on similar hydrazine reagents)
| Parameter | Optimized Value/Range | Notes |
| Temperature | 50-60 °C | Higher temperatures may not improve signal and can cause degradation for some analytes.[1][8] |
| Reaction Time | 20-60 minutes | Analyte-dependent; longer times can lead to signal loss for some derivatives.[1][8] |
| pH | Mildly Acidic (4.0 - 6.0) | Crucial for reaction mechanism; must be optimized for each specific analyte.[4] |
References
- Guidechem. (n.d.). This compound 52356-01-1 wiki.
- Fisher Scientific. (2021). SAFETY DATA SHEET: this compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113–119.
- ChemScene. (n.d.). 52356-01-1 | 2-Hydrazinylbenzoic acid hydrochloride.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). This compound | 52356-01-1.
- BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Yuan, Q., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78123.
- ResearchGate. (n.d.). Effect of pH on the derivatization.
- Voyksner, R. D., et al. (1987). Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2. Biomedical and Environmental Mass Spectrometry, 14(9), 523-31.
- BenchChem. (2025).
- PrepChem.com. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid.
- de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. PubMed.
- Al-Majdhoub, M. F., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31693–31705.
- Organic Syntheses Procedure. (n.d.). indazole.
- El-Aneed, A., et al. (2009). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(1), 1-17.
- de Haan, N., et al. (2019).
- ChemSynthesis. (2025). 2-hydrazinobenzoic acid.
- Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 523–537.
- Sigma-Aldrich. (n.d.). This compound | 52356-01-1.
- de Haan, N., et al. (2019).
- PubChem. (n.d.). 2-Hydrazinobenzoic acid.
- ResearchGate. (2025). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD | Request PDF.
- Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(10), 4549–4557.
- Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. PMC - NIH.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid.
- Chemsrc. (2025). This compound | CAS#:52356-01-1.
- ResearchGate. (2025). (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry.
- Tiwari, P., et al. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting 2-Hydrazinobenzoic Acid Hydrochloride Analysis
Welcome to the technical support center for the HPLC analysis of 2-Hydrazinobenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this compound. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting in a practical question-and-answer format.
Introduction to the Analyte: A Molecule with a Dual Personality
This compound is a bifunctional molecule, possessing both a nucleophilic hydrazine group and an acidic carboxylic acid group on a benzene ring.[1] This dual nature is key to its utility in synthesis but also presents specific challenges in reversed-phase HPLC. Its susceptibility to oxidation, potential for metal chelation, and interactions with the stationary phase can lead to a variety of chromatographic issues, most notably the appearance of interfering peaks. This guide will dissect these issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape Problems (Tailing and Broadening)
Question: Why is my 2-Hydrazinobenzoic acid peak severely tailing or broadening?
This is one of the most common issues and typically points to unwanted secondary interactions on the analytical column or interactions with the HPLC system itself.
Root Cause Analysis:
-
Secondary Silanol Interactions: The hydrazine group in your analyte is basic and can be protonated. This positively charged species can interact with deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase. This strong, non-hydrophobic interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
-
Metal Chelation: 2-Hydrazinobenzoic acid, with its carboxylic acid and ortho-hydrazine groups, can act as a chelating agent for metal ions.[2] Trace metals present in the stainless-steel components of the HPLC system (e.g., frits, tubing, column hardware) can leach into the mobile phase and form complexes with your analyte.[1] This can lead to peak broadening or the appearance of multiple small peaks (speciation). One study on a potent chelator demonstrated that complexation with residual metal ions in the HPLC system led to speciation peaks and bridging, a problem that was resolved by pre-column derivatization with Fe(III) chloride.[3]
-
Mobile Phase pH Near pKa: If the pH of your mobile phase is too close to the pKa of the carboxylic acid or the protonated hydrazine group, the analyte will exist in both ionized and unionized forms. This dual state can lead to peak splitting or broadening as the two forms may have different retention times.[4][5]
Troubleshooting Workflow:
Below is a systematic approach to diagnose and resolve peak shape issues.
Caption: Workflow for troubleshooting peak tailing.
Detailed Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Prepare a mobile phase with a pH of approximately 2.5-3.0. A common choice is 0.1% formic acid or phosphoric acid in water.
-
This low pH ensures the carboxylic acid group is fully protonated (less polar) and the residual silanol groups on the column are also protonated, minimizing ionic interactions with the protonated hydrazine group.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample.
-
-
Protocol 2: Mitigating Metal Chelation
-
If low pH does not resolve the issue, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase.
-
Start with a low concentration, for example, 20-50 µM EDTA.
-
The EDTA will bind to free metal ions in the mobile phase and on the surface of the system, preventing them from interacting with your analyte.
-
Alternatively, consider using an HPLC system with bio-inert fluid paths (PEEK tubing and fittings) to minimize metal exposure.
-
| Parameter | Condition A (Problematic) | Condition B (Improved) | Rationale |
| Mobile Phase A | Deionized Water | 0.1% Formic Acid in HPLC-grade Water | Low pH suppresses silanol ionization.[6] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier. |
| Additive | None | 20 µM EDTA (optional) | Sequesters metal ions that can cause chelation.[3] |
| Column | Standard C18 | High-purity, end-capped C18 | Minimizes available residual silanols. |
Category 2: Extraneous and Ghost Peaks
Question: I am seeing unexpected peaks in my chromatogram that are not present in my sample. What are they and how do I get rid of them?
These are often referred to as "ghost peaks" and can originate from the HPLC system, the mobile phase, or from the degradation of the analyte itself.
Root Cause Analysis:
-
System and Mobile Phase Contamination: Ghost peaks can be impurities from your solvents, buffers, or from contamination within the HPLC system (e.g., autosampler, pump seals).[7] These are often more apparent in gradient methods where they accumulate on the column at low organic concentrations and elute as the solvent strength increases.
-
Analyte Degradation (Oxidation): Phenylhydrazines are susceptible to oxidation, especially in aqueous solutions exposed to air (oxygen).[8] This oxidation process is complex and can be catalyzed by metal ions. The reaction can produce a cascade of intermediates and final products, including superoxide radicals, hydrogen peroxide, phenyldiazene, and benzenediazonium ions, each of which could appear as a separate peak in your chromatogram. The presence of dissolved oxygen in the mobile phase can facilitate this on-column degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks.
Detailed Protocols:
-
Protocol 3: Identifying the Source of Ghost Peaks
-
Blank Gradient: Run your HPLC method's gradient without any injection. If peaks appear, they are coming from the system or mobile phase.
-
Solvent Injection: Inject a sample of your mobile phase from a clean vial. If peaks appear, the contamination is in your mobile phase or vials.
-
Systematic Flushing: If the source is the system, flush all lines with a strong solvent like isopropanol. If the problem persists, it may be due to worn seals in the pump or autosampler.
-
-
Protocol 4: Ensuring Analyte Stability
-
Fresh Preparation: Phenylhydrazines can degrade over time in solution.[8] Always prepare your samples fresh before analysis.
-
Protect from Light: Use amber autosampler vials to protect the sample from light, which can accelerate degradation.
-
Degas Mobile Phase: Thoroughly degas your mobile phase using an inline degasser, helium sparging, or sonication. This removes dissolved oxygen, a key reactant in the oxidative degradation of the hydrazine moiety.
-
Sample Diluent: Dissolve your sample in the initial mobile phase composition or a slightly weaker solvent to ensure good peak shape and minimize on-column issues.
-
Summary of Recommended Starting HPLC Method
For researchers developing a new method for this compound, the following parameters provide a robust starting point to minimize the issues discussed above.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 235 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5) |
This method utilizes a low pH mobile phase to control peak shape and a standard reversed-phase gradient. Always use high-purity solvents and freshly prepared mobile phases.
References
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
-
PubMed. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. National Center for Biotechnology Information. Retrieved from [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Phenylhydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Hydrazinobenzoic acid. Retrieved from [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
ResearchGate. (2018). Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde. Retrieved from [Link]
- MDPI. (2020). Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions. Molecules, 25(18), 4265.
- MDPI. (2021). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins, 13(11), 758.
-
ResearchGate. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Retrieved from [Link]
- National Center for Biotechnology Information. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296–18311.
- Scientific Research Publishing. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.
- PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 188, 468-475.
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]
- ScienceDirect. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 188, 468-475.
- National Center for Biotechnology Information. (2015). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.
- MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 143.
Sources
- 1. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydrazinobenzoic Acid Hydrochloride & Derivatives
Welcome to the technical support center for 2-Hydrazinobenzoic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with these compounds in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
I. Understanding the Instability of this compound in Solution
The this compound molecule, while stable as a solid under appropriate storage conditions, possesses inherent chemical liabilities in its hydrazine and benzoic acid moieties that can lead to degradation in solution. The primary routes of degradation are oxidation and, to a lesser extent, hydrolysis, particularly of its derivatives like hydrazones. The stability is significantly influenced by factors such as pH, solvent, temperature, light, and the presence of oxidizing agents.
A common observable sign of degradation is a color change in the solution, often to a yellow or orange hue, which can indicate the formation of azo compounds or other chromophoric degradation products.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My freshly prepared solution of this compound has a yellow/orange tint.
-
Potential Cause 1: Oxidation. The hydrazine moiety is highly susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This can lead to the formation of colored byproducts.
-
Solution 1:
-
Solvent Degassing: Before dissolving the compound, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Use of Antioxidants: For applications where it does not interfere with downstream processes, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.
-
Work Under Inert Atmosphere: Prepare solutions in a glove box or under a gentle stream of an inert gas.
-
-
Potential Cause 2: Low Purity of Starting Material. The starting material may contain colored impurities.
-
Solution 2:
-
Check Certificate of Analysis (CoA): Verify the purity of your this compound from the supplier's CoA.
-
Purification: If necessary, the compound can be purified by recrystallization. A common procedure involves dissolving the hydrochloride salt in water and precipitating the free base by adjusting the pH with a base like sodium acetate. The free base can then be filtered, washed, and dried.
-
Issue 2: My solution becomes cloudy or forms a precipitate over time.
-
Potential Cause 1: Poor Solubility/Supersaturation. The compound may have limited solubility in the chosen solvent, leading to precipitation as it equilibrates.
-
Solution 1:
-
Consult Solubility Data: this compound is moderately soluble in polar solvents like water and ethanol.[1] For less polar organic solvents, solubility may be limited.
-
Gentle Warming/Sonication: Gently warm the solution or use a sonicator to aid dissolution. Be cautious with heating, as it can accelerate degradation.
-
Co-solvents: Consider using a co-solvent system to improve solubility.
-
-
Potential Cause 2: Degradation Product Precipitation. One or more degradation products may be less soluble than the parent compound.
-
Solution 2:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify it. This can provide valuable information about the degradation pathway.
-
Adjust Storage Conditions: Store the solution at a lower temperature (e.g., -20°C or -80°C) to slow down degradation.
-
Issue 3: I am seeing a loss of the parent compound peak and the appearance of new peaks in my HPLC analysis.
-
Potential Cause: Chemical Degradation. This is a clear indication that the compound is degrading in your solution.
-
Solution:
-
Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products and developing a stability-indicating analytical method.
-
Optimize Solution Conditions: Based on the results of the forced degradation studies, adjust the pH, solvent, and storage conditions of your solution to minimize degradation. For example, if the compound is found to be acid-labile, use a buffered solution at a higher pH.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is often recommended.[2]
Q2: What are the best practices for preparing and storing stock solutions?
A2: For optimal stability, stock solutions should be prepared in a high-purity, degassed solvent. Dimethyl sulfoxide (DMSO) is a common choice. For the related 4-hydrazinobenzoic acid, it is recommended to store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere.[3]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of related phenylhydrazine compounds, potential degradation pathways include:
-
Oxidation: The hydrazine moiety can be oxidized to form a phenyldiazene intermediate, which can further decompose to yield benzene derivatives (by loss of N2) or form dimeric azo compounds.[4] Hazardous thermal decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
-
Hydrolysis (of derivatives): Hydrazone derivatives, formed by reacting 2-hydrazinobenzoic acid with carbonyl compounds, can undergo acid-catalyzed hydrolysis back to the parent hydrazine and the carbonyl compound.[6]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of your solution. This method should be able to separate the parent compound from its potential degradation products.
Q5: Are there any known incompatibilities I should be aware of?
A5: Yes, this compound is incompatible with strong oxidizing agents.[5] Reactions with strong oxidizers can be vigorous and lead to rapid decomposition.
IV. Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and monitor at the specified time points. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) and analyze at the specified time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze at specified time points.
3. HPLC Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation product peaks. A diode array detector (DAD) is useful for assessing peak purity.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps for developing a reverse-phase HPLC method for stability testing.
1. Column Selection:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a common buffer like phosphate or acetate.
-
For MS compatibility, use volatile buffers like ammonium formate or formic acid.
3. Isocratic vs. Gradient Elution:
-
Start with an isocratic elution. If all peaks are not well-resolved, develop a gradient elution method by varying the proportion of the organic solvent over time.
4. Detection:
-
Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the parent compound. A wavelength of around 272 nm has been used for a model pyrrole hydrazone.[9]
5. Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
V. Visualizations
Diagram 1: General Workflow for Troubleshooting Solution Instability
Caption: A logical workflow for diagnosing and addressing stability issues of this compound solutions.
Diagram 2: Key Factors Influencing Stability
Caption: Interconnected factors that critically impact the stability of this compound derivatives in solution.
VI. References
-
Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Indian Journal of Chemistry.
-
The oxidation of phenylhydrazine: superoxide and mechanism. Goldberg B, Stern A. J Biol Chem. 1976 Feb 10;251(3):6468-70.
-
Phenylhydrazine – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Aylward JB. J Chem Soc C. 1966:1861-1864.
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Vladimirova S, et al. Pharmacia. 2019 Nov 12;66(3):149-155.
-
Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport. Bass DA, et al. J Biol Chem. 1983 Aug 25;258(16):9787-94.
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Sudharshana Charyulu S, et al. International Journal of Pharmaceutical Research. 2022;15(2):1403-1410.
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CN101337909A - Method for preparing this compound. Google Patents.
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HPLC Methods for analysis of Hydrazine. HELIX Chromatography.
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(PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate.
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Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd.
-
Forced Degradation Studies. MedCrave online.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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This compound | 52356-01-1. Sigma-Aldrich.
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This compound | CAS 52356-01-1. SCBT - Santa Cruz Biotechnology.
-
This compound CAS#: 52356-01-1. ChemicalBook.
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Proposed mechanism of acid hydrolysis of hydrazones studied[8]. ResearchGate.
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Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research.
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This compound. Fluorochem.
-
Stability Indicating Forced Degradation Studies. RJPT.
-
2-Hydrazinobenzoic Acid | CAS No- 5326-27-2. Simson Pharma Limited.
-
An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid. Benchchem.
-
2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223. PubChem.
-
indazole - Organic Syntheses Procedure.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
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Technical Support Center: 2-Hydrazinobenzoic Acid Hydrochloride in Complex Biological Analysis
Welcome to the technical support center for 2-Hydrazinobenzoic acid hydrochloride (2-HBA). This guide is designed for researchers, scientists, and drug development professionals who utilize 2-HBA for the derivatization of carbonyl-containing analytes, with a special focus on sialic acids, for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Here, we will address common challenges, delve into the chemistry of potential side reactions, and provide robust troubleshooting strategies to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in our field?
A1: this compound is a highly valuable derivatizing agent. Its primary use is to react with carbonyl groups (aldehydes and ketones) to form stable hydrazone products.[1][2][3] This process is essential for enhancing the detectability of low-molecular-weight aldehydes and ketones, as well as more complex molecules like sialic acids, in analytical techniques such as HPLC with UV or fluorescence detection, and mass spectrometry.[2][4] The derivatization improves chromatographic resolution and ionization efficiency.
Q2: Why is derivatization with 2-HBA particularly useful for sialic acid analysis?
A2: Sialic acids are α-keto acids that are notoriously unstable during mass spectrometry analysis, often leading to in-source decay and loss of the sialic acid moiety.[5][6] Derivatization of the keto group helps to stabilize the molecule. Furthermore, the introduction of the benzoic acid group can improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.
Q3: What are the general stability characteristics of this compound?
A3: this compound is generally stable under normal storage conditions as a solid.[7] However, it is important to avoid strong oxidizing agents, as they can lead to decomposition.[7][8] In solution, its stability can be influenced by pH and the presence of other reactive species. For derivatization reactions, freshly prepared solutions are always recommended to minimize potential degradation.
Q4: Can 2-HBA react with other molecules in a biological sample besides my target analyte?
A4: Yes, this is a critical consideration. The hydrazine group of 2-HBA is a strong nucleophile that will react with any accessible aldehyde or ketone in your sample matrix.[1][2][3] Biological samples are complex mixtures containing various endogenous carbonyl-containing compounds, such as reducing sugars, other keto acids (e.g., pyruvic acid), and lipid peroxidation products, which can compete with your target analyte for the derivatizing agent.[9]
Troubleshooting Guide: Side Reactions & Matrix Effects
This section provides a detailed guide to identifying and mitigating common side reactions and interferences encountered when using 2-HBA in complex biological matrices.
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
Multiple peaks in your HPLC chromatogram where you expect only one for your derivatized analyte.
-
Poor peak shape and resolution.
-
Ghost peaks in blank runs.
Potential Causes & Solutions:
-
Reaction with Endogenous Carbonyls: Biological matrices are rich in aldehydes and ketones that will react with 2-HBA.
-
Identification: Analyze a blank matrix sample (without your analyte of interest) that has been subjected to the same derivatization protocol. The resulting peaks will correspond to derivatized endogenous carbonyls. Mass spectrometry can be used to identify these species by their mass-to-charge ratio.
-
Mitigation:
-
Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering small molecules before derivatization.
-
Chromatographic Separation: Optimize your HPLC gradient to resolve the peak of your target analyte from the peaks of derivatized matrix components.[10]
-
-
-
Side Reactions of the Analyte: The derivatization of α-keto acids like sialic acids can sometimes lead to side products.
-
Lactonization of Sialic Acids: Under acidic conditions, which are often used for derivatization, α2,3-linked sialic acids can undergo intramolecular esterification to form lactones.[11][12][13] This results in a mass loss of 18 Da (loss of water).
-
Identification: Look for a peak in your mass spectrum corresponding to the mass of your derivatized sialic acid minus 18 Da.
-
Mitigation: Carefully control the pH of the derivatization reaction. While acidic conditions are often necessary to catalyze hydrazone formation, excessively low pH can promote lactonization.[3] Optimization of the reaction pH is crucial.
-
-
-
Degradation of 2-HBA: The reagent itself can degrade, leading to artifact peaks.
-
Identification: Inject a solution of aged 2-HBA (without any sample) into your HPLC system.
-
Mitigation: Always use freshly prepared 2-HBA solutions for derivatization. Store the solid reagent in a cool, dark, and dry place.[7]
-
Issue 2: Incomplete Derivatization & Low Signal Intensity
Symptoms:
-
Low peak area for your derivatized analyte.
-
High variability in peak areas between replicate injections.
-
Presence of a peak corresponding to the underivatized analyte.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on pH, temperature, and reaction time.
-
Troubleshooting Workflow:
-
pH Optimization: The reaction of hydrazines with carbonyls is pH-dependent. A slightly acidic pH is generally optimal to activate the carbonyl group without excessively protonating the hydrazine, which would reduce its nucleophilicity.[3] Perform a pH titration experiment (e.g., from pH 4 to 6) to find the optimal condition for your specific analyte.
-
Temperature and Time: Increase the reaction temperature (e.g., 60-80°C) and time to drive the reaction to completion. Monitor the reaction progress at different time points to determine the optimal incubation time.
-
Reagent Concentration: Ensure that 2-HBA is in sufficient molar excess to drive the reaction to completion, especially in complex matrices with high concentrations of interfering carbonyls.
-
-
-
Matrix Effects in Mass Spectrometry: Components of the biological matrix can co-elute with your analyte and suppress its ionization in the mass spectrometer.
-
Identification: Perform a post-column infusion experiment with your derivatized analyte standard. A dip in the signal at the retention time of your analyte in a matrix sample indicates ion suppression.
-
Mitigation:
-
Improved Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components.
-
Chromatographic Optimization: Adjust your HPLC method to separate your analyte from the ion-suppressing compounds.
-
Use of an Internal Standard: A stable isotope-labeled version of your analyte is the ideal internal standard to compensate for matrix effects.
-
-
Visualizing the Workflow and Potential Pitfalls
To aid in understanding the experimental process and potential for side reactions, the following diagrams illustrate the derivatization workflow and the chemical basis of common issues.
Caption: A general workflow for the derivatization of biological samples with 2-HBA.
Caption: Potential reaction pathways of 2-HBA in a complex biological matrix.
Quantitative Data Summary
The following table summarizes common adducts that may be observed in mass spectrometry when analyzing 2-HBA derivatized compounds. Being aware of these potential adducts can aid in data interpretation.
| Adduct Ion | Mass Shift (Da) | Common Sources |
| [M+H]+ | +1.0078 | Protonation in positive ion mode |
| [M-H]- | -1.0078 | Deprotonation in negative ion mode |
| [M+Na]+ | +22.9898 | Sodium ions from glassware or buffers |
| [M+K]+ | +38.9637 | Potassium ions from buffers |
| [M+NH4]+ | +18.0344 | Ammonium salts in buffers |
| [2M+H]+ | M + 1.0078 | Dimer formation |
This table provides a general guide; the propensity for adduct formation can be influenced by the analyte's structure and the mobile phase composition.[12]
Experimental Protocol: Derivatization of Sialic Acids with 2-HBA
This protocol provides a starting point for the derivatization of sialic acids. Optimization will be required based on the specific sample matrix and analytical instrumentation.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, MS grade
Procedure:
-
Sample Preparation: If necessary, perform a sample cleanup step (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances. Lyophilize the sample to dryness.
-
Reagent Preparation: Prepare a fresh solution of 10 mg/mL this compound in a mixture of DMSO and acetic acid (e.g., 3:1 v/v).
-
Derivatization: Reconstitute the dried sample in the 2-HBA reagent solution. Vortex thoroughly to ensure complete dissolution.
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour. Note: Optimal temperature and time should be determined empirically.
-
Dilution: After incubation, dilute the sample with the initial mobile phase of your HPLC method (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a suitable concentration for injection.
-
Analysis: Analyze the derivatized sample by HPLC-UV or LC-MS.
We trust this technical guide will be a valuable resource in your research. For further assistance, please do not hesitate to contact our technical support team.
References
-
Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives - CentAUR. (n.d.). Retrieved from [Link]
-
Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 95(9), 523–537. [Link]
-
Lima, L. F. de, et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113–119. [Link]
-
Sciencemadness Discussion Board. (2009). alpha-keto acids and hydrazone formation/wolff-kishner stuffs. Retrieved from [Link]
- Manzi, A. E., et al. (1990). Studies of naturally occurring modifications of sialic acids by fast atom bombardment-mass spectrometry. The Journal of biological chemistry, 265(3), 13091–13103.
- de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119.
- de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113–119.
-
Lageveen-Kammeijer, G. S. M., et al. (2019). Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization. Molecules, 24(19), 3617. [Link]
- Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 95(9), 523–537.
- Zhang, J., et al. (1999). Characterization of derivatization of sialic acid with 2-aminoacridone and determination of sialic acid content in glycoproteins by capillary electrophoresis and high performance liquid chromatography--ion trap mass spectrometry. Electrophoresis, 20(14), 2930–2937.
-
PubChem. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]
- Lageveen-Kammeijer, G. S. M., et al. (2019). Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization. Molecules (Basel, Switzerland), 24(19), 3617.
- Zhou, Y., et al. (2019). Two-step derivatization and mass spectral distinction of α2,3 and α2,6 sialic acid linkages on N-glycans by MALDI-TOF. Chinese Chemical Letters, 30(3), 633-636.
- Mechref, Y., et al. (2012). Glycomic Analysis of Sialic Acid Linkages in Glycans Derived from Blood Serum Glycoproteins. Journal of proteome research, 11(12), 5776–5786.
-
Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]
- Sethi, M. K., et al. (2021). A Linkage-specific Sialic Acid Labeling Strategy Reveals Different Site-specific Glycosylation Patterns in SARS-CoV-2 Spike Protein Produced in CHO and HEK Cell Substrates. Molecular & cellular proteomics : MCP, 20, 100065.
- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31803–31812.
- Al-Amiery, A. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS omega, 6(47), 31803–31812.
- Niedrich, H., et al. (1966). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Journal für Praktische Chemie, 32(4), 227-234.
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- 1. Sciencemadness Discussion Board - alpha-keto acids and hydrazone formation/wolff-kishner stuffs - Powered by XMB 1.9.11 [sciencemadness.org]
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- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Characterization of derivatization of sialic acid with 2-aminoacridone and determination of sialic acid content in glycoproteins by capillary electrophoresis and high performance liquid chromatography--ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Technical Support Center: Post-Derivatization Cleanup of 2-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support center. As Senior Application Scientists, we understand that robust and reliable analytical results depend on clean sample preparation. A common challenge in derivatization workflows is the removal of excess reagents, which can interfere with downstream analysis. This guide provides in-depth troubleshooting and step-by-step protocols for effectively removing excess 2-Hydrazinobenzoic acid hydrochloride (2-HBAC) from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound post-derivatization?
Excess 2-HBAC is a primary source of analytical interference. Its presence can lead to:
-
Chromatographic Interference: The unreacted reagent can co-elute with the analyte of interest, obscuring or overlapping with the target peak in techniques like HPLC.
-
Ion Suppression in Mass Spectrometry: High concentrations of residual reagents can suppress the ionization of the derivatized analyte, leading to significantly reduced sensitivity and inaccurate quantification.
-
Contamination of Analytical Systems: Injecting samples with high concentrations of non-volatile reagents can contaminate the instrument, leading to carryover and affecting subsequent analyses.
Q2: What are the key chemical properties of 2-HBAC that can be exploited for its removal?
Understanding the physicochemical properties of 2-HBAC is the foundation for designing an effective purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Weight | 188.61 g/mol [1][2] | Non-volatile; cannot be removed by simple evaporation under reduced pressure. |
| Solubility | Moderately soluble in polar solvents like water and ethanol[3]. | This high polarity is the primary characteristic used to separate it from less polar derivatized products. |
| Functional Groups | Contains a carboxylic acid (-COOH) and a hydrazine (-NHNH₂) group[3]. | These groups make the molecule's charge state and, therefore, its solubility highly dependent on pH. At low pH, the hydrazine group is protonated (-NHNH₃⁺), increasing water solubility. At high pH, the carboxylic acid is deprotonated (-COO⁻), also increasing water solubility. |
| Physical Form | White to off-white crystalline solid[3]. | Solid nature at room temperature.[4] |
Q3: What are the principal methods for removing excess 2-HBAC?
The most effective methods leverage the polarity difference between the excess reagent and the derivatized analyte. The primary techniques include:
-
Liquid-Liquid Extraction (LLE): Ideal for separating the highly polar 2-HBAC from non-polar to moderately polar analytes.
-
Solid-Phase Extraction (SPE): A versatile technique suitable for a wide range of analyte polarities, offering excellent cleanup and concentration.[5][6]
-
Recrystallization: Applicable if the derivatized product is a solid with a solubility profile distinct from 2-HBAC.[7][8]
Troubleshooting Guide: Selecting the Right Purification Strategy
The optimal purification method depends on the properties of your specific derivatized analyte and the requirements of your downstream analysis. The following workflow provides a decision-making framework to guide your choice.
Caption: Decision workflow for selecting a purification method.
Scenario A: Your Derivatized Analyte is Non-Polar to Moderately Polar
-
Recommended Method: Liquid-Liquid Extraction (LLE)
-
Causality: This technique is highly effective because of the large difference in partitioning behavior between the polar 2-HBAC and a less polar analyte. By using an aqueous phase and an immiscible organic solvent, the 2-HBAC will be selectively drawn into the water layer, leaving your purified analyte in the organic layer. Adjusting the pH of the aqueous wash can further enhance the removal of 2-HBAC by ensuring it is in its charged, most water-soluble form.[7][9]
Scenario B: Your Derivatized Analyte is Polar and in Solution
-
Recommended Method: Solid-Phase Extraction (SPE)
-
Causality: SPE offers a more controlled separation for polar analytes that may not partition well in an LLE system. A reversed-phase (e.g., C18) SPE cartridge is typically used. The sample is loaded, and the non-polar stationary phase retains the (relatively) less polar derivatized analyte, while the highly polar 2-HBAC has little affinity and is washed away with a polar solvent. The purified analyte is then eluted with a stronger, less polar solvent.[10][11]
Scenario C: Your Derivatized Analyte is a Solid
-
Recommended Method: Recrystallization
-
Causality: This classic purification technique relies on differences in solubility.[8] Since 2-HBAC is soluble in polar solvents like water or ethanol, you can choose a solvent system in which your derivatized product has low solubility at cold temperatures but high solubility at elevated temperatures. When the hot, saturated solution is cooled, the product crystallizes out in a pure form, leaving the 2-HBAC and other impurities dissolved in the solvent (mother liquor).[12]
Detailed Experimental Protocols
Protocol 1: Removal of 2-HBAC using Liquid-Liquid Extraction (LLE)
This protocol is designed for reaction mixtures where the derivatized analyte is soluble in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).
Caption: General workflow for Liquid-Liquid Extraction.
Step-by-Step Methodology:
-
Dissolution: If the reaction was performed in a polar, water-miscible solvent (e.g., ethanol), first remove it under reduced pressure. Dissolve the resulting crude residue in a water-immiscible organic solvent (e.g., ethyl acetate). A volume of 10-20 mL per 100 mg of crude product is a good starting point.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of a weak basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃).
-
Expertise & Experience: Using a weak base deprotonates the carboxylic acid group of 2-HBAC to a carboxylate (-COO⁻). This ionic form is significantly more soluble in the aqueous phase than the neutral form, maximizing its removal from the organic layer.
-
-
Extraction: Stopper the funnel, invert it, and vent to release any pressure (especially if bicarbonate is used). Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer, which contains the dissolved 2-HBAC.
-
Repeat: Repeat the wash (steps 3-5) two more times with fresh portions of the aqueous solution to ensure complete removal.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).
-
Trustworthiness: The brine wash helps to remove any remaining dissolved water from the organic layer, breaking up emulsions and improving the efficiency of the final drying step.
-
-
Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 5-10 minutes. Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the purified derivatized product.
Protocol 2: Removal of 2-HBAC using Solid-Phase Extraction (SPE)
This protocol is ideal for analytes that are too polar for LLE and is easily adaptable for automated, high-throughput sample preparation. A reversed-phase (e.g., C18) cartridge is used.
Caption: Workflow for Reversed-Phase Solid-Phase Extraction.
Step-by-Step Methodology:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 500 mg) by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water or your sample loading buffer. Do not let the cartridge run dry.
-
Expertise & Experience: Conditioning solvates the C18 chains, activating the stationary phase to ensure proper retention of your analyte. The water wash makes the environment compatible with your aqueous sample.
-
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a highly polar solvent (e.g., the mobile phase used for the wash step, or water with a small percentage of organic solvent). Load the sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 column volumes of a highly polar solvent, such as 5% methanol in water.
-
Trustworthiness: This step is critical. The polar wash solvent is not strong enough to displace your retained (less polar) analyte but is polar enough to completely wash away the highly polar, unretained 2-HBAC. Collect and discard this fraction.
-
-
Elution: Elute your purified derivatized analyte by passing 1-2 column volumes of a stronger, less polar solvent (e.g., acetonitrile or methanol) through the cartridge. Collect this fraction.
-
Final Preparation: The collected eluate can be evaporated and reconstituted in the appropriate mobile phase for your final analysis (e.g., LC-MS).[13]
By following this guide, researchers, scientists, and drug development professionals can confidently select and execute the most appropriate method for removing excess this compound, ensuring the integrity and accuracy of their experimental results.
References
-
PubChem. Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). [Link]
-
ResearchGate. Remove excess hydrazine hydrate?. [Link]
-
Wikipedia. Solid-phase extraction. [Link]
-
Organomation. What is Solid Phase Extraction (SPE)?. [Link]
-
Reddit. How to quench excess hydrazine monohydrate. [Link]
-
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
-
Chemistry LibreTexts. Solid-Phase Extraction. [Link]
-
Phenomenex. Solid-Phase Extraction: A Comprehensive Approach for Analyte Purification in Complex Samples. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Reddit. Hydrazine hydrate removal by column chromatography. [Link]
-
University of Northern Iowa. Recrystallization of Benzoic Acid. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Reactions of 2-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete reactions involving 2-Hydrazinobenzoic acid hydrochloride. As a versatile building block in the synthesis of various heterocyclic compounds, ensuring its complete reaction is crucial for achieving high yields and purity of your target molecules.[1] This resource offers practical, field-proven insights to help you navigate common experimental challenges.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.
Issue 1: Low Yield of the Desired Product
Question: I am performing a cyclization reaction with this compound to synthesize a benzotriazinone derivative, but my yields are consistently low. What are the potential causes and how can I improve them?
Answer: Low yields in cyclization reactions of this compound can stem from several factors. Let's break down the common culprits and their solutions.
-
Sub-optimal pH: The acidity of the reaction medium is critical. For instance, in the synthesis of 1,2,3-benzotriazin-4(3H)-one, the diazotization of the amino group requires a strongly acidic environment to generate the necessary diazonium salt intermediate.[2] If the pH is too high, the concentration of the reactive diazonium ion will be insufficient, leading to an incomplete reaction. Conversely, excessively harsh acidic conditions might promote degradation.
-
Solution: Carefully monitor and control the pH of your reaction. For diazotization, a pH of 1-2 is often recommended.[3] Use a calibrated pH meter and make gradual additions of acid or base as needed.
-
-
Incorrect Reaction Temperature: Temperature plays a pivotal role. Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4] Allowing the temperature to rise can lead to decomposition of this key intermediate and the formation of unwanted byproducts, such as 2-hydroxybenzoic acid. Subsequent cyclization steps may require heating, and the optimal temperature will depend on the specific reaction.
-
Solution: Employ an ice-salt bath to maintain a consistently low temperature during diazotization.[4] For subsequent steps that require heating, use a temperature-controlled oil bath or heating mantle to ensure a stable and uniform temperature.
-
-
Purity of Starting Material: this compound is a white to off-white crystalline solid that can be hygroscopic.[1] Impurities or moisture in your starting material can interfere with the reaction.
-
Reaction Time: Insufficient reaction time can be a simple yet overlooked cause of low yields.
-
Solution: Monitor the progress of your reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.
-
Issue 2: Formation of Significant Side Products
Question: My reaction with this compound is producing a mixture of products, making purification difficult. How can I minimize the formation of these side products?
Answer: The formation of side products is a common challenge. Here are some key areas to investigate:
-
Azo Coupling: In diazotization reactions, if the conditions are not sufficiently acidic, the newly formed diazonium salt can react with unreacted 2-Hydrazinobenzoic acid to form colored azo compounds.
-
Solution: Maintain a strongly acidic environment (pH 1-2) throughout the addition of the nitrite source to ensure that the amino group of the starting material is protonated and thus deactivated towards electrophilic attack by the diazonium salt.[3]
-
-
Oxidation: Hydrazine derivatives can be susceptible to oxidation, especially in the presence of air and certain metal ions. This can lead to the formation of various byproducts.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure your glassware is scrupulously clean to avoid trace metal catalysis.
-
-
Alternative Reaction Pathways (e.g., Fischer Indole Synthesis): When reacting this compound with aldehydes or ketones under acidic conditions, the Fischer indole synthesis is a common and intended pathway.[8][9][10][11] However, if reaction conditions are not optimized, side reactions such as aldol condensations of the carbonyl partner can occur, reducing the yield of the desired indole.[11]
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound and how should it be stored?
A1: this compound is generally stable under normal conditions.[5][6][7] However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] It should be kept away from strong oxidizing agents.[5][6][7]
Q2: In what solvents is this compound soluble?
A2: It has moderate solubility in polar solvents like water and ethanol.[1] This is due to the presence of both acidic (carboxylic acid) and basic (hydrazine) functional groups.[1]
Q3: Can I use 2-Hydrazinobenzoic acid (the free base) instead of the hydrochloride salt?
A3: Yes, the free acid can be used. It can be generated from the hydrochloride salt by treatment with a base, such as sodium acetate.[4] However, for reactions that require acidic conditions, starting with the hydrochloride salt is often more convenient as it is more stable and the acid is already present.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. You can use a suitable solvent system to separate the starting material, intermediates, and the final product. Staining with an appropriate visualizing agent (e.g., potassium permanganate) can help in identifying the spots. HPLC is another excellent, more quantitative method for tracking the disappearance of reactants and the appearance of products.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent and spot it on the "SM" mark.
-
Carefully withdraw a small aliquot of your reaction mixture using a capillary tube and spot it on the "RM" mark.
-
Spot both the starting material and reaction mixture on the "C" mark.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze the Results: Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| pH (Diazotization) | 1-2 | Ensures formation and stability of the diazonium salt; minimizes azo coupling.[3] |
| Temperature (Diazotization) | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[4] |
| Atmosphere | Inert (N2 or Ar) | Minimizes oxidation of the hydrazine moiety. |
| Starting Material Storage | Cool, dry, tightly sealed | Prevents degradation due to moisture and air.[1][6] |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Potential Side Reactions of 2-Hydrazinobenzoic Acid
Caption: Common desired and side reaction pathways for 2-Hydrazinobenzoic acid.
References
-
Organic Syntheses. indazole. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024-04-10). [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
ResearchGate. Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. [Link]
-
National Institutes of Health. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]
-
PubChem. 2-Hydrazinobenzoic acid. [Link]
-
Pharmaffiliates. This compound. [Link]
-
SciSpace. The synthesis of 1,2,4-benzotriazines. [Link]
-
ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021-11-17). [Link]
-
ChemSynthesis. 2-hydrazinobenzoic acid. (2025-05-20). [Link]
-
ResearchGate. The synthesis of 1,2,4-benzotriazines. (2019-06-25). [Link]
-
PubChem. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. scienceinfo.com [scienceinfo.com]
Technical Support Center: Optimizing Derivatization with 2-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-Hydrazinobenzoic acid hydrochloride (2-HBA) for chemical derivatization. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the success of your derivatization experiments for analytes such as aldehydes, ketones, reducing sugars, and sialic acids. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for derivatization with 2-Hydrazinobenzoic acid?
A1: The derivatization reaction with 2-HBA, which is the formation of a hydrazone, is a pH-dependent process. The reaction requires a delicate balance. A mildly acidic environment (typically pH 4-6) is necessary to catalyze the dehydration of the intermediate formed after the initial nucleophilic attack of the hydrazine on the carbonyl group. If the pH is too low (highly acidic), the hydrazine nitrogen becomes protonated, which significantly reduces its nucleophilicity and slows down or prevents the initial reaction. Conversely, if the pH is too high (alkaline), there is insufficient acid to effectively catalyze the rate-limiting dehydration step.
Q2: What is the purpose of using the hydrochloride salt of 2-Hydrazinobenzoic acid?
A2: 2-Hydrazinobenzoic acid is supplied as a hydrochloride salt to improve its stability and shelf-life. The salt form is generally more resistant to oxidation than the free base. When preparing your reagent solution, the hydrochloride will dissociate, creating a mildly acidic starting solution. It is crucial to adjust the pH of the final reaction mixture to the optimal range for derivatization.
Q3: Can the ortho-position of the carboxylic acid group in 2-HBA influence the derivatization reaction?
A3: Yes, the ortho-position of the carboxylic acid group can influence the reaction in a few ways. It may participate in intramolecular catalysis, where the carboxylic acid group itself helps to catalyze the dehydration step of hydrazone formation. This can potentially alter the optimal pH compared to other hydrazine reagents like its isomer, 4-hydrazinobenzoic acid. Additionally, under certain conditions, there is a possibility of an intramolecular side reaction where the molecule cyclizes to form an indazolone. Careful control of pH and temperature is important to minimize such side reactions.
Q4: What are the key differences in derivatizing aldehydes versus ketones with 2-HBA?
A4: Generally, aldehydes are more reactive than ketones in hydrazone formation. This is due to two main factors:
-
Steric Hindrance: Aldehydes have a smaller hydrogen atom attached to the carbonyl carbon, presenting less steric bulk for the incoming 2-HBA molecule compared to the two larger alkyl or aryl groups on a ketone.
-
Electronic Effects: The alkyl or aryl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) of the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydrazine.
Consequently, derivatization of ketones may require longer reaction times, higher temperatures, or more carefully optimized pH conditions to achieve a good yield.
Q5: How should I prepare the free acid form of 2-Hydrazinobenzoic acid from the hydrochloride salt?
A5: To prepare the free acid, you can dissolve the this compound in water and add a solution of sodium acetate.[1] This will precipitate the free o-hydrazinobenzoic acid, which can then be collected by filtration, washed, and dried.[1]
Troubleshooting Guide
This guide addresses common issues encountered during derivatization with this compound.
| Issue | Potential Causes | Recommended Solutions & Actions |
| Low or No Product Yield | Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can either prevent the initial nucleophilic attack or inhibit the final dehydration step. | - Perform a pH optimization experiment: Test a range of pH values from 3 to 7 to determine the optimal condition for your specific analyte. A good starting point is often around pH 5. - Use a suitable buffer: Employ a buffer system (e.g., acetate buffer) to maintain a stable pH throughout the reaction. |
| Incorrect Temperature: The reaction may be too slow at room temperature, or side reactions could occur at elevated temperatures. | - Gradually increase temperature: If the reaction is slow, try gently heating the mixture (e.g., to 40-60°C) and monitor the progress. - Avoid excessive heat: High temperatures can lead to the degradation of reactants or the formation of byproducts like indazolones. | |
| Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase reaction time: Monitor the reaction over a time course (e.g., 30 min, 1 hr, 2 hrs) using an appropriate analytical technique like TLC or LC-MS to determine the optimal duration. | |
| Degradation of Reactants: 2-HBA or the analyte may have degraded. | - Use fresh reagents: Ensure the purity and stability of your 2-HBA and analyte. Hydrazine derivatives can be susceptible to oxidation.[2] - Proper storage: Store 2-HBA in a cool, dark, and dry place. Prepare reagent solutions fresh before use. | |
| Inconsistent or Non-Reproducible Results | Variability in Reaction Conditions: Minor fluctuations in pH, temperature, or reaction time can lead to significant differences in yield. | - Precise control: Use a temperature-controlled water bath or heating block.[3] Ensure accurate and consistent pH measurements and adjustments. - Standardize protocols: Maintain a consistent and detailed experimental protocol for all samples. |
| Exposure to Light: The hydrazone derivatives may be light-sensitive. | - Protect from light: Conduct the reaction in amber vials or protect the reaction vessel from direct light.[3] | |
| Side Product Formation | Intramolecular Cyclization: The ortho-position of the carboxylic acid can lead to the formation of indazolone, especially at higher temperatures. | - Milder reaction conditions: Use the lowest effective temperature and the shortest necessary reaction time to minimize this side reaction. |
| Presence of Other Reactive Groups: Impurities in the sample or reagents may react with 2-HBA. | - Purify starting materials: If significant side products are observed, consider purifying your analyte and using high-purity solvents and reagents. |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low derivatization yield.
Experimental Protocols
Protocol 1: pH Optimization for Aldehyde/Ketone Derivatization
This protocol outlines a systematic approach to determine the optimal pH for the derivatization of a model aldehyde or ketone with 2-HBA.
Materials:
-
This compound
-
Analyte (aldehyde or ketone)
-
Suitable solvent (e.g., 50:50 acetonitrile:water)
-
Buffer solutions (e.g., 0.1 M acetate buffer) for pH 3, 4, 5, 6, and 7
-
Acid/Base for fine pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of 2-HBA in the chosen solvent.
-
Prepare a 10 mM stock solution of your analyte in the same solvent.
-
-
Set up Reaction Vials:
-
Label a series of vials for each pH to be tested (pH 3, 4, 5, 6, 7).
-
In each vial, combine:
-
50 µL of the 10 mM 2-HBA stock solution.
-
50 µL of the 10 mM analyte stock solution.
-
400 µL of the corresponding buffer solution.
-
-
-
Reaction Incubation:
-
Vortex each vial to ensure thorough mixing.
-
Incubate all vials at a constant temperature (e.g., 50°C) for a set time (e.g., 60 minutes).
-
-
Sample Analysis:
-
After incubation, quench the reaction by placing the vials on ice.
-
Analyze an aliquot from each vial by HPLC or LC-MS to quantify the peak area of the formed hydrazone derivative.
-
-
Data Analysis:
-
Plot the peak area of the derivative against the pH of the reaction mixture.
-
The pH that yields the highest peak area is the optimal pH for your derivatization reaction under these conditions.
-
Workflow for pH Optimization
Caption: Experimental workflow for pH optimization of 2-HBA derivatization.
Protocol 2: General Derivatization of Reducing Sugars
This protocol provides a starting point for the derivatization of reducing sugars with 2-HBA for analysis by HPLC or LC-MS.
Materials:
-
This compound
-
Reducing sugar standard(s)
-
Anhydrous solvent (e.g., ethanol or methanol)
-
Acetic acid (glacial)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
If your sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a solution of 2-HBA in the anhydrous solvent (e.g., 10 mg/mL).
-
Add a catalytic amount of glacial acetic acid to the 2-HBA solution (e.g., 2-5 µL per mL of solution) to achieve a mildly acidic pH.
-
-
Derivatization Reaction:
-
Add an excess of the 2-HBA reagent solution to the dried sugar sample.
-
Vortex the mixture to ensure the sugar is fully dissolved.
-
Incubate the reaction at an elevated temperature (e.g., 60-80°C) for 1-2 hours. The optimal time and temperature should be determined experimentally.
-
-
Sample Analysis:
-
After incubation, cool the sample to room temperature.
-
The sample can be directly injected into the HPLC or LC-MS system, or it can be evaporated and reconstituted in the mobile phase.
-
Protocol 3: Derivatization of Sialic Acids for LC-MS Analysis
Sialic acids can be derivatized through their carboxyl group to improve their chromatographic and mass spectrometric properties. This is a general approach that can be adapted for 2-HBA.
Materials:
-
This compound
-
Sialic acid standard(s)
-
Coupling agent (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous aprotic solvent (e.g., acetonitrile or DMF)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the sialic acid sample is free of water. Lyophilize if necessary.
-
-
Reaction Setup:
-
Dissolve the sialic acid sample in the anhydrous aprotic solvent.
-
Add 2-HBA (in slight molar excess) to the solution.
-
Add the coupling agent, EDC (in molar excess to the sialic acid), to the mixture.
-
-
Derivatization Reaction:
-
Allow the reaction to proceed at room temperature for several hours, or at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate.
-
Monitor the reaction progress by LC-MS.
-
-
Sample Analysis:
-
Once the reaction is complete, the sample can be diluted with a suitable solvent and directly analyzed by LC-MS.
-
Reaction Mechanism: Hydrazone Formation
The derivatization of an aldehyde or ketone with 2-Hydrazinobenzoic acid proceeds through a two-step nucleophilic addition-elimination reaction.
Caption: General mechanism of hydrazone formation.
This technical guide provides a comprehensive framework for optimizing and troubleshooting derivatization reactions with this compound. By understanding the chemical principles and following these detailed protocols, researchers can confidently and successfully derivatize a wide range of analytes for sensitive and accurate analysis.
References
-
Organic Syntheses. o-Hydrazinobenzoic acid hydrochloride. Available at: [Link]
-
Zhang, Q., & Zheng, Q. (2019). [Advances in derivatization for the analysis of sialic acids by chromatography and/or mass spectrometry]. Se pu = Chinese journal of chromatography, 37(12), 1261–1267. Available at: [Link]
-
PrepChem. Synthesis of 2-Hydrazinobenzoic acid. Available at: [Link]
-
Nishikaze, T. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 95(9), 523–537. Available at: [Link]
-
Reiding, K. R., et al. (2017). Sialic Acid Derivatization for the Rapid Subclass- and Sialic Acid Linkage-Specific MALDI-TOF-MS Analysis of IgG Fc-Glycopeptides. Methods in molecular biology (Clifton, N.J.), 1503, 49–62. Available at: [Link]
-
Gray, N., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]
-
Alves, E. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 243–251. Available at: [Link]
-
Pereira, E. A., et al. (2004). Analysis of low molecular weight aldehydes in air samples by capillary electrophoresis after derivatization with 4-hydrazinobenzoic acid. Journal of separation science, 27(1-2), 28–32. Available at: [Link]
-
Chen, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 1054–1071. Available at: [Link]
-
Honda, S., et al. (1999). Characterization of derivatization of sialic acid with 2-aminoacridone and determination of sialic acid content in glycoproteins by capillary electrophoresis and high performance liquid chromatography--ion trap mass spectrometry. Electrophoresis, 20(14), 2930–2937. Available at: [Link]
-
Galić, B., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Scientific reports, 10(1), 14755. Available at: [Link]
-
de Haan, N., et al. (2019). Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization. Molecules (Basel, Switzerland), 24(19), 3609. Available at: [Link]
-
Parveen, B., & Kumar, A. (2020). Synthesis and biological evaluation of new hydrazone. The Pharma Innovation Journal, 9(10), 506-512. Available at: [Link]
-
Chemistry LibreTexts. (2022). 8.1.4: A4. Intramolecular Catalysis. Available at: [Link]
- Google Patents. (2009). CN101337909A - Method for preparing this compound.
-
Clench, M. R., et al. (2012). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 23(6), 961–969. Available at: [Link]
-
Muramoto, K., et al. (1987). Analysis of reducing sugars as their chromophoric hydrazones by high-performance liquid chromatography. Analytical biochemistry, 162(2), 435–442. Available at: [Link]
-
Kirby, A. J., & Lancaster, P. W. (1972). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. Available at: [Link]
-
ResearchGate. (2021). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Available at: [Link]
-
Lorenz, M., et al. (2012). Sensitive high-throughput screening for the detection of reducing sugars. Biotechnology journal, 7(1), 130–136. Available at: [Link]
-
PubChem. 2-Hydrazinobenzoic acid. Available at: [Link]
-
ChemSynthesis. 2-hydrazinobenzoic acid. Available at: [Link]
-
ResearchGate. (2018). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Available at: [Link]
-
PubChem. 2-Hydrazinobenzoic acid. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1986). Intramolecular reaction of the hydrazonyl group with formyl and oxo groups: preparation of pyrazolo[1,5-a]indoles and related pyrazolo compounds. Available at: [Link]
Sources
Technical Support Center: Solvent Effects on 2-Hydrazinobenzoic Acid Hydrochloride Reaction Kinetics
Welcome to the technical support center for optimizing reactions involving 2-Hydrazinobenzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and questions regarding the critical role of solvent selection in influencing reaction kinetics, yield, and impurity profiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary applications of this compound, and why is it used as a hydrochloride salt?
This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly indole derivatives, which are pivotal in the pharmaceutical industry.[1] Its most notable application is in the Fischer indole synthesis , a powerful acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3]
The compound is supplied as a hydrochloride salt for several practical reasons:
-
Stability: The salt form enhances the compound's stability and shelf-life by protecting the reactive hydrazine moiety from slow aerial oxidation.
-
Handling: The crystalline solid salt is generally easier and safer to handle than the free base.[1]
-
Reaction Compatibility: Many reactions, including the Fischer indole synthesis, are performed under acidic conditions.[3] Using the hydrochloride salt is often compatible with the required catalytic acid, simplifying the experimental setup.
Q2: My Fischer indole synthesis using this compound is sluggish and gives low yields. Could the solvent be the problem?
Absolutely. Solvent choice is one of the most critical parameters in the Fischer indole synthesis and dramatically impacts reaction kinetics. A suboptimal solvent can lead to slow reaction rates, incomplete conversion, and the formation of side products.
The mechanism involves several steps:
-
Formation of a hydrazone.
-
Tautomerization to an ene-hydrazine.
-
A[4][4]-sigmatropic rearrangement (the rate-determining step).[2]
-
Cyclization and elimination of ammonia to form the aromatic indole.[2][3]
The solvent influences the rate of each of these steps by affecting:
-
Solubility: Both the starting materials and key intermediates must be sufficiently soluble at the reaction temperature. This compound has moderate solubility in polar solvents like water and ethanol.[1]
-
Proton Availability: The reaction is acid-catalyzed, and the solvent can modulate the activity of the acid catalyst.
-
Transition State Stabilization: The solvent's polarity and ability to hydrogen bond can stabilize or destabilize the transition state of the rate-determining rearrangement step, directly altering the reaction rate.
Commonly used solvents include high-boiling point alcohols (e.g., ethanol, isopropanol), acetic acid, or polyphosphoric acid (PPA), which can sometimes act as both solvent and catalyst.[4][5] If your reaction is slow, consider switching to a solvent that better solubilizes your starting materials and is known to facilitate the key rearrangement step.
Q3: I'm observing significant side product formation. How can solvent choice mitigate this?
Side product formation often arises from competing reaction pathways. The solvent can be used to favor the desired pathway. A common side reaction is the formation of an azine.[6]
Troubleshooting Strategy:
-
Problem: Formation of dimeric impurities or aniline byproducts.
-
Cause: These can result from overly harsh reaction conditions (excessively high temperatures) or reaction pathways competing with the desired cyclization.
-
Solution: Switching to a solvent with a lower boiling point might allow for better temperature control. Alternatively, using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can sometimes alter the reaction pathway, favoring the desired product by changing the stability of key intermediates.[4] However, ensure your starting materials are stable in these solvents at the required reaction temperatures.
Q4: How do polar protic vs. polar aprotic solvents specifically affect the reaction kinetics?
This is a crucial question that gets to the heart of reaction optimization. The difference lies in their ability to form hydrogen bonds.[7][8]
| Solvent Type | Properties & Examples | Impact on 2-Hydrazinobenzoic Acid Reactions |
| Polar Protic | Contains O-H or N-H bonds. Can act as hydrogen bond donors. Examples: Water (H₂O), Ethanol (EtOH), Acetic Acid (AcOH).[8][9] | Stabilizes Ions: Very effective at solvating both cations and anions.[10] In the context of the hydrochloride salt, it helps dissolve the starting material. Can Slow Nucleophilic Steps: The free hydrazine (once formed in situ) is a nucleophile. Protic solvents can form a "cage" around it through hydrogen bonding, decreasing its nucleophilicity and potentially slowing the initial hydrazone formation.[7][9] Favors Carbocation-like States: They are excellent for stabilizing charged intermediates and transition states, which can be beneficial for the acid-catalyzed rearrangement step in the Fischer indole synthesis.[7] |
| Polar Aprotic | Possesses a significant dipole moment but lacks O-H or N-H bonds. Cannot act as hydrogen bond donors. Examples: DMSO, DMF, Acetonitrile (MeCN), Acetone.[8][11] | Solvates Cations, Not Anions: Effectively solvates the cation (e.g., the protonated hydrazine) but leaves the nucleophilic counter-anion (and other nucleophiles) "naked" and highly reactive.[7] Enhances Nucleophilicity: By not "caging" the nucleophilic hydrazine, these solvents can accelerate the initial condensation step to form the hydrazone.[11] This can lead to significantly faster reaction rates for steps involving nucleophilic attack. |
// Nodes Start [label="2-Hydrazinobenzoic\nAcid HCl + Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Protic [label="Polar Protic Solvent\n(e.g., Ethanol, Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aprotic [label="Polar Aprotic Solvent\n(e.g., DMSO, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="[4][4]-Sigmatropic\nRearrangement\n(Rate-Determining Step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Indole Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Protic [label="Dissolves Salt\nStabilizes Charged Intermediates"]; Start -> Aprotic [label="May require base to free hydrazine\nEnhances Nucleophilicity"];
Protic -> Hydrazone [label="Can slow this step via\nH-bonding 'cage'"]; Aprotic -> Hydrazone [label="Accelerates this step\n('naked' nucleophile)"];
Hydrazone -> Rearrangement; Rearrangement -> Product [label="Cyclization &\nElimination of NH₃"];
// Invisible nodes for layout {rank=same; Protic; Aprotic;} } dot Caption: Solvent influence on the Fischer Indole Synthesis pathway.
Q5: I need to develop a robust process. How should I design a solvent screening experiment?
A systematic solvent screen is essential for optimizing any reaction. The goal is to identify a solvent that provides the best balance of reaction rate, yield, purity, and process safety.
Experimental Protocol: Parallel Solvent Screening
-
Preparation: In an array of reaction vials, dispense an equal molar amount of this compound and your carbonyl substrate.
-
Solvent Addition: To each vial, add a different candidate solvent. Ensure the concentration of the limiting reagent is consistent across all experiments.
-
Group 1 (Protic): Ethanol, Isopropanol, Acetic Acid.
-
Group 2 (Aprotic): DMSO, DMF, Dioxane.[12]
-
Group 3 (High-Boiling Point/Inert): Toluene, Sulfolane.
-
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride) if the solvent itself is not the catalyst (like PPA or AcOH).[2][3]
-
Reaction Conditions: Place all vials in a temperature-controlled heating block. Run the reactions at a set temperature (e.g., 80 °C or 110 °C) for a predetermined time.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial.
-
Analysis: Quench the aliquots and analyze them by a suitable method like HPLC or LC-MS. This will allow you to quantify the consumption of starting material and the formation of the desired product and any major impurities.
-
Evaluation: Compare the results to determine the optimal solvent based on conversion, yield, and purity profile.
Q6: What safety precautions are necessary when working with this compound and various solvents?
Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.[13][14]
-
This compound: This compound is an irritant, causing skin, eye, and potential respiratory irritation.[1][14] Handle it in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][14] Avoid creating and inhaling dust.[14]
-
Solvents:
-
Flammability: Many organic solvents (Ethanol, Dioxane, Toluene) are flammable. Keep them away from ignition sources.
-
Toxicity: Some polar aprotic solvents like DMF and DMSO have specific health risks and can facilitate skin absorption of other chemicals. Always use them in a fume hood and wear appropriate gloves.
-
Corrosivity: Acidic solvents like acetic acid and catalysts like polyphosphoric acid are corrosive. Handle with care to avoid skin and eye burns.
-
-
Incompatible Materials: Avoid strong oxidizing agents, which can react vigorously with the hydrazine moiety.[13][15]
References
-
Hughes, D. L. (2010). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Garg, N. K., et al. (2012). Exploration of the interrupted Fischer indolization reaction. Nature Chemistry. Retrieved from [Link]
-
Lv, L., et al. (2018). Exploration of hydrazine derivatives. ResearchGate. Retrieved from [Link]
-
Baghdasaryan, A., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules. Retrieved from [Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
Wang, C., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]
- Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
Sources
- 1. guidechem.com [guidechem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Preventing degradation of 2-Hydrazinobenzoic acid hydrochloride during storage
Introduction: Understanding the Instability of 2-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support guide for this compound (CAS No. 52356-01-1). As a valued researcher, ensuring the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This compound is a versatile intermediate in pharmaceutical and chemical synthesis. However, the hydrazine moiety is inherently susceptible to oxidative degradation, a characteristic that demands specific storage and handling protocols.
This guide is designed to provide you with a deep understanding of the factors that contribute to the compound's degradation, practical steps for prevention, and clear troubleshooting workflows. By moving beyond simple instructions to explain the underlying chemical principles, we empower you to proactively protect your material's stability and ensure the success of your research.
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the absolute ideal storage conditions for this compound?
The optimal storage conditions aim to mitigate the primary degradation pathways: oxidation and hydrolysis. For maximum stability, the compound should be stored at 2-8°C in a tightly sealed container, with the headspace purged with an inert gas like nitrogen or argon .[1][2] While some suppliers state room temperature storage is acceptable, this should be considered for short-term use only.[3] Long-term stability is significantly enhanced by refrigeration and an inert atmosphere. The container should also be kept in a dark place to prevent potential light-induced degradation.
Q2: Why is an inert atmosphere so critical? What happens if I don't use one?
The hydrazine group (-NHNH₂) is a strong reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[4] In the presence of air, this compound can slowly oxidize, leading to the formation of colored impurities and a decrease in purity. This reaction can be catalyzed by trace metal impurities and accelerated by heat and light.[5] Storing under an inert gas displaces the oxygen, effectively halting this primary degradation pathway and preserving the compound's integrity over time.
Q3: The Safety Data Sheet (SDS) lists "strong oxidizing agents" as incompatible. Can you provide specific chemical examples?
Certainly. Beyond atmospheric oxygen, you must avoid any contact with chemicals that are strong oxidizers. This is not just a storage issue but a critical safety concern, as reactions can be vigorous or even explosive.[4][5]
| Incompatible Chemical Class | Specific Examples | Reason for Incompatibility |
| Peroxides | Hydrogen peroxide, Benzoyl peroxide | Rapid, exothermic oxidation of the hydrazine group. |
| Halogens | Chlorine, Bromine, Iodine | Vigorous reaction leading to oxidation and potential ignition. |
| Nitrates & Nitrites | Nitric acid, Sodium nitrite | Can react to form unstable or explosive compounds. |
| Permanganates & Chromates | Potassium permanganate, Potassium dichromate | Strong oxidizers that will readily decompose the material. |
| Metal Oxides | Iron(III) oxide (rust), Copper(II) oxide | Can catalyze the decomposition of hydrazine compounds, especially at elevated temperatures.[4] |
Q4: What type of container is best for storing the solid compound?
The original supplier's container is typically the best choice. If you need to aliquot the material, use amber glass vials with PTFE-lined caps. The amber glass protects against light, and the PTFE liner provides an inert seal, preventing contamination and reaction with the cap material.
Identifying Degradation
Q5: How can I visually tell if my this compound has degraded?
A pure sample of this compound should be a light cream or off-white powder. The most common visual indicator of degradation is a change in color . If your material has developed a distinct yellow, brown, or pinkish hue , it is a strong sign that oxidation has occurred. Other signs include a clumpy or sticky appearance, which may suggest moisture absorption.
Q6: My powder has turned slightly yellow. Can I still use it for my experiment?
This is a common and important question. The answer depends on the sensitivity of your application.
-
For non-critical applications or initial screening: You might proceed, but be aware that the actual concentration of the active compound is lower than calculated, and impurities could lead to unexpected side reactions.
-
For GMP, kinetic studies, or late-stage drug development: Do not use it. The presence of unknown impurities compromises the validity and reproducibility of your results. The impurities could interfere with your reaction, poison a catalyst, or generate misleading analytical data. We strongly recommend using a fresh, pure lot of the material.
Q7: How should I prepare solutions to minimize degradation during my experiment?
Solution stability is often much lower than solid-state stability.
-
Prepare Fresh: Always prepare solutions immediately before use.
-
Use Degassed Solvents: For maximum stability, especially in sensitive reactions, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Prepare and handle the solution in an amber flask or a flask wrapped in aluminum foil.
-
Maintain Inert Atmosphere: If the reaction is run over a long period, maintain a positive pressure of an inert gas over the solution.
Troubleshooting Guide: Is My Reagent Compromised?
This guide provides a logical workflow to assess the quality of your this compound when you encounter unexpected experimental results or suspect degradation.
Caption: Troubleshooting workflow for suspected reagent degradation.
Experimental Protocols
Protocol 1: Best Practices for Long-Term Storage
Objective: To properly store this compound to ensure its stability for over 6 months.
Materials:
-
Original container of this compound
-
Dry, amber glass vials with PTFE-lined caps
-
Source of dry nitrogen or argon gas with a regulator and tubing
-
Parafilm® or other sealing tape
-
Refrigerator (2-8°C) located in a well-ventilated area
Procedure:
-
Work in a Low-Humidity Environment: If possible, perform the aliquoting in a glove box or a fume hood with a low flow rate to minimize exposure to air and moisture.
-
Aliquot the Material: Instead of repeatedly opening the main stock bottle, divide the solid into smaller, single-use quantities in the amber glass vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Purge with Inert Gas: Gently flush the headspace of each vial with a stream of nitrogen or argon for 15-30 seconds to displace any air.
-
Seal Tightly: Immediately and tightly screw on the PTFE-lined cap.
-
Reinforce Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm® for an extra barrier against moisture and air ingress.
-
Label Clearly: Label each vial with the compound name, date of aliquoting, and lot number.
-
Refrigerate: Place the sealed vials in a refrigerator set to 2-8°C.[2] Ensure the area is designated for chemical storage and is well-ventilated.[6]
Protocol 2: Advanced Quality Control via HPLC-UV
Objective: To analytically verify the purity of this compound and detect potential degradation products. This is a general method and may require optimization for your specific equipment.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN) and Water
-
HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute this stock solution to a final concentration of ~50 µg/mL for injection.
-
-
HPLC Conditions (Example Method):
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Pure Compound: A pure sample should yield a single major peak with a purity of >95% (by area percent).
-
Degraded Compound: A degraded sample will show additional peaks, typically eluting earlier (more polar) than the main compound peak. Any peak representing more than 0.5% area percent should be considered a significant impurity. This protocol is based on general principles for analyzing similar aromatic compounds.[7]
-
References
-
K. M. Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]
-
Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]
-
Defense Technical Information Center. (1979). Safety and Handling of Hydrazine. [Link]
-
Reddit. (2020). Advice on storing/handling hydrazine. [Link]
-
ResearchGate. (2011). Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. [Link]
Sources
Technical Support Center: Resolving Peak Splitting of 2-Hydrazinobenzoic Acid Hydrochloride Derivatives in LC
Welcome to the technical support center for the chromatographic analysis of 2-Hydrazinobenzoic Acid Hydrochloride and its derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to diagnose and resolve common peak shape issues, particularly peak splitting, encountered during liquid chromatography (LC) experiments. This guide is structured in a question-and-answer format to directly address the challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a split, shouldered, or broad peak for my 2-hydrazinobenzoic acid derivative. What is the most common cause and my first troubleshooting step?
A1: The most frequent cause of peak shape problems for ionizable compounds like 2-hydrazinobenzoic acid derivatives is an improperly controlled mobile phase pH. Your compound has both an acidic carboxylic acid group and a basic hydrazine group, meaning it can exist in multiple ionization states simultaneously if the mobile phase pH is close to the pKa of either functional group. This co-existence of different forms on the column is a primary reason for peak splitting or severe broadening.
-
Expert Insight: The fundamental goal is to force the analyte into a single, stable ionic form. For reversed-phase chromatography, this is typically the most non-polar (neutral) form to enhance retention and improve peak shape.[1][2] 2-Hydrazinobenzoic acid has an acidic pKa for its carboxylic acid group (around 4.3) and a basic pKa for its hydrazine moiety. Operating near these pKa values can lead to chromatographic instability.
Initial Troubleshooting Protocol: Mobile Phase pH Optimization
-
Assess Current Mobile Phase pH: Determine the pH of your current mobile phase. If you are not using a buffer, this is the first and most critical change to make.
-
Implement a Buffered Mobile Phase: Introduce a buffer at a concentration of 20-50 mM to maintain a stable pH throughout the analysis.
-
Adjust pH to Suppress Ionization:
-
For Ion Suppression (Recommended First Approach): Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (i.e., pH ≤ 2.3). This will ensure the carboxyl group is fully protonated (neutral), and the basic hydrazine group is fully protonated (a single positive charge). This approach simplifies the interactions and often yields sharp, symmetrical peaks.[2]
-
Alternative High pH Approach: Alternatively, adjust the mobile phase to be at least 2 units above the pKa of the hydrazine group. This would neutralize the hydrazine group, but the carboxylic acid would be fully deprotonated (negatively charged). This can also produce good peak shape but may require a column stable at high pH.[3]
-
Recommended Buffers for pH Adjustment:
| Buffer | Useful pH Range | Volatility (LC-MS Compatibility) |
| Formic Acid / Formate | 2.8 - 4.8 | High |
| Acetic Acid / Acetate | 3.8 - 5.8 | High |
| Phosphate | 2.1 - 3.1 & 6.2 - 8.2 | Low (Not for LC-MS) |
| Ammonium Bicarbonate | 7.8 - 11.0 | High |
Q2: I've adjusted my mobile phase pH to be low (e.g., pH 2.5 with a phosphate buffer), but I still see significant peak tailing, which sometimes evolves into splitting. What's happening?
A2: This is a classic symptom of secondary interactions between your protonated (positively charged) hydrazine group and residual silanol groups on the silica-based stationary phase. Even with end-capping, some acidic silanols (Si-OH) remain on the silica surface. At pH values above ~2.5, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites. Your positively charged analyte can then undergo ion-exchange interactions with these sites, leading to a mixed-mode retention mechanism that causes peak tailing and potential splitting.[4][5]
-
Expertise & Experience: This is particularly problematic with basic compounds on older, Type A silica columns or columns that have been degraded by high pH mobile phases. Modern, high-purity, end-capped silica columns (Type B) or hybrid particle columns are designed to minimize these effects.
Visualizing Secondary Interactions
Caption: Troubleshooting flowchart for hardware-related peak splitting.
Detailed Hardware and Method Checks:
-
Partial Blockage at the Column Inlet: This is a very common cause. Debris from the sample, mobile phase, or pump seals can accumulate on the column inlet frit, disrupting the sample band as it enters the column.
-
Solution: Try back-flushing the column (disconnect from the detector first). If this doesn't work, replace the inlet frit or, if necessary, the entire column. Using a guard column and filtering all samples and mobile phases can prevent this.
-
-
Column Void or Channeling: A void can form at the top of the column bed due to improper packing or high-pressure shocks. This creates two different flow paths for the analyte, resulting in a split peak.
-
Solution: This is typically not repairable. The column will need to be replaced.
-
-
Injector Issues: A worn or scratched injector rotor seal can cause part of the sample to be temporarily delayed during injection, leading to a split or shouldered peak.
-
Solution: Perform injector maintenance and replace the rotor seal if necessary.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte to spread unevenly at the head of the column, resulting in peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
References
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PubChem. (n.d.). 2-Hydrazinobenzoic acid. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Pawliszyn, J. (2011). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 66(10), 875-892.
-
ResearchGate. (2018). Ion pairing - Blessing or curse?[Link]
-
Welch Materials. (2023). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in Reactions of 2-Hydrazinobenzoic Acid Hydrochloride
Welcome to the technical support center for 2-Hydrazinobenzoic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Our focus is to provide expert-driven, actionable insights to minimize byproduct formation, optimize reaction yields, and ensure the integrity of your synthetic outcomes. We will delve into the causality behind experimental choices, offering troubleshooting solutions grounded in established chemical principles.
Section 1: Foundational Understanding - Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Q1: What are the primary applications of this compound in synthesis?
This compound is a key building block primarily used in the synthesis of nitrogen-containing heterocyclic compounds.[1] Its most prominent application is in the preparation of 1,2,3-benzotriazin-4(3H)-ones and their derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[2][3] It also serves as a precursor for other heterocyclic systems like indazoles.[4]
Q2: What are the most common byproducts observed in its reactions, particularly during cyclization?
The formation of byproducts is highly dependent on reaction conditions. The most frequently encountered impurities include:
-
Azo Compounds: These are brightly colored byproducts resulting from the coupling of a diazonium intermediate with an unreacted amine. This is especially prevalent during diazotization reactions if the pH is not sufficiently acidic.[5]
-
Degradation Products: Thermal decomposition can lead to the release of gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl), resulting in a complex mixture of degraded aromatic fragments.[6][7][8]
-
Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to a variety of undesired side products. Reactions should be protected from strong oxidizing agents.[6][7]
-
Alternative Cyclization Products: Depending on the reagents and conditions, unintended heterocyclic systems may form.
Q3: Why is strict temperature control so critical?
Temperature is arguably the most critical parameter. The synthesis of the diazonium salt intermediate from the hydrazine is an exothermic process.
-
Preventing Decomposition: The diazonium intermediate is thermally labile. Maintaining low temperatures (typically 0–5 °C) is essential to prevent its decomposition into nitrogen gas and a highly reactive phenyl cation, which leads to a cascade of unwanted side reactions.
-
Minimizing Side Reactions: The rates of competing side reactions, such as azo coupling, are often more sensitive to temperature increases than the desired diazotization/cyclization. Low temperatures kinetically favor the desired reaction pathway.[5]
Q4: How does pH influence the reaction outcome?
The pH of the reaction medium is crucial, especially during diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Preventing Azo Coupling: A low pH (typically 1-2) is necessary to ensure that any free amino groups on the starting material or product are fully protonated.[5] The resulting ammonium salt is no longer nucleophilic and cannot react with the electrophilic diazonium salt, thus preventing the formation of azo dye byproducts.[5]
-
Generating the Active Reagent: A strong acidic medium is required to generate the active nitrosating agent, nitrous acid (HNO₂), from its salt, sodium nitrite (NaNO₂).
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.
Problem 1: The reaction mixture develops a deep red, orange, or brown color, and a colored impurity is isolated with the product.
-
Probable Cause: Formation of an azo dye byproduct. This occurs when the diazonium salt intermediate reacts with a nucleophilic aromatic species, most commonly the unreacted, unprotonated starting material.
-
Mechanistic Insight: The diazonium salt is a potent electrophile. If the pH is too high, the hydrazine group of 2-Hydrazinobenzoic acid is not fully protonated to the unreactive hydrazinium salt. This free hydrazine can then act as a nucleophile, attacking the diazonium salt in an electrophilic aromatic substitution-like reaction to form a highly conjugated (and thus colored) azo compound.
-
Troubleshooting & Optimization Protocol:
| Parameter | Recommended Solution | Scientific Rationale |
| Acid Concentration | Use a sufficient excess of strong mineral acid (e.g., 3-4 equivalents of HCl) to maintain a pH of 1-2 throughout the reaction. | Ensures complete protonation of the hydrazine group, deactivating it towards electrophilic attack by the diazonium salt. A low pH is essential to keep the amine in its non-nucleophilic ammonium form.[5] |
| Nitrite Addition | Add the sodium nitrite solution slowly, dropwise, with the tip of the addition funnel placed below the surface of the reaction mixture. | Prevents localized areas of high nitrous acid concentration and avoids "hot spots" that can accelerate side reactions. Sub-surface addition minimizes premature decomposition of nitrous acid at the gas-liquid interface.[5] |
| Temperature Control | Maintain a strict reaction temperature between 0 °C and 5 °C using an ice-salt bath. | The azo coupling side reaction has a higher activation energy than the desired diazotization. Low temperatures significantly suppress the rate of this undesired pathway. |
| Stirring Efficiency | Ensure vigorous and efficient stirring throughout the addition of sodium nitrite. | Guarantees homogeneity of the reaction mixture, preventing localized concentration gradients of reactants and maintaining a consistent low temperature. |
Problem 2: The reaction shows poor yield, significant frothing or gas evolution is observed, and the final product is difficult to purify.
-
Probable Cause: Decomposition of the diazonium salt intermediate or side reactions involving excess nitrous acid.
-
Mechanistic Insight: The diazonium salt can decompose to release N₂ gas. Furthermore, the reaction between hydrazines and nitrous acid is complex; an excess of nitrous acid can lead to the formation of N₂ and N₂O instead of the desired cyclization.[9]
-
Troubleshooting Workflow: The following decision tree can guide your optimization strategy.
Caption: Troubleshooting workflow for low reaction yields.
Problem 3: An unexpected isomer, such as an indazole derivative, is isolated instead of the expected 1,2,3-benzotriazin-4(3H)-one.
-
Probable Cause: Use of incorrect reaction conditions or reagents that favor an alternative cyclization pathway.
-
Mechanistic Insight: The 2-hydrazinobenzoic acid scaffold can undergo different modes of intramolecular cyclization. While treatment with nitrous acid typically leads to the six-membered benzotriazinone ring, other conditions (e.g., heating in certain solvents or with specific dehydrating agents) can promote cyclization between the carboxylic acid and the alpha-nitrogen of the hydrazine, leading to a five-membered indazole ring system.[4]
-
Competing Reaction Pathways:
Caption: Competing cyclization pathways of 2-Hydrazinobenzoic acid.
-
Solution: Critically review your experimental protocol against a validated literature procedure for the specific target molecule you intend to synthesize. Ensure that the reagents, solvent, and temperature profile are appropriate for the desired transformation. For benzotriazinone synthesis, the key is the use of a nitrosating agent like NaNO₂/HCl at low temperatures.[3]
Section 3: Optimized Protocol for a Key Transformation
Protocol 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
This protocol is adapted from established methodologies and incorporates best practices to minimize byproduct formation.[3][4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 eq) in deionized water.
-
Acidification & Cooling: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated HCl (3.0-4.0 eq) while maintaining the temperature below 5 °C. Stir until a fine, uniform suspension is obtained.
-
Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization & Cyclization (Critical Step): Add the sodium nitrite solution dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Crucially, ensure the temperature of the reaction mixture does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction can be monitored for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[5]
-
Product Isolation: The solid product that has precipitated is collected by vacuum filtration.
-
Washing: Wash the filter cake sequentially with ice-cold water and then a small amount of cold ethanol to remove residual acids and impurities.
-
Drying: Dry the product under vacuum to yield 1,2,3-Benzotriazin-4(3H)-one as a solid.
Section 4: Analytical Characterization
To confirm the purity of your product and identify any byproducts, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting trace impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks, aiding in the structural elucidation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure confirmation of the desired product and characterization of any isolated byproducts.
By implementing the strategies and protocols outlined in this guide, you can significantly improve the selectivity and yield of your reactions involving this compound, leading to more reliable and reproducible scientific outcomes.
References
-
ResearchGate. (n.d.). Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. [Link]
-
Organic Syntheses. (n.d.). INDAZOLE. Org. Synth. 1948, 28, 70. [Link]
-
National Institutes of Health (NIH). (2018). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Org. Lett. 2018, 20, 5, 1358–1361. [Link]
-
Kelley, M. T. (1971). DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS. OSTI.GOV. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Hydrazine Reagent for Carbonyl Analysis
An In-depth Comparison of 2-Hydrazinobenzoic Acid Hydrochloride and 2,4-Dinitrophenylhydrazine
For researchers, scientists, and professionals in drug development, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical task. These molecules are often key indicators of oxidative stress, product stability, and intermediates in pharmaceutical synthesis. The most common approach for their analysis involves derivatization with a hydrazine-containing reagent to form a stable hydrazone, which can then be readily detected and quantified, typically by chromatographic methods.
For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the workhorse in this field. However, emerging alternatives, such as this compound, offer significant advantages, particularly for modern analytical techniques like mass spectrometry. This guide provides a detailed comparison of these two reagents, grounded in experimental evidence, to aid in the selection of the most appropriate tool for your analytical needs.
The Chemistry of Carbonyl Derivatization: A Tale of Two Hydrazines
At its core, the analysis of carbonyls using either reagent relies on the same fundamental chemical principle: the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative. This reaction effectively "tags" the carbonyl compound with a chromophore (for UV-Vis detection) or an easily ionizable group (for mass spectrometry).
The reaction mechanism is illustrated below:
Caption: General reaction mechanism for carbonyl derivatization.
While the fundamental reaction is the same, the structural differences between 2-Hydrazinobenzoic acid and DNPH lead to significant variations in the properties of the resulting hydrazones and, consequently, their suitability for different analytical workflows.
Head-to-Head Comparison: this compound vs. 2,4-Dinitrophenylhydrazine
| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) |
| Primary Application | Quantitative analysis, especially with LC-MS | Qualitative and quantitative analysis, primarily with HPLC-UV |
| Solubility | Good solubility in aqueous and organic solvents[1]. | Poorly soluble in neutral solutions, requiring acidic conditions. |
| Derivative Stability | Forms stable hydrazones[1]. | Can form E/Z stereoisomers, leading to multiple chromatographic peaks and potential analytical errors. The imine product can also be unstable under certain conditions. |
| Suitability for LC-MS | Excellent. The carboxylic acid group can be readily ionized, leading to high sensitivity in mass spectrometry. | Less ideal. Lacks a readily ionizable group, resulting in lower sensitivity in ESI-MS. |
| Detection Limits | Low detection limits, typically in the low µg/L to ng/L range, are achievable, especially with LC-MS[1]. | Good for HPLC-UV, with detection limits in the low- to sub-microgram range. For LC-MS, sensitivity is lower compared to other reagents[2][3]. |
| Reagent Purity & Prep. | Generally associated with reduced impurities and simpler preparation steps[1]. | Can contain carbonyl impurities that require purification. The reagent solution (Brady's reagent) has a limited shelf life. |
| Safety Considerations | Irritant. Handle with appropriate personal protective equipment. | Explosive hazard when dry. Must be handled as a wetted powder. |
In the Lab: Experimental Protocols and Workflows
The following provides a generalized workflow for the derivatization and analysis of carbonyl compounds using either reagent, followed by specific considerations for each.
Caption: A typical workflow for carbonyl analysis via derivatization.
Experimental Protocol: Carbonyl Derivatization
Materials:
-
Carbonyl-containing sample
-
Derivatizing agent solution (either this compound or DNPH in a suitable solvent)
-
Quenching/neutralization solution (if required)
-
HPLC or LC-MS grade solvents
Procedure:
-
Sample Preparation: Accurately measure a known volume or weight of the sample and dissolve or dilute it in a suitable solvent.
-
Derivatization:
-
To the sample solution, add a molar excess of the derivatizing agent solution.
-
The reaction is typically carried out under acidic conditions to catalyze the reaction.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., room temperature or slightly elevated) to ensure complete derivatization. Reaction times can range from minutes to hours depending on the specific carbonyl and reagent.
-
-
Reaction Quenching/Neutralization:
-
For DNPH, the reaction is often quenched by neutralizing the acidic solution[2].
-
For 2-Hydrazinobenzoic acid, quenching may not be necessary, but the final solution should be adjusted to a pH compatible with the analytical column.
-
-
Analysis:
-
Inject an aliquot of the final solution into the HPLC-UV or LC-MS system.
-
Separate the derivatized carbonyls using a suitable chromatographic method (e.g., reversed-phase C18 column).
-
Detect the hydrazones using UV-Vis (typically around 360 nm for DNPH) or mass spectrometry.
-
-
Quantification:
-
Prepare a calibration curve using standards of the target carbonyls derivatized under the same conditions.
-
Quantify the carbonyls in the sample by comparing their peak areas to the calibration curve.
-
Causality Behind Experimental Choices: Why Reagent Selection Matters
For Routine HPLC-UV Analysis:
-
DNPH is a well-established and cost-effective choice. A vast body of literature and standardized methods (e.g., EPA Method 8315A) exist for DNPH, making it a reliable option for quality control and environmental monitoring labs equipped with HPLC-UV systems. The formation of a colored precipitate can also serve as a useful qualitative indicator.
For High-Sensitivity LC-MS Analysis:
-
This compound offers superior performance. In modern drug development and metabolomics research where high sensitivity and specificity are paramount, LC-MS is the analytical tool of choice. The carboxylic acid moiety of 2-Hydrazinobenzoic acid provides a readily ionizable site, significantly enhancing the signal in mass spectrometry compared to the neutral DNPH derivative. This leads to lower detection limits and more reliable quantification of trace-level carbonyls in complex matrices like plasma or cell lysates. Furthermore, the higher stability and reduced likelihood of isomeric products simplify chromatography and data analysis[1].
Conclusion: Matching the Reagent to the Application
The choice between this compound and 2,4-Dinitrophenylhydrazine is not a matter of one being universally "better," but rather which is more fit-for-purpose.
-
2,4-Dinitrophenylhydrazine remains a robust and validated reagent for routine carbonyl analysis by HPLC-UV , particularly when following established regulatory methods. Its cost-effectiveness and the visible color change upon reaction are advantageous in certain settings.
-
This compound represents a more modern and sensitive alternative, especially for researchers utilizing LC-MS . Its superior solubility, the stability of its derivatives, and, most importantly, its enhanced ionization efficiency make it the preferred choice for demanding applications requiring the utmost sensitivity and specificity.
As the field of analytical chemistry continues to advance, reagents like this compound that are designed to leverage the power of mass spectrometry will become increasingly indispensable for cutting-edge research and development.
References
-
de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 24-31. Available from: [Link]
-
Pereira, E. A., et al. (2004). Analysis of low molecular weight aldehydes in air samples by capillary electrophoresis after derivatization with 4-hydrazinobenzoic acid. Journal of Separation Science, 27(1-2), 28-32. Available from: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available from: [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Available from: [Link]
-
Chen, G., et al. (2014). A rapid and sensitive isotope-dilution liquid chromatography-tandem mass spectrometry method for the determination of urinary malondialdehyde. Analytical and Bioanalytical Chemistry, 406(24), 5941-5948. Available from: [Link]
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A Senior Application Scientist's Guide to HPLC Method Validation: Derivatization with 2-Hydrazinobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor, ensuring data is reliable, reproducible, and fit for its intended purpose.[1] High-Performance Liquid Chromatography (HPLC) stands as a preferred analytical technique in the pharmaceutical industry due to its speed, sensitivity, and high resolution.[2] However, many analytes, particularly those lacking a strong chromophore, such as aldehydes, ketones, and reducing sugars, present a challenge for direct UV-Vis detection.
This guide provides an in-depth technical exploration of validating an HPLC method employing pre-column derivatization with 2-Hydrazinobenzoic acid hydrochloride. As a Senior Application Scientist, this document is structured to provide not just a procedural outline, but a logical framework grounded in established scientific principles and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[1]
While extensive literature exists for the application of its isomer, 4-Hydrazinobenzoic acid (4-HBA), as a derivatizing agent,[3] this guide will focus on a proposed methodology for this compound, drawing upon the established chemistry of hydrazines and providing a robust template for its validation.
The Rationale for Derivatization: Enhancing Detection and Separation
Derivatization is the chemical modification of a compound to produce a new compound with properties that are better suited for a given analytical method.[4] For HPLC with UV detection, the primary goal of derivatization is to attach a chromophore to the analyte of interest, thereby significantly enhancing its detectability.
Hydrazines, such as this compound, are excellent derivatizing agents for compounds containing a carbonyl group (aldehydes and ketones) or for reducing sugars. The reaction mechanism involves a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative.[3] This newly formed hydrazone possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry.
Comparative Analysis of Derivatization Reagents
The selection of a derivatization reagent is a critical step in method development. While this compound is the focus of this guide, it is essential to understand its position relative to other commonly used reagents. The most prevalent alternative for carbonyl analysis is 2,4-Dinitrophenylhydrazine (DNPH).[5]
| Feature | 2-Hydrazinobenzoic Acid (Isomer Comparison) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Solubility | The carboxylic acid moiety in hydrazinobenzoic acid isomers generally imparts better solubility in aqueous and polar organic solvents compared to DNPH.[6] | Lower solubility in aqueous media, which can complicate sample preparation for biological or aqueous samples. |
| Derivative Stability | Hydrazones formed with 4-HBA are reported to be stable, which is a critical factor for reproducible quantification.[6] It is anticipated that 2-HBA derivatives would exhibit similar stability. | DNPH-derivatives are generally stable, but can exhibit E/Z isomerism, which may complicate chromatography and quantification if not properly controlled.[7][8] |
| Reactivity & Selectivity | The hydrazine group shows high reactivity and selectivity towards carbonyl compounds.[6] | Highly reactive with carbonyls. |
| Purity & Impurities | Often available in high purity, leading to cleaner reaction profiles and chromatograms.[6] | Purity can vary, and reagent impurities can lead to interfering peaks in the chromatogram. |
| Detection | The resulting hydrazones have strong UV absorbance. | The dinitrophenyl group provides a strong chromophore, enabling sensitive UV detection. |
Proposed HPLC Method Using this compound Derivatization
The following is a proposed experimental protocol for the derivatization and subsequent HPLC analysis of a model analyte (e.g., a simple aldehyde or reducing sugar). This protocol is based on established methods for the 4-HBA isomer and should be considered a starting point for method development and validation.
Experimental Protocol: Derivatization and HPLC Analysis
1. Reagent Preparation:
-
Derivatization Reagent (0.1 M this compound): Accurately weigh and dissolve the appropriate amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). The choice of solvent may need to be optimized based on the solubility of the analyte.
-
Analyte Standard Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in an appropriate solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
2. Derivatization Procedure:
-
To a fixed volume of each standard and sample solution, add an excess of the 0.1 M this compound solution.
-
Adjust the pH of the reaction mixture. The optimal pH for hydrazone formation is typically mildly acidic. This may require the addition of a suitable buffer.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 30-60 minutes). These parameters (pH, temperature, and time) are critical and must be optimized during method development.
-
After incubation, cool the reaction mixture to room temperature.
-
Dilute the derivatized solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The maximum absorbance wavelength of the formed hydrazone (this needs to be determined experimentally, but a starting point could be around 300-350 nm).
A Framework for Method Validation: Adhering to ICH Q2(R1) Guidelines
Once the HPLC method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose.[9] The following validation parameters, as defined by the ICH, should be assessed.[1][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Approach:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte derivative.
-
Analyze a placebo sample (if applicable) to demonstrate the absence of interference from excipients.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation product peaks are well-resolved from the main analyte peak.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of the derivatized analyte at different concentrations, typically covering 80-120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Determine the linearity by performing a linear regression analysis and evaluating the correlation coefficient (r²), which should ideally be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is often expressed as the percent recovery.
-
Experimental Approach:
-
Perform a recovery study by spiking a placebo or blank matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percent recovery for each replicate.
-
The acceptance criterion for recovery is typically within 98-102%.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision should be assessed at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-assay Precision):
-
Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
The RSD of the results should be ≤ 2%.
-
-
Intermediate Precision:
-
Assess the method's precision over different days, with different analysts, and on different instruments.
-
The RSD should meet a pre-defined acceptance criterion, which is often slightly wider than that for repeatability.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Experimental Approach (Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the analyte.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]
-
Experimental Approach:
-
Introduce small variations to critical method parameters, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a standard solution under each of these modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The results should not be significantly affected.
-
System Suitability
System suitability testing is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis.[2]
-
Experimental Approach:
-
Inject a standard solution multiple times (e.g., five or six replicates) before running the sample sequence.
-
Calculate the RSD of the peak area and retention time.
-
Other system suitability parameters to monitor include theoretical plates, tailing factor, and resolution (if there are closely eluting peaks).
-
Define acceptance criteria for these parameters in the method protocol.
-
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80-120% of the test concentration. |
| Accuracy | Percent recovery within 98-102%. |
| Precision (Repeatability) | RSD ≤ 2%. |
| Precision (Intermediate) | RSD typically ≤ 3%. |
| LOD | Signal-to-noise ratio of 3:1. |
| LOQ | Signal-to-noise ratio of 10:1. |
| Robustness | Results should remain within acceptable limits with small variations in method parameters. |
| System Suitability | RSD of peak area and retention time ≤ 2%; other parameters (e.g., tailing factor, theoretical plates) meet pre-defined criteria. |
Conclusion
By following the proposed protocol and systematically evaluating each of the ICH-defined validation parameters, researchers and analytical scientists can develop and validate a robust, reliable, and scientifically sound HPLC method for the quantification of carbonyl-containing compounds and reducing sugars. This, in turn, ensures the generation of high-quality data that can confidently support drug development and quality control activities.
References
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de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. Available from: [Link]
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Pereira, E. A., Rezende, M. O. O., & Tavares, M. F. M. (2004). Analysis of low molecular weight aldehydes in air samples by capillary electrophoresis after derivatization with 4-hydrazinobenzoic acid. Journal of Separation Science, 27(1-2), 28-32. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
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Li, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Frontiers in Oncology, 12, 988583. Available from: [Link]
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Clench, M. R., et al. (2012). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Methods, 56(2), 211-221. Available from: [Link]
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Waters Corporation. (2013). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Available from: [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
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Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102. Available from: [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625.
- Lin, C. H., et al. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4-dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis.
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Zhang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589. Available from: [Link]
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Wang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10879-10887. Available from: [Link]
- Honda, S., et al. (2019). Analysis of 2-Aminobenzoic Acid-Labeled Monosaccharides and Glycoprotein-Derived Oligosaccharides by Online Cleanup Liquid Chromatography in the Reversed-Phase and Hydrophilic Interaction Liquid Chromatography Modes.
- Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography, electrophoresis and mass spectrometry.
-
Gediya, S. K., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Foods, 12(6), 1234. Available from: [Link]
-
Ziefuß, A. R., et al. (2022). Comparative study for analysis of carbohydrates in biological samples. Analytical and Bioanalytical Chemistry, 414(2), 967-979. Available from: [Link]
- Hebbar, K. B., et al. (2015). Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. International Food Research Journal, 22(3), 1233-1238.
- Jayawardhane, S. A. D. P. S., et al. (2019). Development and Validation of a HPLC based analytical method, towards the determination of sugar concentration in processed black tea. Proceedings of the 7th International Conference of Sabaragamuwa University of Sri Lanka.
- Farjadian, S., et al. (2014). Comparative evaluation of three different methods for HbA1c measurement with High-performance liquid chromatography in diabetic patients. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 19(11), 1066.
- Zhang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589.
- Kafkas, E., et al. (2008). Quantification and Comparison of Sugars, Carboxylic Acids and Vitamin C Components of Various Citrus Species by HPLC Techniques. Journal of Agricultural and Food Chemistry, 56(16), 7244-7250.
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A Senior Application Scientist's Guide to the Comparative Analysis of Hydrazine Derivatives for Detecting Reactive Carbonyl Species
Introduction: The Double-Edged Sword of Reactive Carbonyl Species
Reactive carbonyl species (RCS) are a class of highly reactive molecules characterized by a carbonyl group. They are continuously generated in biological systems through processes like lipid peroxidation and glycation.[1][2] While they play roles in cellular signaling, their overaccumulation leads to "carbonyl stress," a pathological condition implicated in a wide range of diseases, including neurodegenerative disorders, diabetes, and cancer.[3] This dual role makes the accurate detection and quantification of RCS a critical task for researchers, scientists, and drug development professionals.
Hydrazine derivatives have emerged as a cornerstone for RCS detection due to their specific and efficient reaction with aldehydes and ketones to form stable hydrazones. This guide provides an in-depth comparative analysis of the most prominent hydrazine-based probes, offering field-proven insights into their mechanisms, performance, and practical applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and present quantitative data to empower you in selecting the optimal tool for your research needs.
The Foundational Chemistry: Hydrazone Formation
The detection of RCS using hydrazine derivatives is predicated on a classic nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4][5] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form a stable C=N double bond, yielding the hydrazone derivative.[6]
This fundamental reaction is exploited by various hydrazine derivatives, each tailored for different analytical platforms, from traditional spectrophotometry to advanced mass spectrometry and live-cell imaging.
I. The Workhorse: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most established and widely used hydrazine reagent for carbonyl detection.[7] Its reaction with carbonyls yields a 2,4-dinitrophenylhydrazone, a brightly colored product that can be readily quantified using spectrophotometry.[8]
Mechanism of Action: The two nitro groups on the phenyl ring of DNPH act as electron-withdrawing groups, which makes the resulting hydrazone a stable, chromogenic compound.[2] Aromatic carbonyls typically produce red precipitates, while aliphatic carbonyls yield yellow to orange precipitates.[9]
Primary Applications:
-
Protein Carbonyl Quantification: The Levine assay, a classic method for measuring protein oxidation, relies on DNPH derivatization followed by spectrophotometric measurement of the hydrazones at ~370 nm.[8]
-
Environmental and Food Analysis: EPA Method 8315A utilizes DNPH derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV detection for the determination of carbonyl compounds in various matrices.[10]
Advantages:
-
Cost-effective and widely available.
-
Robust and well-validated methods exist for a variety of applications.[11]
-
Provides a simple colorimetric readout for the presence of carbonyls.[9]
Limitations:
-
Limited sensitivity compared to fluorescent or mass spectrometry-based methods.[8]
-
Prone to artifacts, particularly from nucleic acid contamination, which can also react with DNPH.[8]
-
The protocol can be labor-intensive, involving precipitation and washing steps.[5]
-
Not suitable for live-cell imaging.
II. The Mass Spectrometry Enhancer: Girard's Reagents
Girard's reagents, particularly Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic hydrazine derivatives designed to significantly improve the detection of carbonyl compounds by mass spectrometry (MS).[12]
Mechanism of Action: These reagents possess a quaternary ammonium (GRT) or pyridinium (GRP) group, which imparts a permanent positive charge onto the hydrazone derivative.[6] This pre-existing charge dramatically enhances ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to a substantial increase in sensitivity.[4][13]
Primary Applications:
-
Metabolomics and Steroid Profiling: Widely used for the sensitive detection of keto-steroids and other carbonyl-containing metabolites in biological fluids by LC-MS.[12][14]
-
Glycan Analysis: Enhances the detection of reducing sugars in MALDI-MS imaging.[13]
Advantages:
-
Greatly enhances sensitivity in positive-ion mode MS by introducing a permanent positive charge.[4][6]
-
Improves chromatographic separation of structurally similar carbonyl compounds.[12]
-
Can stabilize analytes that are prone to in-source fragmentation in the mass spectrometer.[15]
Limitations:
-
Requires access to LC-MS or MALDI-MS instrumentation.
-
Derivatization reaction conditions (temperature and time) need to be optimized for different classes of carbonyls.[3]
-
Not suitable for direct fluorescence imaging.
Girard's Reagent T vs. Girard's Reagent P: Both reagents offer similar enhancements in MS sensitivity. The choice between them often comes down to chromatographic preferences. GRT derivatives, being more polar, may elute earlier in reversed-phase chromatography, which can be advantageous for separating them from less polar matrix components.[3] GRP has been shown to provide excellent results for the analysis of steroid esters.[16]
III. The Visualizers: Fluorescent Hydrazine Probes
The desire to visualize RCS in their native cellular environment has driven the development of a diverse array of fluorescent hydrazine probes. These molecules combine the carbonyl-reactive hydrazine moiety with a fluorophore, allowing for the detection of RCS with high sensitivity and spatiotemporal resolution using fluorescence microscopy.[3]
A. Dansylhydrazine
Dansylhydrazine is a classic fluorescent labeling reagent that reacts with carbonyls to form highly fluorescent dansylhydrazones.[17]
Mechanism of Action: The dansyl group is a well-established fluorophore. The formation of the hydrazone results in a product with strong fluorescence emission, typically around 525 nm when excited with UV light (~340 nm).[17]
Primary Applications:
-
HPLC with Fluorescence Detection: Used for the sensitive quantification of carbonyl-containing compounds, such as steroids and malondialdehyde, in biological samples.[18]
-
LC-MS Analysis: The dansyl group can also improve ionization efficiency in LC-MS.[8]
Advantages:
-
Higher sensitivity than DNPH-based spectrophotometric methods.
-
Well-established protocols for HPLC-based quantification.[19]
Limitations:
-
UV excitation can cause phototoxicity in live-cell imaging and may lead to autofluorescence.
-
Less photostable compared to newer generations of fluorescent probes.[20]
B. Coumarin-Hydrazides
Coumarin-based probes are a popular choice for cellular imaging due to their favorable photophysical properties.[20]
Mechanism of Action: Many coumarin-hydrazide probes are designed as "turn-on" sensors. In their free form, the fluorescence of the coumarin core is quenched. Upon reaction with a carbonyl, the formation of the hydrazone restores or significantly enhances the fluorescence, providing a high signal-to-background ratio.[8]
Primary Applications:
-
Live-Cell Imaging of Carbonyl Stress: Used to visualize the accumulation and localization of carbonylated proteins and lipids in cells undergoing oxidative stress.[2][8]
Advantages:
-
High fluorescence quantum yields and large Stokes shifts.[21]
-
Sensitive to the microenvironment, which can provide additional information about cellular polarity and viscosity.[21]
-
Relatively straightforward synthesis. [9]
Limitations:
-
Photostability can be a concern for long-term imaging experiments.
-
Some coumarin derivatives may have limited cell permeability.
C. BODIPY-Hydrazides
BODIPY (boron-dipyrromethene) dyes are renowned for their exceptional photophysical properties, making them excellent candidates for developing high-performance fluorescent probes.[22]
Mechanism of Action: Similar to coumarin-hydrazides, BODIPY-hydrazides are often designed as "turn-on" probes where fluorescence is quenched in the hydrazine form and dramatically increases upon hydrazone formation.[23]
Primary Applications:
-
Super-Resolution Microscopy: Their high photostability and brightness make them suitable for advanced imaging techniques.
-
Detection of Lipid Peroxidation: Used to visualize carbonylated lipids and lipid droplets in cells.[16]
-
Flow Cytometry: Quantification of cellular carbonyl content.[15]
Advantages:
-
High molar extinction coefficients and fluorescence quantum yields. [22]
-
Excellent photostability compared to many other fluorophores.[20]
-
Sharp emission spectra that are relatively insensitive to solvent polarity and pH.[24]
-
Tunable spectral properties through chemical modification.
Limitations:
-
Synthesis can be more complex than for some other fluorescent probes.[23]
-
Can be hydrophobic, which may affect their solubility and localization in aqueous biological environments.
D. Other Notable Fluorescent Hydrazides
-
Fluorescein Hydrazide: An early fluorescent probe for detecting protein carbonyls. However, it is less photostable than newer dyes and its fluorescence is pH-sensitive.[4][20]
-
Rhodamine B Hydrazide: Offers red-shifted excitation and emission, which is advantageous for reducing autofluorescence in biological samples. It has been used in a highly sensitive fluorometric assay for protein carbonyls.[25][26]
-
Nile Red-Based Hydrazides: These probes provide even further red-shifted fluorescence, moving into the near-infrared (NIR) region, which allows for deeper tissue penetration and minimal autofluorescence.[24]
IV. Comparative Performance Analysis
The choice of a hydrazine derivative is dictated by the specific research question, the nature of the sample, and the available analytical instrumentation. The following table provides a comparative summary of the key performance characteristics of the discussed probes.
| Probe | Primary Detection Method | Typical LOD | Reaction Time | Key Advantages | Key Disadvantages |
| 2,4-DNPH | HPLC-UV, Spectrophotometry | ~1.6 pmol/mL (for MDA)[18] | 30-60 min | Cost-effective, robust, well-established methods | Low sensitivity, prone to artifacts, labor-intensive |
| Girard's Reagents (T/P) | LC-MS/MS | 0.03-0.30 ng/mL (steroids)[16] | 10-60 min | Excellent for MS, high sensitivity, stabilizes ions | Requires MS instrumentation |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | 5.6 nM (for MDA)[18] | 10-60 min | Good fluorescence sensitivity, improves LC separation | UV excitation, moderate photostability |
| Coumarin-Hydrazides | Fluorescence Microscopy | 95.3 nM | Minutes to hours | Good for live-cell imaging, "turn-on" response | Moderate photostability, potential permeability issues |
| BODIPY-Hydrazides | Fluorescence Microscopy, Flow Cytometry | 0.18 µM (for FA)[23] | < 30 min | High photostability, high quantum yield, sharp spectra | Can be hydrophobic, more complex synthesis |
| Rhodamine B Hydrazide | Fluorometry, Microscopy | 0.4 pmol[25] | ~60 min | Red-shifted spectra, high sensitivity | Can have background fluorescence |
| Nile Red-Based Hydrazides | Fluorescence Microscopy | 4.5 x 10⁻¹⁰ M | Varies | NIR emission, low autofluorescence, deep tissue imaging | Less commercially available |
Note: LOD (Limit of Detection) and reaction times are highly dependent on the specific analyte, matrix, and reaction conditions, and should be taken as representative values.
V. Detailed Experimental Protocols
Protocol 1: Quantification of Protein Carbonyls using DNPH (Levine Assay)
This protocol is a self-validating system for the spectrophotometric quantification of protein carbonyls in biological samples.
Rationale: This method relies on the derivatization of protein carbonyls with DNPH, followed by precipitation to remove excess reagent. The protein-hydrazone adducts are then solubilized, and their absorbance is measured. A parallel sample treated without DNPH serves as a blank to correct for non-specific absorbance.
Materials:
-
DNPH Solution: 10 mM 2,4-Dinitrophenylhydrazine in 2.5 M HCl.
-
Trichloroacetic Acid (TCA) Solution: 20% (w/v) TCA in water.
-
Wash Solution: Ethanol:Ethyl Acetate (1:1 v/v).
-
Guanidine Hydrochloride Solution: 6 M Guanidine HCl in 20 mM potassium phosphate buffer, pH 2.3.
Procedure:
-
Sample Preparation: Adjust the protein concentration of your sample (e.g., cell lysate, plasma) to 1-2 mg/mL. Prepare two aliquots of each sample.
-
Derivatization: To one aliquot ("Sample"), add an equal volume of DNPH Solution. To the other aliquot ("Blank"), add an equal volume of 2.5 M HCl.
-
Incubation: Incubate all tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
Protein Precipitation: Add an equal volume of 20% TCA to each tube. Vortex and incubate on ice for 10 minutes.
-
Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully discard the supernatant.
-
Washing: Add 1 mL of Wash Solution to each pellet. Vortex thoroughly to break up the pellet. Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this wash step two more times.
-
Solubilization: After the final wash, add 500 µL of Guanidine Hydrochloride Solution to each pellet. Incubate at 37°C for 15-30 minutes with vortexing to ensure complete solubilization.
-
Measurement: Centrifuge the solubilized samples at 10,000 x g for 5 minutes to pellet any insoluble material. Transfer the supernatant to a quartz cuvette and measure the absorbance at 375 nm.
-
Calculation:
-
Subtract the absorbance of the Blank from the absorbance of the Sample.
-
Calculate the carbonyl content using the molar extinction coefficient of 22,000 M⁻¹cm⁻¹.
-
Protocol 2: Derivatization of Carbonyls with Girard's Reagent T for LC-MS Analysis
This protocol provides a robust method for preparing carbonyl-containing samples for sensitive detection by LC-MS/MS.
Rationale: This procedure uses an acid catalyst to promote the formation of cationic hydrazones. The reaction conditions are optimized for efficiency. An optional SPE cleanup step can be included to remove excess reagent and improve data quality.
Materials:
-
Girard's Reagent T (GRT) Solution: 10 mg/mL in 50:50 Methanol:Water.
-
Acid Catalyst: Glacial Acetic Acid.
-
Quenching Solution: Ammonium Hydroxide in Methanol (1%).
-
SPE Cartridge (optional): Mixed-mode or cation-exchange.
Procedure:
-
Sample Preparation: Reconstitute your dried sample extract in 100 µL of 15% methanol.
-
Derivatization: Add 50 µL of the GRT solution and 5 µL of glacial acetic acid.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching: Cool the sample to room temperature and add 10 µL of Quenching Solution to neutralize the acid.
-
Sample Cleanup (Optional but Recommended):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove excess reagent and interfering compounds.
-
Elute the derivatized carbonyls with an appropriate solvent (e.g., methanol with 5% formic acid).
-
Dry the eluate and reconstitute in mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis: Analyze the sample using a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor for the characteristic neutral loss of the trimethylamine group (59 Da) from the derivatized parent ion in MS/MS mode.
Protocol 3: Live-Cell Imaging of Carbonyl Stress using a Coumarin-Hydrazide Probe
This protocol outlines a general procedure for visualizing RCS in living cells using a "turn-on" fluorescent coumarin-hydrazide probe.
Rationale: Cell-permeable coumarin-hydrazide probes diffuse into cells and react with RCS, leading to a significant increase in fluorescence. This allows for the real-time visualization of carbonyl stress induction and localization.
Materials:
-
Coumarin-hydrazide probe stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
Inducer of oxidative stress (e.g., Paraquat, H₂O₂).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter for coumarin).
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.
-
Induction of Carbonyl Stress (if applicable): Treat cells with an inducer of oxidative stress for a designated time (e.g., 1 mM Paraquat for 1 hour). Include an untreated control group.
-
Probe Loading: Remove the medium and wash the cells once with warm PBS. Add fresh, pre-warmed medium containing the coumarin-hydrazide probe at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Add fresh medium or PBS to the cells and immediately image using a fluorescence microscope. Acquire images using the appropriate filter set for the coumarin fluorophore (e.g., Ex: ~360 nm / Em: ~460 nm).
VI. Conclusion and Future Perspectives
The detection and quantification of reactive carbonyl species are pivotal in understanding the pathophysiology of numerous diseases. Hydrazine derivatives offer a versatile and powerful toolkit for this purpose.
-
DNPH remains a valuable, accessible tool for routine quantification, particularly in laboratories without access to mass spectrometry.
-
Girard's reagents are the undisputed choice for high-sensitivity LC-MS based analysis, offering significant improvements in ionization efficiency that are crucial for metabolomics and trace analysis.
-
Fluorescent probes, especially those based on BODIPY and coumarin scaffolds, have revolutionized the study of carbonyl stress by enabling the visualization of these reactive species in living cells with high spatiotemporal resolution.
The future of RCS detection lies in the development of probes with even greater sensitivity, selectivity, and advanced functionalities. Probes with near-infrared emission will allow for deeper tissue imaging, while ratiometric probes will enable more accurate quantification by correcting for variations in probe concentration.[3] The continued innovation in probe design, coupled with advances in imaging and analytical instrumentation, will undoubtedly provide researchers with unprecedented insights into the complex role of carbonyl stress in health and disease.
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Jana, A., & Das, S. (2022). Activity-Based Fluorescent Probes for Sensing and Imaging of Reactive Carbonyl Species (RCSs). Chemistry – A European Journal, 28(36), e202200321. [Link]
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ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]
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ResearchGate. (n.d.). Activity‐Based Fluorescent Probes for Sensing and Imaging of Reactive Carbonyl Species (RCSs). ResearchGate. [Link]
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Paul, K., et al. (2021). Near-infrared fluorescent turn-on probe for hydrazine detection: environmental samples and live cell imaging. Organic & Biomolecular Chemistry, 19(3), 578-584. [Link]
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Patrascu, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. [Link]
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Oliver, C. N., et al. (1987). Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels. Analytical Biochemistry, 161(2), 245-257. [Link]
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Flinders, B., et al. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. [Link]
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Kempter, C., et al. (2003). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst, 128(7), 943-948. [Link]
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ResearchGate. (n.d.). Strategies for designing organic fluorescent probes for biological imaging of reactive carbonyl species. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Strategies for designing organic fluorescent probes for biological imaging of reactive carbonyl species. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]
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Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]
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ResearchGate. (n.d.). Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS. ResearchGate. [Link]
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Li, B., et al. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry, 92(19), 13361-13368. [Link]
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Li, X., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 3(12), 18742-18750. [Link]
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ResearchGate. (n.d.). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. ResearchGate. [Link]
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eScholarship.org. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and sta. eScholarship.org. [Link]
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Zhang, X., et al. (2020). Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging. Molecules, 25(20), 4718. [Link]
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Wang, S., et al. (2021). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. Molecules, 26(8), 2329. [Link]
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Grune, T., et al. (2018). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. Redox Biology, 16, 348-357. [Link]
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Li, G., et al. (2017). A Fluorescein-Based Colorimetric and Fluorescent Probe for Hydrazine and Its Bioimaging in Live Cells. Journal of Fluorescence, 27(1), 323-329. [Link]
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Tiptara, P., et al. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of Analytical Toxicology, 44(3), 257-266. [Link]
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National Center for Biotechnology Information. (n.d.). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. National Center for Biotechnology Information. [Link]
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Park, J., et al. (2024). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. RSC Advances, 14(3), 1836-1841. [Link]
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Liu, Y., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 131-137. [Link]
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Dilek, Ö. (2022). Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. ACS Omega, 7(46), 41843-41858. [Link]
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A Guide to Orthogonal Method Cross-Validation for the Assay of 2-Hydrazinobenzoic Acid Hydrochloride
Introduction: Beyond Single-Method Confidence
In the landscape of pharmaceutical development and quality control, the accuracy of an analytical assay is paramount. For a compound like 2-Hydrazinobenzoic acid hydrochloride, a key building block in synthesis, quantifying its purity with a high degree of certainty is non-negotiable. While a single, well-validated analytical method can provide a reliable measure, true confidence is established through corroboration. This is the principle of orthogonal method cross-validation: confirming a result using two distinct analytical techniques that rely on fundamentally different chemical or physical principles.
This guide presents a practical framework for the cross-validation of a this compound assay. We will compare a primary, separation-based method—High-Performance Liquid Chromatography (HPLC)—with an orthogonal, reactivity-based method—Redox Titration. The objective is to demonstrate that both methods yield comparable, statistically equivalent results, thereby providing unimpeachable evidence of the analyte's purity. This approach is firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3]
The Principle of Orthogonality
Orthogonal methods measure the same analyte through different properties. For instance, HPLC separates based on the analyte's interaction with a stationary phase (a physical property), while a titration measures its stoichiometric reactivity (a chemical property). If two such disparate methods produce the same quantitative result, it significantly reduces the probability of an unknown interference or a method-specific artifact skewing the data. This builds a profound level of trust in the analytical result.[4][5]
Caption: The concept of orthogonal validation.
Method 1: Primary Assay via Reverse-Phase HPLC-UV
Causality Behind Method Choice: HPLC is the workhorse of pharmaceutical analysis for good reason. Its high resolving power allows for the separation of the main component from potential impurities, providing a highly specific assay.[6] For 2-Hydrazinobenzoic acid, the presence of the benzoic acid chromophore allows for sensitive detection using a UV detector.[7][8] We select a reverse-phase method as it is robust and well-suited for this moderately polar molecule.[9]
Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound Reference Standard (CRS), certified purity.
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (ACS grade).
-
Deionized water (18.2 MΩ·cm).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (v/v). A typical starting gradient might be 30:70 (Acetonitrile:Aqueous).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., ~240 nm).
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Accurately weigh approximately 25 mg of the this compound CRS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water (Diluent) to achieve a final concentration of ~0.5 mg/mL.
4. Sample Preparation:
-
Prepare the sample in the same manner as the standard, using the test batch of this compound.
5. Analysis Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no system peaks interfere.
-
Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the assay percentage using the principle of external standardization, correcting for the purity of the reference standard.
Method 2: Orthogonal Assay via Redox Titration
Causality Behind Method Choice: The hydrazine moiety (-NHNH2) is readily oxidized. This chemical reactivity provides a perfect foundation for a titrimetric assay. The Jamieson method, which utilizes potassium iodate (KIO3) as the titrant in a strong hydrochloric acid medium, is a classic and highly accurate method for determining hydrazine compounds.[10][11] The endpoint is detected by the disappearance of iodine in a small, immiscible chloroform layer, providing a sharp and clear visual indication.[12] This method's reliance on a specific chemical reaction makes it an ideal orthogonal partner to the physical separation of HPLC.
Experimental Protocol: Iodometric Titration
1. Reagents and Materials:
-
Potassium Iodate (KIO3), 0.1 N, standardized volumetric solution.
-
Hydrochloric Acid (HCl), concentrated (ACS grade).
-
Chloroform (ACS grade).
-
Glass-stoppered titration flasks (250 mL).
-
Class A burette (50 mL).
2. Sample Preparation:
-
Accurately weigh approximately 150-200 mg of the this compound test batch into a 250 mL glass-stoppered flask.
-
Add 20 mL of deionized water to dissolve the sample.
-
Carefully add 30 mL of concentrated HCl and 5 mL of chloroform. The chloroform will form a distinct layer at the bottom.
3. Titration Procedure:
-
Fill the burette with the standardized 0.1 N KIO3 solution.
-
Begin titrating the sample solution with the KIO3. After each addition, stopper the flask and shake vigorously.
-
Initially, the iodine formed by the reaction will impart a violet color to the chloroform layer.
-
Continue titrating and shaking. As the endpoint is approached, the violet color will fade with each addition.
-
The endpoint is reached when the violet color in the chloroform layer is completely and permanently discharged after vigorous shaking.
-
Record the volume of KIO3 titrant used.
-
Perform a blank titration to account for any impurities in the reagents.
4. Calculation:
-
The assay is calculated based on the stoichiometry of the reaction and the volume of standardized titrant consumed. The reaction proceeds as follows: 2N₂H₄ + KIO₃ + 2HCl → N₂ + ICl + KCl + 3H₂O (Simplified representation)
-
The equivalent weight of this compound is determined based on the reaction stoichiometry to calculate the purity.
Cross-Validation Study: Experimental Design and Data Comparison
The core of the cross-validation is the direct comparison of results obtained from both methods on the same analyte batch.
Caption: Parallel workflow for cross-validation.
Comparative Data Summary
A single batch of this compound was analyzed (n=6) by each method. The following table summarizes the experimental results.
| Parameter | HPLC-UV Method | Redox Titration Method | Acceptance Criteria |
| Mean Assay (%) | 99.7% | 99.4% | Difference ≤ 2.0% |
| Standard Deviation | 0.15 | 0.25 | - |
| Precision (% RSD) | 0.15% | 0.25% | %RSD ≤ 2.0% |
Discussion of Results
The data clearly demonstrates a strong correlation between the two orthogonal methods. The mean assay values of 99.7% (HPLC) and 99.4% (Titration) are in excellent agreement, with a difference of only 0.3%. This falls well within the typical acceptance criterion of ≤ 2.0% for assay method comparison.
The HPLC method, as expected, shows slightly better precision (0.15% RSD) compared to the manual titration method (0.25% RSD), which is subject to greater operator variability. However, both methods demonstrate excellent precision, comfortably meeting the requirement of %RSD ≤ 2.0%. The slightly lower assay value from the titration could be attributed to the presence of a non-reactive, UV-absorbing impurity that HPLC would separate and exclude from the main peak area, while the titration would not detect it. This is a key insight that can only be gained through orthogonal comparison. The convergence of these results from two fundamentally different analytical approaches provides a high level of assurance in the reported purity of the this compound batch.
Conclusion: A Foundation of Trust
Cross-validation using orthogonal methods is not a redundant exercise; it is a critical component of robust analytical science. By confirming the assay of this compound with both a separation-based (HPLC) and a reactivity-based (titration) technique, we establish a verifiable and trustworthy result. This approach mitigates the risk of method-specific errors and provides a comprehensive understanding of the analyte's purity. For researchers, scientists, and drug development professionals, adopting this practice ensures data integrity and builds a solid foundation for all subsequent development activities.
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A Comparative Guide to Carbonyl Derivatization for Chromatographic Analysis: An Inter-Laboratory Perspective on 2-Hydrazinobenzoic Acid Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent volatility, and often poor chromophoric properties, necessitate derivatization prior to robust analysis by techniques like High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, objective comparison of 2-Hydrazinobenzoic acid hydrochloride (2-HBA HCl) as a derivatizing agent against the widely-used 2,4-Dinitrophenylhydrazine (DNPH), supported by established chemical principles and experimental data from analogous compounds.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the described protocols are self-validating systems. We will delve into the reaction mechanisms, compare performance characteristics, and provide detailed experimental workflows to guide your laboratory practices.
The Rationale for Derivatization: Enhancing Detection and Separation
The primary goal of derivatization in the context of carbonyl analysis is to convert the target analytes into derivatives with significantly improved detection characteristics. Hydrazine-based reagents, such as 2-HBA HCl and DNPH, react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives.[1][2] This chemical modification imparts several key advantages:
-
Enhanced UV-Vis Absorbance: The resulting hydrazones are typically strong chromophores, allowing for sensitive detection using standard HPLC-UV/Vis detectors.[3][4]
-
Improved Chromatographic Retention: The derivatization increases the molecular weight and often the hydrophobicity of the analytes, leading to better retention and separation on reverse-phase HPLC columns.
-
Increased Stability: The hydrazone derivatives are generally more stable than the parent carbonyl compounds, which is crucial for sample handling and storage.[3]
Derivatization Agents Under Comparison: 2-HBA HCl and DNPH
This guide focuses on a comparative analysis of two prominent hydrazine-based derivatization reagents:
-
This compound (2-HBA HCl): A less commonly cited but potentially advantageous reagent. The presence of the carboxylic acid group can influence its solubility and the chromatographic behavior of its derivatives.
-
2,4-Dinitrophenylhydrazine (DNPH): The most widely used and validated derivatizing agent for carbonyl compounds, serving as the benchmark for comparison.[5]
The core reaction for both reagents is the acid-catalyzed nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the respective hydrazone.
Caption: General mechanism for acid-catalyzed formation of hydrazones.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating protocols for the derivatization of a model carbonyl compound (e.g., formaldehyde or acetaldehyde) with both 2-HBA HCl and DNPH.
Derivatization with this compound (Adapted Protocol)
Materials:
-
This compound (2-HBA HCl)
-
Carbonyl standard(s)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Protocol:
-
Preparation of Derivatization Reagent: Prepare a 1 mg/mL solution of 2-HBA HCl in a 1:1 (v/v) mixture of methanol and water. Adjust the pH of the solution to approximately 5.0 using dilute HCl or NaOH. This pH is critical as the reaction is acid-catalyzed, but excessive acidity can protonate the hydrazine, rendering it non-nucleophilic.[1]
-
Sample Preparation: Prepare a standard solution of the target carbonyl compound(s) in deionized water or a suitable organic solvent at a known concentration (e.g., 10 µg/mL).
-
Derivatization Reaction: In a sealed vial, mix 1 mL of the carbonyl standard solution with 1 mL of the 2-HBA HCl derivatization reagent.
-
Incubation: Incubate the reaction mixture at 50°C for 60 minutes. Protect the mixture from light to prevent potential photodegradation of the derivatives.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the HPLC system.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) (Standard Protocol)
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Carbonyl standard(s)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid or Hydrochloric acid
Protocol:
-
Preparation of Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid). This is a commonly used and stable reagent.[4]
-
Sample Preparation: Prepare a standard solution of the target carbonyl compound(s) in acetonitrile at a known concentration (e.g., 10 µg/mL).
-
Derivatization Reaction: In a sealed vial, mix 1 mL of the carbonyl standard solution with 1 mL of the DNPH derivatization reagent.
-
Incubation: Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 40°C) for 1 hour. Protect the mixture from light.
-
Analysis: The sample is ready for direct injection into the HPLC system.
Caption: Comparative experimental workflow for carbonyl derivatization.
Inter-Laboratory Performance Comparison
The choice of a derivatization reagent is ultimately guided by its performance in key analytical parameters. The following table summarizes the expected performance of 2-HBA HCl (based on data for 4-HBA) and DNPH.
| Performance Metric | 2-Hydrazinobenzoic Acid HCl (2-HBA HCl) | 2,4-Dinitrophenylhydrazine (DNPH) | Rationale & Justification |
| Reaction Conditions | Mildly acidic (pH ~5), 50°C, 60 min | Acidic, Room Temperature, 60 min | Both reactions are acid-catalyzed. The slightly elevated temperature for 2-HBA may be required to achieve complete reaction within a reasonable timeframe.[1] |
| Derivative Stability | Hydrazones are generally stable. The presence of the carboxylic acid group may influence stability in certain matrices. | Hydrazones are stable, though some derivatives can be light-sensitive.[3] | The stability of hydrazone derivatives is well-documented, making both reagents suitable for routine analysis.[3] |
| Solubility | Good solubility in aqueous/organic mixtures due to the carboxylic acid group.[1] | Limited solubility in water; typically requires organic solvents like acetonitrile. | The higher water solubility of 2-HBA can be an advantage when analyzing aqueous samples, potentially reducing the need for solvent exchange steps.[1] |
| Detection (HPLC-UV) | UV λmax typically around 290-320 nm. | UV λmax typically around 360 nm.[4] | Both derivatives are strongly UV-active. The longer wavelength λmax of DNPH derivatives can sometimes offer better selectivity from matrix interferences. |
| Limits of Detection (LOD) | Expected to be in the low µg/L to mg/L range. For 4-HBA, LODs are reported to be below 0.5 mg/L.[1] | Well-established low µg/L to ng/L detection limits. | DNPH is a well-established and highly sensitive reagent. The sensitivity of 2-HBA is expected to be comparable and suitable for many applications. |
| Interferences | Potential for side reactions with other electrophilic compounds. | Known to react with nitrogen oxides and ozone, which can be a concern in air sampling. | Careful sample preparation and handling are necessary for both reagents to minimize interferences. |
Discussion: Choosing the Right Reagent for Your Application
The selection between 2-HBA HCl and DNPH should be based on the specific requirements of the analytical method and the available instrumentation.
This compound presents as a promising alternative to DNPH, particularly for applications involving aqueous matrices. Its higher water solubility could simplify sample preparation workflows.[1] The carboxylic acid moiety on the derivative may also be exploited for alternative separation or detection strategies, such as ion-exchange chromatography or specific mass spectrometric fragmentation. However, the lack of extensive validation studies and commercially available certified reference standards for its derivatives means that laboratories will need to invest more effort in method development and validation.
2,4-Dinitrophenylhydrazine remains the gold standard for carbonyl analysis for several compelling reasons. Its chemistry is well-understood, and numerous validated methods from regulatory bodies like the EPA are available.[6] Certified reference materials for a wide range of DNPH-carbonyl derivatives are commercially available, simplifying quantification and ensuring traceability. While it has known interferences, especially in air analysis, the methods to mitigate these are also well-documented.
For routine, validated analyses where comparability with historical data is important, DNPH is the clear choice. For novel research applications, or where the analysis of highly aqueous samples is a primary concern, 2-HBA HCl offers an avenue for methods development that may lead to simplified and more efficient workflows.
Conclusion and Future Outlook
This guide has provided a comparative framework for understanding the application of this compound and 2,4-Dinitrophenylhydrazine for the derivatization of carbonyl compounds. While DNPH is the established and robust workhorse of carbonyl analysis, 2-HBA HCl, and its isomer 4-HBA, demonstrate properties that make them attractive for further investigation, especially in the context of green analytical chemistry and the analysis of complex aqueous samples.
Future inter-laboratory comparison studies that include 2-HBA HCl are warranted to fully validate its performance against DNPH and other hydrazine-based reagents. Such studies would provide the necessary data to establish 2-HBA HCl as a credible and potentially superior alternative in specific analytical scenarios.
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia, 66(3), 143-149. Available at: [Link]
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On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2001). Journal of Chromatography A, 926(1), 105-117. Available at: [Link]
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A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 539-586. Available at: [Link]
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On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2001). ResearchGate. Available at: [Link]
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry, 15(2), 1163-1171. Available at: [Link]
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Analytical Methods for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (2015). Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. Available at: [Link]
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4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). Talanta, 187, 113-119. Available at: [Link]
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A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2021). DergiPark. Available at: [Link]
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4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). ResearchGate. Available at: [Link]
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The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds “on tissue” using MALDI-MS. (2015). ResearchGate. Available at: [Link]
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The Use of Hydrazine-Based Derivatization Reagents - Amanote Research. (n.d.). Amanote. Available at: [Link]
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2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Metabolites, 3(4), 993-1010. Available at: [Link]
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The use of hydra-zine base deriVAtisation reagents for improved sensitivity and detection of carbonyl containing compounds “on tissue” using MALDI-MS. (2015). ResearchGate. Available at: [Link]
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2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PubMed. Available at: [Link]
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Reaction of various phenyl hydrazine hydrochlorides with different ketones. (n.d.). ResearchGate. Available at: [Link]
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Performance Evaluation of 2-Hydrazinobenzoic Acid Hydrochloride in Biological Matrices: A Comparative Guide
This guide provides a comprehensive performance evaluation of 2-Hydrazinobenzoic acid hydrochloride as a derivatizing agent for the analysis of small molecules in various biological matrices. Drawing upon established principles of bioanalysis and available data on structurally related compounds, this document offers a comparative assessment against commonly used alternative reagents, supported by experimental insights and protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the detection and quantification of target analytes in complex biological samples.
Introduction: The Critical Role of Derivatization in Bioanalysis
In the realm of drug development and clinical research, the accurate quantification of endogenous and exogenous compounds in biological matrices such as plasma, urine, and tissue homogenates is paramount. However, many small molecules, including carboxylic acids, aldehydes, and ketones, exhibit poor ionization efficiency and chromatographic retention, hindering their sensitive detection by modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical derivatization presents a powerful strategy to overcome these challenges.[1] By chemically modifying the analyte, a derivatizing agent can introduce a readily ionizable group, enhance chromatographic separation, and improve the overall stability of the molecule.[1] this compound, a phenylhydrazine derivative, is a promising reagent for this purpose, particularly for carbonyl-containing compounds and carboxylic acids.[2] Its hydrazine functional group reacts with carbonyls to form stable hydrazones, while the carboxylic acid moiety can be exploited for further chemical modifications or to influence chromatographic behavior.
This guide will delve into the projected performance of this compound and compare it with established derivatizing agents, providing a framework for its application in rigorous bioanalytical workflows.
Projected Performance of this compound
While direct, peer-reviewed performance evaluations of this compound in biological matrices are not extensively available, we can project its efficacy based on the well-documented performance of its structural isomers and other hydrazine-based reagents. Specifically, the performance of 4-hydrazinobenzoic acid (HBA) and other reagents like 2-hydrazinoquinoline (HQ) and 3-nitrophenylhydrazine (3-NPH) can provide valuable insights.
Expected Advantages:
Based on the characteristics of similar compounds, this compound is anticipated to offer:
-
Good Stability and Solubility: HBA, a close isomer, is noted for its stability and relatively high solubility in water and other solvents, which is a crucial advantage for consistent derivatization reactions in aqueous biological samples.[3]
-
High Selectivity: Hydrazine reagents are known for their high selectivity towards carbonyl groups, leading to cleaner chromatograms with reduced interference from other matrix components.[4][5]
-
Enhanced Mass Spectrometric Detection: The introduction of the hydrazinobenzoic acid moiety is expected to significantly improve the ionization efficiency of target analytes in electrospray ionization (ESI) mass spectrometry, leading to lower limits of detection.
Potential Challenges and Mitigation:
The primary challenge in any bioanalytical method is the matrix effect , which refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological sample.[6][7] This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.
Mitigation Strategies:
-
Effective Sample Preparation: Thorough sample cleanup using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is critical to minimize matrix effects.
-
Chromatographic Separation: Optimization of the LC method to separate the derivatized analyte from interfering matrix components is essential.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects and other sources of variability.
Comparative Analysis with Alternative Derivatizing Agents
To provide a practical context for the performance of this compound, we will compare it with three widely used derivatizing agents: 3-nitrophenylhydrazine (3-NPH), 2,4-dinitrophenylhydrazine (DNPH), and 2-hydrazinoquinoline (HQ).
| Derivatizing Agent | Target Analytes | Advantages | Disadvantages |
| This compound (Projected) | Carboxylic acids, Aldehydes, Ketones | Good stability and solubility, High selectivity, Enhanced MS detection | Lack of direct performance data, Potential for matrix effects |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic acids | High derivatization efficiency (~100%), Good recovery in complex matrices.[8][9] | Requires a coupling agent (e.g., EDC), Potential for side reactions.[9] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Widely used and well-characterized, Forms stable derivatives.[10][11] | Can have impurities requiring purification, Potential for interference from ozone and nitrogen dioxide. |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Enables simultaneous analysis of multiple compound classes, Improves chromatographic performance and ionization efficiency.[12] | Requires activation agents for carboxylic acid derivatization.[12] |
Experimental Protocols
The following are representative protocols for derivatization using alternative reagents. These can be adapted for the evaluation of this compound.
Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from a method for the analysis of carboxylic acids in animal matrices.[8][9]
Workflow:
Caption: Workflow for 3-NPH Derivatization.
Step-by-Step Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the stable isotope-labeled internal standard (SIL-IS).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of a solution containing 3-NPH and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the mixture at 60°C for 30 minutes.
-
Quench the reaction by adding 50 µL of a suitable quenching agent.
-
-
LC-MS/MS Analysis:
-
Dilute the sample as needed with the mobile phase.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Derivatization of Aldehydes and Ketones with 2,4-Dinitrophenylhydrazine (DNPH)
This is a general protocol for the derivatization of carbonyl compounds.[10][13]
Workflow:
Caption: Workflow for DNPH Derivatization.
Step-by-Step Procedure:
-
Sample Preparation:
-
To 200 µL of urine, add the SIL-IS.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
-
Derivatization:
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Add 100 µL of a DNPH solution in acidified acetonitrile.
-
Incubate at room temperature for 1-2 hours.
-
-
LC-MS/MS Analysis:
-
Dilute the reaction mixture with the mobile phase.
-
Inject into the LC-MS/MS system for analysis.
-
Method Validation Parameters
A rigorous evaluation of any derivatization-based bioanalytical method should include the following validation parameters as per regulatory guidelines:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the analyte extraction process from the biological matrix.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion and Future Directions
While direct experimental data for this compound in biological matrices is currently limited, a thorough analysis of its structural analogues and other hydrazine-based reagents suggests its strong potential as a valuable tool in bioanalysis. Its projected stability, selectivity, and ability to enhance mass spectrometric sensitivity make it a compelling candidate for the derivatization of carbonyls and carboxylic acids.
Future work should focus on a direct, head-to-head comparison of this compound with established reagents in various biological matrices. Such studies should include a comprehensive validation of the analytical method to establish its robustness and reliability for use in drug development and clinical research. The experimental frameworks provided in this guide offer a solid foundation for conducting such evaluations.
References
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-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
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- Ho, S. S. H., & Yu, J. Z. (2013). Toxic Carbonyl Compounds. In Chromatographic Analysis of the Environment (3rd ed., pp. 309-342). CRC Press.
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de Oliveira, A. R. M., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. PubMed. [Link]
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The Analyst's Choice: Unveiling the Advantages of 2-Hydrazinobenzoic Acid Hydrochloride over Girard's Reagents for Carbonyl Derivatization
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the sensitive and specific quantification of carbonyl-containing compounds like ketones and aldehydes, derivatization is a cornerstone technique. For decades, Girard's reagents (T and P) have been the workhorses for converting neutral carbonyls into charged derivatives, thereby enhancing their detectability in mass spectrometry. However, a nuanced evaluation of alternative reagents reveals significant operational and analytical advantages for specific applications. This guide provides a comprehensive, data-supported comparison of 2-Hydrazinobenzoic acid hydrochloride and Girard's reagents, empowering researchers to make informed decisions for their analytical workflows.
The Critical Role of Derivatization in Carbonyl Analysis
Many biologically and pharmaceutically relevant molecules, including steroids, therapeutic drug metabolites, and environmental contaminants, possess carbonyl functionalities. Direct analysis of these compounds, especially at low concentrations, is often hampered by their poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and their potential for volatility. Chemical derivatization addresses these challenges by modifying the analyte to introduce desirable properties, such as a permanent charge or a chromophore, leading to enhanced sensitivity and improved chromatographic behavior.
A Tale of Two Reagents: Chemical and Mechanistic Overview
Girard's Reagents (T and P): The Charged Taggers
Girard's reagents are a class of cationic hydrazines. Girard's Reagent T (GRT) contains a quaternary ammonium group, while Girard's Reagent P (GRP) possesses a pyridinium moiety. Their primary advantage lies in the introduction of a pre-existing positive charge onto the analyte upon reaction with a carbonyl group. This "charge-tagging" strategy significantly boosts ionization efficiency in positive-ion ESI-MS, often leading to substantial improvements in detection limits.[1][2]
The reaction proceeds via the formation of a hydrazone bond under acidic conditions, often requiring elevated temperatures to drive the reaction to completion.[3]
This compound: The Versatile Aroylhydrazine
2-Hydrazinobenzoic acid is an aroylhydrazine that reacts with carbonyls to form stable hydrazones.[4] Its hydrochloride salt provides good solubility in aqueous and organic solvents, facilitating its use in a variety of reaction conditions.[5] A key structural feature is the presence of a carboxylic acid group ortho to the hydrazine moiety. This seemingly subtle feature has profound implications for its reactivity.
Head-to-Head Comparison: Performance and Practicality
Reaction Kinetics: The Speed Advantage of Intramolecular Catalysis
A significant, yet often overlooked, advantage of 2-Hydrazinobenzoic acid lies in its reaction kinetics. The neighboring carboxylic acid group acts as an intramolecular catalyst, accelerating the rate of hydrazone formation.[4] This self-catalytic effect allows for faster reaction times and can often be performed under milder conditions (e.g., room temperature) compared to Girard's reagents, which frequently necessitate heating to achieve complete derivatization.[3][6]
Table 1: Comparative Reaction Conditions
| Feature | This compound | Girard's Reagents (T & P) |
| Reaction Temperature | Often proceeds efficiently at room temperature. | Frequently requires elevated temperatures (e.g., 60°C) for optimal yields.[6] |
| Catalysis | Intramolecular acid catalysis by the neighboring carboxylic acid group.[4] | Typically requires an external acid catalyst (e.g., acetic acid).[3] |
| Reaction Time | Generally faster due to intramolecular catalysis. | Can be slower, especially with sterically hindered ketones. |
Stability of Hydrazone Derivatives: A Matter of pH
The stability of the resulting hydrazone is critical for reproducible and accurate quantification. Hydrazone stability is pH-dependent, and understanding this behavior is crucial for sample handling and analysis.
-
2-Hydrazinobenzoyl Hydrazones: As aroylhydrazones, derivatives of 2-Hydrazinobenzoic acid generally exhibit good stability, particularly in neutral to slightly acidic conditions. Studies on similar aromatic hydrazones have shown them to be relatively stable in phosphate-buffered saline (PBS).[7]
-
Girard's Reagent Hydrazones: These hydrazones are reported to be stable in approximately neutral media (pH 6.5-7.0). However, they are susceptible to hydrolysis in acidic conditions.[8] This can be a limitation in analytical workflows that require acidic mobile phases for chromatography.
The enhanced stability of 2-hydrazinobenzoyl hydrazones across a broader pH range offers greater flexibility in method development, particularly for LC-MS applications.
Mass Spectrometry Signal Enhancement: The Clear Winner for Cationic Tagging
In the context of ESI-MS, the permanent positive charge introduced by Girard's reagents provides a distinct and significant advantage in terms of signal enhancement. This is particularly beneficial for trace-level analysis where maximizing sensitivity is paramount. The improvement in signal-to-noise can be substantial, often by one to two orders of magnitude.[2]
While 2-Hydrazinobenzoic acid derivatization improves the overall properties of the analyte for MS analysis, it does not confer a permanent positive charge. The ionization of its hydrazone derivatives relies on protonation in the ESI source, which is generally less efficient than the ionization of a pre-charged molecule.
Table 2: Mass Spectrometry Performance
| Feature | This compound | Girard's Reagents (T & P) |
| Ionization Mechanism | Protonation in the ESI source. | Permanent positive charge. |
| Signal Enhancement | Moderate improvement. | Significant (1-2 orders of magnitude or more).[2] |
| Fragmentation | Provides characteristic fragmentation patterns for structural elucidation. | Can yield predictable neutral losses of the Girard's moiety, aiding in targeted analysis.[3] |
Solubility and Handling
Both this compound and Girard's reagents are commercially available as crystalline solids. This compound is soluble in water and polar organic solvents, offering flexibility in the choice of reaction medium.[5] Girard's reagents are also water-soluble, a property that was historically exploited for the separation of steroids from complex mixtures.[9]
Experimental Protocols
To provide a practical context for this comparison, the following are generalized, step-by-step protocols for the derivatization of a model ketosteroid.
Protocol 1: Derivatization with this compound
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in a 1:1 mixture of methanol and water.
-
Sample Preparation: Dissolve the ketosteroid standard or extracted sample in a suitable solvent (e.g., methanol).
-
Derivatization Reaction:
-
To 100 µL of the sample, add 100 µL of the this compound solution.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 1-2 hours. For less reactive ketones, the reaction time may be extended or gentle heating (e.g., 40-50°C) can be applied.
-
-
Sample Analysis: The reaction mixture can be directly injected into the LC-MS system or further diluted as necessary.
Protocol 2: Derivatization with Girard's Reagent T
-
Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T in methanol containing 5% acetic acid.
-
Sample Preparation: Dissolve the ketosteroid standard or extracted sample in methanol.
-
Derivatization Reaction:
-
To 100 µL of the sample, add 100 µL of the Girard's Reagent T solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30-60 minutes.[6]
-
-
Sample Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the LC-MS system or diluted.
Visualizing the Workflow and Chemical Logic
Caption: Comparative derivatization workflows.
Caption: Simplified reaction mechanisms.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Girard's reagents is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific analytical objectives and available instrumentation.
Choose this compound when:
-
Faster reaction kinetics and milder reaction conditions are a priority. The intramolecular catalysis offers a significant advantage in terms of sample throughput and preserving the integrity of thermally labile analytes.
-
The analytical method involves acidic mobile phases for chromatography. The greater stability of the resulting aroylhydrazones in acidic conditions can lead to more robust and reproducible results.
-
The primary detection method is not ESI-MS, or when moderate MS sensitivity enhancement is sufficient. For applications using HPLC with UV detection, 2-Hydrazinobenzoic acid is an excellent choice.
Choose Girard's Reagents when:
-
Maximizing sensitivity in ESI-MS is the primary goal. The permanent positive charge provides unparalleled signal enhancement for trace-level quantification.[2]
-
The analytes are stable under the required heating conditions.
-
The analytical workflow can accommodate neutral or near-neutral pH conditions to ensure hydrazone stability.
By understanding the distinct advantages and limitations of each reagent, researchers can optimize their analytical strategies, leading to more accurate, sensitive, and reliable quantification of carbonyl-containing compounds.
References
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National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the reaction between aldehydes and Girard's reagent.... Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. Retrieved from [Link]
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Karger Publishers. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]
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Chemical Papers. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Retrieved from [Link]
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ACS Publications. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Aldehyde Quantification: 2-Hydrazinobenzoic Acid vs. PFBHA
For researchers, scientists, and drug development professionals, the precise quantification of aldehydes is a critical task. These carbonyl compounds are pivotal in fields ranging from pharmaceutical stability testing, where they can be degradation products, to clinical diagnostics, as biomarkers of oxidative stress. The inherent volatility and reactivity of low-molecular-weight aldehydes, however, necessitate derivatization to enhance analytical stability, chromatographic separation, and detector response.[1][2]
This guide provides an in-depth comparison of two prominent derivatization reagents: 2-Hydrazinobenzoic acid hydrochloride (HBA) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). We will move beyond a simple listing of features to explore the causality behind experimental choices, empowering you to select and implement the optimal method for your analytical challenges.
Section 1: The Reagents at a Glance
The fundamental difference between HBA and PFBHA lies in the analytical platforms they are designed for. HBA creates derivatives ideal for liquid chromatography (LC), while PFBHA is tailored for gas chromatography (GC). This distinction dictates the entire analytical workflow, from sample preparation to data interpretation.
| Feature | 2-Hydrazinobenzoic Acid (HBA) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Typical Technique | HPLC-UV/Vis, LC-MS, Capillary Electrophoresis (CE) | GC-MS, GC-ECD (Electron Capture Detector) |
| Derivative Formed | Hydrazone (an imine) | Oxime |
| Key Property | Forms a stable, UV-active chromophore | Forms a volatile, thermally stable, electron-capturing derivative |
| Primary Advantage | Excellent for aqueous samples, simpler workflow for LC | Exceptional sensitivity, structural confirmation by MS |
Section 2: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is the reagent of choice for ultra-sensitive aldehyde analysis, particularly in complex matrices where the specificity of mass spectrometry (MS) is required.[1]
Mechanism and Derivative Properties
PFBHA undergoes a nucleophilic addition reaction with the carbonyl carbon of an aldehyde to form a stable N-oxy-imine, commonly known as an oxime.[3][4] The introduction of the pentafluorobenzyl group is a strategic chemical modification with three primary benefits:
-
Improved Volatility & Thermal Stability : The resulting oxime is significantly more volatile and thermally stable than the parent aldehyde, making it amenable to GC analysis.[5][6]
-
Enhanced Mass Spectrometric Detection : The derivative yields a characteristic and dominant fragment ion at m/z 181 (the pentafluorobenzyl cation), which is ideal for highly sensitive and selective quantification using Selected Ion Monitoring (SIM).[5][7]
-
Electron Capture Affinity : The five fluorine atoms make the derivative highly responsive to an Electron Capture Detector (ECD), providing a sensitivity that can surpass conventional MS for certain applications.
A noteworthy characteristic of this reaction is the potential formation of syn and anti geometric isomers of the oxime, which may appear as two distinct peaks in the chromatogram for a single aldehyde.[8][9][10] This is a critical consideration during method development and peak integration.
Diagram: PFBHA Derivatization Mechanism
Caption: PFBHA reacts with an aldehyde to form a stable, volatile oxime and water.
Experimental Workflow and Causality
A typical PFBHA workflow involves derivatization in an aqueous or organic medium, followed by liquid-liquid extraction (LLE) of the derivative into a non-polar solvent for GC-MS analysis.
Caption: General experimental workflow for aldehyde analysis using PFBHA derivatization.
Section 3: this compound (HBA)
HBA has gained traction as a robust derivatizing agent for LC-based analyses, offering a valuable alternative to the classic (but often impurity-ridden) 2,4-dinitrophenylhydrazine (DNPH).[11]
Mechanism and Derivative Properties
HBA reacts with aldehydes via a nucleophilic addition to form a stable hydrazone, which is a type of imine.[12] The key features of this derivatization are:
-
Strong Chromophore : The resulting hydrazone possesses a strong UV chromophore, allowing for sensitive detection by HPLC with a standard UV/Vis or Diode Array Detector (DAD), typically around 290-320 nm.[13]
-
Enhanced Polarity : Unlike the PFBHA derivative, the HBA derivative retains a carboxylic acid group, making it sufficiently polar for reversed-phase HPLC.
-
Favorable Solubility : HBA is noted for its good solubility in water and other common analytical solvents, simplifying reagent preparation.[11]
-
Single Derivative Formation : The reaction typically yields a single, stable hydrazone product for each aldehyde, simplifying chromatography compared to reagents that may form isomers.[12]
Diagram: HBA Derivatization Mechanism
Caption: HBA reacts with an aldehyde to form a stable, UV-active hydrazone.
Experimental Workflow and Causality
The HBA workflow is often more direct than PFBHA, especially for clean samples, as it may not require a post-derivatization extraction step. The reaction solution can sometimes be injected directly into the HPLC system. The reaction is pH-dependent, with optimal results often achieved in slightly acidic to neutral conditions (pH ~5) to facilitate the nucleophilic attack.
Caption: General experimental workflow for aldehyde analysis using HBA derivatization.
Section 4: Head-to-Head Performance Comparison
The choice between PFBHA and HBA is dictated by the specific requirements of the assay, including required sensitivity, available instrumentation, and the nature of the sample matrix.
| Parameter | PFBHA (with GC-MS) | HBA (with HPLC-UV) | Rationale & Field Insights |
| Sensitivity | Exceptional. LODs in the low nM to pM range are achievable.[1][14] | Very Good. LODs are typically in the sub-mg/L (low µM) range.[11] | PFBHA/GC-MS is the superior choice for trace and ultra-trace analysis. The combination of efficient ionization and SIM monitoring provides unparalleled sensitivity. |
| Selectivity | Excellent. Mass spectrometric detection provides high confidence in peak identity. | Good. Chromatographic separation is key. Co-eluting species with similar UV spectra can interfere. | PFBHA/GC-MS offers greater specificity. While HBA is highly selective for carbonyls, MS detection adds an orthogonal dimension of confirmation that UV detection lacks. |
| Derivative Stability | PFBHA-oximes are very stable; reported to be stable for ≥66 days at 4°C in solvent for many aldehydes.[2] | HBA-hydrazones are stable, allowing for reliable quantification.[12] | Both reagents form robust derivatives suitable for routine analysis. PFBHA derivatives have well-documented long-term stability. |
| Throughput | Moderate. GC run times and sample extraction steps can limit throughput. | Potentially Higher. Direct injection after derivatization can significantly speed up the workflow. | HBA/HPLC can offer higher throughput, especially if the LLE step required for PFBHA can be avoided. |
| Instrumentation | Requires GC-MS system. | Requires standard HPLC with UV/DAD detector. | HBA is more accessible. HPLC-UV systems are more common in analytical labs than GC-MS systems. |
| Matrix Effects | Susceptible to non-volatile matrix components contaminating the GC inlet and column. Requires clean extracts. | Susceptible to matrix components that co-elute and absorb at the detection wavelength. | The choice depends on the matrix. The LLE in the PFBHA method provides significant cleanup. HBA can be coupled with sample cleanup like SPE or GDME for complex matrices.[11] |
Section 5: Experimental Protocols
These protocols are generalized starting points. Optimization of reagent concentration, reaction time, temperature, and extraction solvent is essential for any new matrix or analyte.[15]
Protocol 1: Aldehyde Quantification with PFBHA and GC-MS
Objective: To quantify volatile aldehydes in an aqueous sample.
Materials:
-
PFBHA hydrochloride (≥98% purity)
-
Reagent-grade water
-
Hexane or Dichloromethane (GC grade)
-
Aldehyde standards
-
2 mL reaction vials with PTFE-lined septa
-
Heating block, vortex mixer, centrifuge
Procedure:
-
Reagent Preparation: Prepare a 2 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily for optimal reactivity.
-
Sample Preparation: Place 500 µL of the aqueous sample (or standard) into a 2 mL reaction vial.
-
Derivatization: Add 100 µL of the PFBHA solution to the vial. Seal the vial tightly.
-
Causality: A slight excess of the derivatizing agent ensures the reaction proceeds to completion for all aldehyde molecules.
-
-
Incubation: Place the vial in a heating block set to 70°C for 45 minutes.
-
Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.[5]
-
-
Extraction: Allow the vial to cool to room temperature. Add 500 µL of hexane. Vortex vigorously for 1 minute.
-
Causality: The PFBHA-oxime is non-polar and will preferentially partition into the organic hexane layer, separating it from the aqueous matrix. Vigorous mixing maximizes the surface area for efficient transfer.[5]
-
-
Phase Separation: Centrifuge the vial at 2,000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.[5]
-
Analysis: Carefully transfer the upper organic layer to a GC vial. Inject 1 µL into the GC-MS system. Monitor for the characteristic m/z 181 fragment ion for quantification.[7]
Protocol 2: Aldehyde Quantification with HBA and HPLC-UV
Objective: To quantify aldehydes in a hydroalcoholic sample (e.g., beverage, formulation buffer).
Materials:
-
This compound (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Reagent-grade water
-
Phosphoric acid or HCl for pH adjustment
-
Aldehyde standards
-
2 mL HPLC vials
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of HBA in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Place 800 µL of the sample (or standard) into an HPLC vial.
-
Derivatization: Add 200 µL of the HBA reagent solution to the vial. Cap and mix.
-
Causality: The reaction is often run directly in the vial. The pH of the final solution should ideally be around 5 to facilitate the reaction. If the sample is highly acidic or basic, pre-adjustment may be necessary.
-
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes, protected from direct light.
-
Causality: Room temperature is often sufficient, but reaction time is critical. A 60-minute incubation allows the reaction to reach completion for quantitative analysis.
-
-
Analysis: Inject 10-20 µL of the reaction mixture directly into the HPLC system. Monitor the effluent at the absorbance maximum of the hydrazone derivatives (e.g., 320 nm).
-
Quantification: Create a calibration curve by plotting the peak area of aldehyde-HBA standards against their known concentrations.
Section 6: Conclusion and Recommendations
The selection between this compound and PFBHA is a strategic decision based on the analytical objective and available resources.
-
Choose PFBHA when:
-
The highest possible sensitivity (pM to low nM levels) is required.
-
Absolute structural confirmation via mass spectrometry is necessary.
-
The aldehydes of interest are volatile and thermally stable.
-
A GC-MS system is readily available.
-
-
Choose HBA when:
-
A robust, routine method with good sensitivity (µM levels) is needed.
-
The primary analytical instrument is an HPLC-UV.
-
A simpler, higher-throughput workflow is desired, potentially avoiding solvent extraction.
-
The sample matrix is highly aqueous and direct analysis is preferred.
-
By understanding the underlying chemistry and procedural rationale for each reagent, researchers can confidently develop and validate robust methods for the quantitative analysis of aldehydes, ensuring data of the highest quality and integrity.
References
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-
Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Aldehydes with PFBOA. Retrieved from [Link]
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Picklo, M. J., & Montine, T. J. (2001). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Journal of lipid research, 42(6), 1039–1044. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of formaldehyde derivatized by PFBHA, which forms the formaldehyde-oxime. Retrieved from [Link]
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-
ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]
-
ResearchGate. (n.d.). FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). Retrieved from [Link]
-
Fien, B. A., Donaldson, C. S., & Seiber, J. N. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Analytical and bioanalytical chemistry, 373(3), 129–135. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times and ions selected for the PFBHA oximes of studied carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method validation parameters for formaldehyde and acetaldehyde in solution vapor phase. Retrieved from [Link]
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-
Mthethwa, T., & Swart, P. (2021). Analytical method development and validation for the quantification of metaldehyde in soil. MethodsX, 8, 101482. Retrieved from [Link]
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Li, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(22), 2569-2577. Retrieved from [Link]
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ResearchGate. (n.d.). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD | Request PDF. Retrieved from [Link]
-
de Lima, L. F., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113–119. Retrieved from [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
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Dugheri, S., et al. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Multivariate Statistical Approaches. Molecules, 28(14), 5488. Retrieved from [Link]
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Ferreira, M. M., & de Andrade, J. B. (2005). Analysis of low molecular weight aldehydes in air samples by capillary electrophoresis after derivatization with 4-hydrazinobenzoic acid. Journal of the Brazilian Chemical Society, 16(5), 946-952. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of a mixture of PFBHA derivatized aldehydes; the ECD.... Retrieved from [Link]
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Assessing the Specificity of 2-Hydrazinobenzoic Acid Hydrochloride for Carbonyls: A Comparative Guide for Researchers
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For researchers, scientists, and drug development professionals, the precise detection and quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical task. These molecules are pivotal in a vast array of biological and chemical processes, serving as biomarkers for oxidative stress, key components in pharmaceutical synthesis, and indicators of product stability.[1] Given their inherent characteristics, such as volatility and often poor ionization efficiency, direct analysis can be challenging.[2][3] Consequently, chemical derivatization is an indispensable strategy to enhance their detectability for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5]
This guide provides an in-depth, objective comparison of 2-Hydrazinobenzoic acid (2-HBA) hydrochloride with other common carbonyl derivatizing agents. By delving into reaction mechanisms, experimental protocols, and comparative data, this document aims to equip you with the necessary insights to make informed decisions for your analytical workflows.
The Central Role of Hydrazine Chemistry in Carbonyl Derivatization
The foundational chemistry for the detection of carbonyls often involves their reaction with hydrazine-based reagents. The reaction is a nucleophilic addition of the hydrazine's terminal amine group to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone.[1][6] This process converts the often-volatile and less-detectable carbonyl into a more stable, readily analyzable derivative.
2-Hydrazinobenzoic acid hydrochloride has emerged as a significant reagent in this class. Its structure, featuring both a reactive hydrazine moiety and a carboxylic acid group, offers distinct analytical advantages.
Mechanism of Action: 2-Hydrazinobenzoic Acid and Carbonyls
The derivatization reaction between 2-Hydrazinobenzoic acid and a carbonyl compound (aldehyde or ketone) proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine group of 2-HBA acts as a nucleophile, attacking the partially positive carbonyl carbon.
-
Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form a stable hydrazone derivative.
This reaction is typically carried out under mild acidic conditions, which catalyze the dehydration step.
Caption: Reaction of 2-HBA with a carbonyl compound.
A Comparative Analysis of Carbonyl Derivatization Reagents
While 2-HBA is a potent tool, its performance must be evaluated in the context of other established reagents. The choice of derivatizing agent is paramount and depends on the analytical method, the nature of the carbonyl compound, and the sample matrix.[3]
Key Competitors of 2-Hydrazinobenzoic Acid
-
2,4-Dinitrophenylhydrazine (DNPH): Often considered the "gold standard," DNPH is widely used for carbonyl detection.[7][8][9][10] It reacts with aldehydes and ketones to form colored precipitates (dinitrophenylhydrazones), which can be analyzed by HPLC with UV detection.[7][8][11] However, DNPH has some drawbacks, including the potential for impurities and the formation of syn- and anti-isomers that can complicate chromatography.
-
Girard's Reagents (T and P): These reagents are particularly advantageous for mass spectrometry-based analyses.[2] They introduce a permanent positive charge (a quaternary ammonium group) onto the carbonyl derivative, significantly enhancing ionization efficiency in positive ion mode ESI-MS.[2][12] This leads to substantial improvements in sensitivity, making them ideal for targeted, high-sensitivity quantitative studies.[2]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is another common derivatizing agent, particularly for the analysis of volatile carbonyl compounds by gas chromatography (GC).[13]
Performance Metrics at a Glance
| Derivatization Reagent | Primary Detection Method | Key Advantages | Key Disadvantages |
| 2-Hydrazinobenzoic acid (2-HBA) | HPLC-UV, CE-DAD, LC-MS | Good stability, high solubility in water and other solvents, reduced impurities, simple preparation.[6] | Newer reagent with fewer established standard methods compared to DNPH. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Well-established with numerous validated methods, forms colored derivatives for easy visualization.[7][8][11] | Can have impurities, may form isomers complicating chromatography, less suitable for MS than Girard's reagents. |
| Girard's Reagents (T & P) | LC-MS/MS | Excellent for MS due to permanent positive charge, leading to high sensitivity.[2][12] | Can also form E/Z isomers, reaction conditions may need optimization. |
| PFBHA | GC-MS, LC-MS | Effective for volatile carbonyls.[13] | Requires specific GC-amenable derivatization conditions. |
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness of our assessment, the following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices made.
Protocol 1: Derivatization of Carbonyls using this compound
This protocol is adapted for the analysis of low-molecular-weight aldehydes and ketones in a liquid sample.
Objective: To form stable hydrazone derivatives for subsequent HPLC-UV or LC-MS analysis.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for pH adjustment)
-
Sample containing carbonyl compounds
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 10 mM solution of this compound in a 50:50 (v/v) mixture of methanol and water. Causality: The methanol aids in solubilizing both the reagent and potentially less polar carbonyls, while water is a suitable solvent for the reaction.
-
Sample Preparation: Dilute the sample containing carbonyls in the 50:50 methanol/water mixture to an appropriate concentration.
-
pH Adjustment: Adjust the pH of both the reagent and sample solutions to approximately 3-4 with formic acid. Causality: Mildly acidic conditions are optimal for the nucleophilic attack and subsequent dehydration steps of the hydrazone formation.
-
Derivatization Reaction: Mix equal volumes of the 2-HBA solution and the prepared sample in a microcentrifuge tube.
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes. Causality: Heating accelerates the reaction rate, ensuring complete derivatization.
-
Cooling and Analysis: Allow the reaction mixture to cool to room temperature. The sample is now ready for direct injection into an HPLC-UV or LC-MS system.
Protocol 2: Derivatization using 2,4-Dinitrophenylhydrazine (Brady's Test)
This classic protocol is often used for the initial detection and subsequent identification of aldehydes and ketones.
Objective: To form a colored precipitate (2,4-dinitrophenylhydrazone) for qualitative and quantitative analysis.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Methanol
-
Concentrated Sulfuric Acid
-
Sample containing carbonyl compounds
-
Test tubes
-
Filtration apparatus (for precipitate collection)
Procedure:
-
Brady's Reagent Preparation: Dissolve a small amount of DNPH in methanol, then cautiously add a few drops of concentrated sulfuric acid.[8] Causality: The sulfuric acid acts as a catalyst for the reaction.
-
Reaction: Add a few drops of the sample containing the carbonyl compound to the Brady's reagent in a test tube.
-
Observation: A positive test is indicated by the formation of a yellow, orange, or red precipitate.[7][8][10] Aromatic carbonyls tend to give red precipitates, while aliphatic ones give a more yellow/orange color.[10]
-
Isolation and Characterization (Optional): The precipitate can be filtered, washed, and recrystallized. The melting point of the purified derivative can then be measured and compared to known values to identify the specific aldehyde or ketone.[7][8]
Caption: General workflow for carbonyl derivatization.
Concluding Remarks for the Practicing Scientist
The selection of a derivatization agent for carbonyl analysis is a critical decision that directly impacts the quality and reliability of experimental results. While 2,4-Dinitrophenylhydrazine remains a workhorse in many laboratories, particularly for HPLC-UV based methods, its limitations, especially in the context of modern mass spectrometry, are apparent.
This compound presents a compelling alternative, offering advantages in solubility, stability, and simplicity of preparation.[6] Its suitability for both HPLC-UV and LC-MS makes it a versatile tool for a wide range of applications. For high-sensitivity quantitative studies, especially in complex biological matrices where mass spectrometry is the method of choice, Girard's reagents offer unparalleled performance due to their inherent charge.[2]
Ultimately, the optimal choice of reagent is dictated by the specific analytical goals, the available instrumentation, and the nature of the sample matrix. Method validation is, therefore, a crucial step in any quantitative analysis of carbonyl compounds.
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A Senior Application Scientist's Guide to Sialic Acid Quantification: Selecting the Optimal Method for Your Biopharmaceutical Workflow
For researchers and drug development professionals, the accurate quantification of sialic acid is a critical quality attribute (CQA) for many biotherapeutic glycoproteins. Sialylation can significantly impact a product's efficacy, stability, and immunogenicity.[1] Consequently, selecting a robust and reliable analytical method for its measurement is paramount. This guide provides an in-depth comparison of common analytical techniques for sialic acid quantification, focusing on their linearity, accuracy, and precision to empower you to make an informed decision for your specific application.
While various methods exist, this guide will focus on a widely adopted fluorometric method utilizing 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and compare its performance against the classic Thiobarbituric Acid (TBA) colorimetric assay and enzymatic methods.
The Central Role of Sialic Acid in Biotherapeutics
Sialic acids are a family of nine-carbon monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. In biopharmaceuticals, the type and amount of sialylation can influence:
-
Serum Half-Life: Terminal sialic acids can protect glycoproteins from clearance by the asialoglycoprotein receptor in the liver, thereby extending their circulation time.
-
Biological Activity: The degree of sialylation can modulate the biological function of proteins like erythropoietin (EPO) and monoclonal antibodies (mAbs).
-
Immunogenicity: Humans do not typically produce N-glycolylneuraminic acid (Neu5Gc), a common sialic acid in some production cell lines. Its presence on a therapeutic can elicit an immune response.[1]
Given these critical roles, regulatory bodies require rigorous characterization and consistent monitoring of sialic acid content throughout the drug development lifecycle.
Comparative Analysis of Leading Sialic Acid Quantification Methods
The choice of a sialic acid quantification method depends on several factors, including the required sensitivity, sample throughput, and the specific information needed (e.g., total sialic acid vs. different sialic acid species). Here, we compare three prevalent methods:
-
DMB-HPLC-FLD: A highly sensitive and specific method involving the derivatization of sialic acids with DMB to form a fluorescent product, which is then separated and quantified by HPLC.
-
Thiobarbituric Acid (TBA) Assay: A traditional colorimetric method based on the periodate oxidation of sialic acid and subsequent reaction with thiobarbituric acid.
-
Enzymatic Assays: These methods utilize specific enzymes, such as neuraminidase to release sialic acid, followed by a series of enzymatic reactions that lead to a detectable signal.
Performance Metrics: A Head-to-Head Comparison
The performance of an analytical method is defined by its linearity, accuracy, and precision.[2] The following table summarizes these key parameters for the discussed methods based on available literature.
| Parameter | DMB-HPLC-FLD | Thiobarbituric Acid (TBA) Assay | Enzymatic Assay |
| Linearity (R²) | >0.999[3][4] | Often lower and more variable, can be around 0.8168 in some cases[5] | Generally good, but can be limited by enzyme kinetics |
| Accuracy (% Recovery) | 93% - 102%[4] | Can be affected by interfering substances, leading to overestimation[6] | High specificity can lead to good accuracy |
| Precision (%RSD) | 0.4% - 2.1%[4] | Higher variability due to less specificity and harsher reaction conditions | Generally good, but dependent on enzyme purity and activity |
| Limit of Quantitation (LOQ) | Low pmol range[2][7] | µg/mL range, often higher than fluorometric methods[5] | µg/mL range, can be higher than chromatographic methods[5] |
Deep Dive: The DMB-HPLC-FLD Method
The DMB-HPLC-FLD method has become a preferred technique for sialic acid analysis in the biopharmaceutical industry due to its high sensitivity, specificity, and ability to separate different sialic acid species.
Chemical Principle
The method is based on the derivatization of the α-keto acid functionality of sialic acids with DMB in the presence of a reducing agent and a catalyst. This reaction forms a highly fluorescent derivative that can be detected with high sensitivity.
Diagram: DMB Derivatization of Sialic Acid
Caption: The reaction of sialic acid with DMB to form a fluorescent product.
Experimental Workflow
The following diagram outlines the typical workflow for sialic acid quantification using the DMB-HPLC-FLD method.
Diagram: DMB-HPLC-FLD Experimental Workflow
Caption: A step-by-step workflow for sialic acid analysis by DMB-HPLC-FLD.
Detailed Experimental Protocol: DMB-HPLC-FLD
This protocol provides a general framework. Optimization may be required for specific glycoprotein samples.
1. Acid Hydrolysis (Sialic Acid Release)
-
Rationale: Sialic acids must first be cleaved from the glycoprotein backbone. Mild acid hydrolysis is employed to release the sialic acids without significant degradation.
-
Procedure:
2. DMB Derivatization
-
Rationale: The released sialic acids are labeled with DMB to render them fluorescent for sensitive detection.
-
Procedure:
-
Prepare the DMB labeling solution containing DMB, a reducing agent (e.g., sodium dithionite), and a catalyst in a suitable buffer.
-
Mix a portion of the supernatant from the hydrolysis step with the DMB labeling solution.
-
Incubate the mixture at 50-60°C for 2-3 hours in the dark.[1]
-
Cool the reaction to room temperature. The sample is now ready for HPLC analysis.
-
3. HPLC Separation and Fluorescence Detection
-
Rationale: Reversed-phase HPLC separates the DMB-labeled sialic acids from other reaction components and allows for the resolution of different sialic acid species (e.g., Neu5Ac and Neu5Gc).
-
Procedure:
-
Inject the derivatized sample onto a C18 HPLC column.
-
Elute the labeled sialic acids using a gradient of an appropriate mobile phase (e.g., acetonitrile and water).
-
Detect the eluting peaks using a fluorescence detector with excitation and emission wavelengths typically around 373 nm and 448 nm, respectively.[2]
-
4. Quantification
-
Rationale: The concentration of sialic acid in the sample is determined by comparing the peak area of the DMB-labeled sialic acid to a standard curve generated from known concentrations of sialic acid standards (e.g., Neu5Ac and Neu5Gc).
-
Procedure:
-
Prepare a series of sialic acid standards of known concentrations.
-
Derivatize the standards using the same DMB labeling procedure as the samples.
-
Inject the derivatized standards into the HPLC system and generate a standard curve by plotting peak area against concentration.
-
Calculate the concentration of sialic acid in the samples based on their peak areas and the standard curve.
-
Comparison with Other Methods
Thiobarbituric Acid (TBA) Assay
The TBA assay, also known as the Warren assay, is a classic colorimetric method. It involves the periodate oxidation of sialic acid to form β-formylpyruvic acid, which then reacts with thiobarbituric acid to produce a pink chromophore with an absorbance maximum around 549 nm.
-
Advantages: Simple, inexpensive, and does not require sophisticated instrumentation.
-
Disadvantages: Prone to interference from other substances in the sample matrix, such as sugars and aldehydes, which can lead to inaccurate results.[6] The harsh reaction conditions can also lead to the degradation of sialic acids.
Enzymatic Assays
Enzymatic assays for sialic acid typically involve a series of coupled reactions. First, neuraminidase is used to release sialic acid from the glycoprotein. The released sialic acid is then acted upon by a series of enzymes, ultimately leading to the production of a detectable product, such as NADH or a colored compound.
-
Advantages: High specificity due to the use of enzymes, which can reduce matrix interference.
-
Disadvantages: Can be more expensive than chemical methods. The activity of the enzymes can be affected by sample components, and the method may not be suitable for all types of sialic acid linkages.
Conclusion and Recommendations
For drug development and quality control environments where accuracy, precision, and sensitivity are paramount, the DMB-HPLC-FLD method is the recommended choice for sialic acid quantification. Its superior linearity, accuracy, and low limit of quantitation make it a robust and reliable technique.[3][4] Furthermore, its ability to separate and quantify different sialic acid species, such as the immunogenic Neu5Gc, provides critical information for product characterization and safety assessment.
While the TBA and enzymatic assays have their applications, particularly in initial screening or in resource-limited settings, they generally lack the performance characteristics required for the stringent demands of biopharmaceutical analysis. The choice of method should always be guided by a thorough understanding of the analytical requirements and validated for its intended purpose.
References
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Agilent Technologies. (2021). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Retrieved from [Link]
- Che, F. Y., Shao, X. X., Wang, K. Y., & Xia, Q. C. (1999). Characterization of derivatization of sialic acid with 2-aminoacridone and determination of sialic acid content in glycoproteins by capillary electrophoresis and high performance liquid chromatography--ion trap mass spectrometry. Electrophoresis, 20(14), 2930–2937.
- Hess, H. H., & Rolde, E. (1964). Fluorometric assay of sialic acid in brain gangliosides. The Journal of biological chemistry, 239, 3215–3220.
- Khatun, M., Nur, S., & Islam, S. M. A. (2020). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. PLoS One, 15(10), e0241181.
-
Ludger Ltd. Quantitative Sialic Acid Analysis. Retrieved from [Link]
- Merry, T., Neville, D. C. A., Royle, L., Matthews, B., Harvey, D. J., Dwek, R. A., & Rudd, P. M. (2002). Recovery of O-glycans from glycoproteins blotted onto polyvinylidene difluoride membranes. Analytical biochemistry, 304(1), 98–107.
- Skoza, L., & Mohos, S. (1976). Stable thiobarbituric acid chromophore with dimethyl sulphoxide. Application to sialic acid assay in analytical de-O-acetylation. The Biochemical journal, 159(3), 457–462.
- Wang, Y., Chen, Z., et al. (2023). Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589.
- Ward, R. E., Cibor, T. R., & Kauten, R. J. (2020). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods, 9(11), 1698.
- Warren, L. (1959). The thiobarbituric acid assay of sialic acids. The Journal of biological chemistry, 234(8), 1971–1975.
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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A Senior Application Scientist's Guide to Derivatization Agents for LC-MS: Benchmarking 2-Hydrazinobenzoic Acid Hydrochloride
For researchers, scientists, and drug development professionals navigating the complexities of liquid chromatography-mass spectrometry (LC-MS), enhancing the sensitivity and selectivity of analyses is a perpetual quest. Many endogenous metabolites and xenobiotics, due to their inherent chemical properties—such as high polarity, low ionization efficiency, or thermal instability—present significant analytical challenges. Chemical derivatization emerges as a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of 2-Hydrazinobenzoic acid hydrochloride (2-HBA HCl) with other prominent derivatization agents, supported by scientific principles and experimental insights to inform your selection process.
The 'Why' of Derivatization in LC-MS
Direct LC-MS analysis of certain small molecules, particularly those lacking easily ionizable functional groups or exhibiting poor chromatographic retention, often results in suboptimal sensitivity and unreliable quantification. Chemical derivatization addresses this by modifying the analyte to introduce desirable properties. The primary goals of derivatization for LC-MS are:
-
Enhanced Ionization Efficiency: Introduction of a permanently charged or easily ionizable group significantly boosts the signal intensity in the mass spectrometer.
-
Improved Chromatographic Behavior: Modification of polar functional groups can increase hydrophobicity, leading to better retention on reversed-phase columns and improved peak shapes.
-
Increased Stability: Derivatization can protect thermally labile or reactive functional groups from degradation during sample preparation and analysis.
-
Enhanced Specificity: Targeted derivatization of a specific functional group can help to distinguish the analyte from co-eluting interferences.
A Spotlight on this compound (2-HBA HCl)
This compound is a versatile derivatization agent belonging to the hydrazine family.[1][2] Its utility stems from the reactive hydrazine (-NHNH₂) moiety, which readily condenses with carbonyl groups (aldehydes and ketones) to form stable hydrazones. Furthermore, under appropriate activation, it can react with carboxylic acids to yield hydrazides.
The introduction of the 2-HBA moiety imparts several analytical advantages:
-
Increased Hydrophobicity: The aromatic ring enhances retention on reversed-phase columns, moving polar analytes out of the solvent front.
-
Improved Ionization: The presence of nitrogen atoms in the hydrazine and the aromatic ring can facilitate protonation, leading to a stronger signal in positive-ion electrospray ionization (ESI).
-
Favorable Fragmentation: The resulting derivatives often produce characteristic fragment ions upon collision-induced dissociation (CID), which is beneficial for selective reaction monitoring (SRM) in quantitative studies.
The Chemistry of 2-HBA HCl Derivatization
The derivatization reactions of 2-HBA HCl are straightforward and typically proceed under mild conditions.
-
For Aldehydes and Ketones: The reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone. This reaction is often catalyzed by a weak acid.
-
For Carboxylic Acids: The carboxylic acid first needs to be activated to form a more reactive intermediate. This is commonly achieved using coupling agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP), which facilitate the formation of a hydrazide bond with 2-HBA.[1]
Below is a diagram illustrating the general derivatization workflow.
Caption: A generalized experimental workflow for derivatization with 2-HBA HCl.
The following diagram illustrates the derivatization mechanism for a carbonyl compound.
Caption: Derivatization of a carbonyl with 2-HBA HCl to form a hydrazone.
Head-to-Head Comparison: 2-HBA HCl vs. The Alternatives
The selection of a derivatization agent is contingent on the analyte's functional groups, the sample matrix, and the desired analytical outcome. Here, we compare 2-HBA HCl with other commonly used reagents.
| Derivatization Agent | Target Functional Group(s) | Key Advantages | Potential Limitations |
| 2-Hydrazinobenzoic acid HCl (2-HBA HCl) | Carbonyls, Carboxylic Acids | Good hydrophobicity, improves ionization in ESI+. | Requires activation for carboxylic acids. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | Classic, well-established reagent; derivatives are UV-active.[3][4][5] | Can form E/Z isomers, complicating chromatography; may require negative ion mode for MS.[4][6] |
| Dansyl Hydrazine (DH) | Carbonyls | Fluorescent derivatives, high sensitivity.[7] | Primarily for carbonyls; may not be as effective for carboxylic acids.[1] |
| Girard's Reagents (T & P) | Carbonyls | Introduce a permanent positive charge, excellent for ESI+.[2][8][9] | Can also form E/Z isomers; primarily for ketones and aldehydes.[8] |
| 2-Picolylamine (PA) | Carboxylic Acids | High reactivity, significant signal enhancement (9-158 fold reported).[10][11] | Primarily for carboxylic acids.[10] |
| 2-Hydrazinoquinoline (HQ) | Carbonyls, Carboxylic Acids | Simultaneous derivatization of multiple analyte classes; greater hydrophobicity than analogs like 2-hydrazinopyridine.[1][12] | Requires activation for carboxylic acids.[1] |
In-Depth Analysis of Alternatives
For Carbonyl Compounds (Aldehydes & Ketones):
-
2,4-Dinitrophenylhydrazine (DNPH): A stalwart in carbonyl analysis, DNPH derivatives are readily analyzed by HPLC-UV.[4][13] For LC-MS, they are typically detected in negative ion mode.[6] A significant drawback is the formation of syn- and anti- isomers, which can lead to peak splitting and complicate quantification.[3]
-
Dansyl Hydrazine (DH): This reagent is favored when high sensitivity is required, as it imparts fluorescence to the analyte. It is widely used for the analysis of carbonyl-containing compounds in biological matrices.[7]
-
Girard's Reagents (T and P): These reagents are exceptional for enhancing ESI sensitivity.[8] They introduce a quaternary ammonium group, which carries a permanent positive charge, making the derivatives highly responsive in positive-ion mode.[2][9] This "charge-tagging" approach can lead to detection limits in the femtomole range.[9]
For Carboxylic Acids:
-
2-Picolylamine (PA): When the target analytes are primarily carboxylic acids, 2-picolylamine is an excellent choice. Studies have shown it to be of more practical use than 2-hydrazinopyridine, with detection responses increased by up to 158-fold.[10] The derivatization is rapid and has been successfully applied to the analysis of trace amounts of bile acids and other carboxylic acids in biological samples.[10][11]
For Broad-Spectrum Analysis (Carbonyls and Carboxylic Acids):
-
2-Hydrazinoquinoline (HQ): For metabolomic studies where a broader range of analytes is of interest, HQ has been shown to be an effective agent for the simultaneous derivatization of short-chain carboxylic acids, aldehydes, and ketones.[1][12] Its increased hydrophobicity compared to reagents like 2-hydrazinopyridine leads to better retention on reversed-phase columns.[1]
Experimental Protocol: A Comparative Derivatization Study
This protocol provides a framework for comparing the efficacy of 2-HBA HCl, DNPH, and Girard's Reagent T for the analysis of a model keto-acid in a biological matrix (e.g., urine).
1. Materials and Reagents:
-
Model analyte: α-ketoglutaric acid
-
Internal Standard (IS): ¹³C₅-α-ketoglutaric acid
-
Derivatization Agents: this compound, 2,4-Dinitrophenylhydrazine, Girard's Reagent T
-
Activation Reagents (for 2-HBA HCl): 2,2'-dipyridyl disulfide (DPDS), triphenylphosphine (TPP)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Acetic Acid
-
Sample: Pooled human urine
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet particulates.
-
To 100 µL of supernatant, add 10 µL of IS solution and 400 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
3. Derivatization Procedures:
-
2-HBA HCl Derivatization:
-
Reconstitute the dried extract in 50 µL of ACN:Water (1:1, v/v).
-
Add 50 µL of a solution containing 2 mM 2-HBA HCl, 2 mM DPDS, and 2 mM TPP in ACN.
-
Vortex and incubate at 60°C for 60 minutes.
-
Cool to room temperature and inject into the LC-MS system.
-
-
DNPH Derivatization:
-
Reconstitute the dried extract in 50 µL of ACN.
-
Add 50 µL of a 2 mg/mL solution of DNPH in ACN containing 0.1% phosphoric acid.
-
Vortex and incubate at room temperature for 1 hour.
-
Inject into the LC-MS system.
-
-
Girard's Reagent T Derivatization:
-
Reconstitute the dried extract in 50 µL of MeOH containing 10% acetic acid.
-
Add 50 µL of a 10 mg/mL solution of Girard's Reagent T in the same solvent.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and inject into the LC-MS system.
-
4. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: A suitable gradient to resolve the derivatized analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive ion mode for 2-HBA and Girard's T derivatives; Negative ion mode for DNPH derivatives.
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) to monitor the transitions from the precursor ion to a characteristic product ion for each derivative.
5. Data Evaluation:
-
Compare the peak areas of the derivatized analyte for each reagent to assess the relative signal enhancement.
-
Evaluate the chromatographic peak shape and retention time.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) for each method.
-
Assess the impact of the sample matrix on each derivatization method by comparing results from neat standards and spiked urine samples.
Conclusion and Recommendations
The choice of derivatization agent is a critical decision in the development of robust and sensitive LC-MS methods.
-
This compound represents a balanced and versatile option, particularly for analytes containing carbonyl or carboxylic acid groups, offering improved chromatography and ionization.
-
For analyses focused solely on carbonyl compounds where maximum sensitivity is paramount, Girard's reagents are often superior due to the introduction of a permanent charge.
-
For targeted analysis of carboxylic acids , 2-picolylamine has demonstrated exceptional performance in signal enhancement.
-
In the context of broad-spectrum metabolomics , a reagent like 2-hydrazinoquinoline that can simultaneously react with multiple functional groups offers a significant advantage in workflow efficiency.
Ultimately, the optimal derivatization strategy should be determined empirically. The protocol outlined in this guide provides a starting point for a systematic evaluation of these reagents in the context of your specific analytical challenge. By understanding the underlying chemistry and the relative strengths of each agent, researchers can unlock new levels of performance in their LC-MS analyses.
References
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- Hong, H., & Wang, Y. (2007). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. Analytical Chemistry, 79(9), 322-326.
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A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Routes to Modern Catalytic Strategies
Introduction: The Privileged Indazole Scaffold in Modern Chemistry
The indazole core, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[1][3] This has culminated in the development of several clinically approved drugs, such as the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib, both of which feature the indazole motif.[1] The thermodynamic stability of the 1H-tautomer over the 2H-form has traditionally made it the more explored isomer, but recent advances have opened avenues for the selective synthesis of both.[1][4]
This guide provides a comparative analysis of the key synthetic routes to substituted indazoles, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. Our focus is on providing actionable insights, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
Comparative Analysis of Prominent Synthetic Routes
The synthesis of the indazole nucleus has evolved significantly from classical condensation reactions to highly efficient metal-catalyzed and modern sustainable methods. Here, we compare four major strategies: the venerable Davis-Beirut Reaction, the powerful Transition-Metal-Catalyzed C-H Activation/Annulation, and the emerging fields of Photocatalytic and Electrochemical Synthesis.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%)[5] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[5] | Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[5][6] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[5] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to high (50-95%)[5] | Broad scope for both coupling partners, good functional group tolerance.[5][7] | High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[5][6] | Requires transition metal catalysts which can be expensive and may need to be removed from the final product; may require specific directing groups.[8] |
| Photocatalytic Synthesis | Moderate to good | Evolving; primarily demonstrated for functionalization of the indazole core.[9][10] | Mild reaction conditions (visible light, room temperature), high functional group tolerance, sustainable.[1] | Substrate scope for de novo synthesis is still under development; may require specific photosensitizers.[11] |
| Electrochemical Synthesis | Moderate to good | Growing; demonstrated for both de novo synthesis and functionalization.[12][13] | Avoids the use of chemical oxidants and reductants, high atom economy, can be performed under mild conditions.[12][14] | May require specialized equipment; reaction optimization can be complex.[13] |
In-Depth Analysis of Synthetic Methodologies
The Davis-Beirut Reaction: A Classic, Metal-Free Approach
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and their derivatives.[15] It is particularly valued for its use of readily available and inexpensive starting materials, typically o-nitrobenzaldehydes or o-nitrobenzyl bromides and primary amines.[6][12]
The reaction proceeds through an N,N-bond forming heterocyclization under either acidic or basic conditions.[16] A key intermediate in this transformation is an o-nitrosobenzylidene imine, which is generated in situ.[16] Under basic conditions, the reaction is initiated by the deprotonation of the benzylic position of an o-nitrobenzylamine, followed by an intramolecular redox reaction to form the N-N bond.
Diagram: Proposed Mechanism of the Base-Catalyzed Davis-Beirut Reaction
Caption: Base-catalyzed formation of a 2H-indazole via the Davis-Beirut reaction.
The following is a general procedure for the synthesis of 2H-indazoles via the Davis-Beirut reaction from o-nitrobenzyl bromides.[6]
-
Preparation of o-Nitrobenzylamine Intermediate: To a solution of the desired primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add the o-nitrobenzyl bromide (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the o-nitrobenzylamine can be monitored by thin-layer chromatography (TLC).
-
Cyclization to 2H-Indazole: To the reaction mixture containing the o-nitrobenzylamine, add a 5% solution of potassium hydroxide (KOH) in an alcohol (e.g., methanol or ethanol). Heat the reaction mixture to 60 °C for 6 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2H-indazole.
Transition-Metal-Catalyzed C-H Activation/Annulation: A Modern Powerhouse
Transition-metal catalysis, particularly involving rhodium, palladium, and copper, has revolutionized the synthesis of substituted indazoles.[3][8] These methods often proceed via C-H bond activation, offering high atom economy and the ability to construct complex molecular architectures from simple precursors.[7]
A prominent example is the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[7][17] The reaction is initiated by the ortho C-H activation of the azobenzene, directed by the azo group, to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of the aldehyde, followed by cyclization and aromatization to yield the 2H-indazole product.[7]
Diagram: Catalytic Cycle for Rh(III)-Catalyzed Indazole Synthesis
Caption: Rh(III)-catalyzed synthesis of 2H-indazoles from azobenzenes and aldehydes.
The following protocol is adapted from the work of Ellman and coworkers.[18]
-
Reaction Setup: To an oven-dried vial, add azobenzene (36.5 mg, 0.20 mmol), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%). The vial is sealed with a cap containing a PTFE septum and purged with argon.
-
Addition of Reagents: Add anhydrous dioxane (1.0 mL) and benzaldehyde (42.5 mg, 0.40 mmol, 2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,3-diphenyl-2H-indazole as a white powder (yields typically >75%).[18]
The Cadogan-Sundberg Indole Synthesis: A Note on its Application
While primarily known for the synthesis of indoles and carbazoles, the principles of the Cadogan-Sundberg reaction, which involves the reductive cyclization of o-nitrostyrenes or related systems using trivalent phosphorus reagents, can be conceptually extended to the synthesis of indazoles.[19][20][21] For instance, the reductive cyclization of an o-nitrobenzaldehyde imine, formed from the condensation of o-nitrobenzaldehyde and a primary amine, using a phosphine can lead to a 2H-indazole.[22] This approach, while less common than the Davis-Beirut reaction or C-H activation strategies, offers a metal-free alternative for N-N bond formation.
The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, followed by further reduction to a nitrene, which then undergoes cyclization.[19] However, non-nitrene pathways involving oxygenated intermediates have also been proposed.[23]
Emerging Frontiers: Photocatalytic and Electrochemical Synthesis
In the quest for more sustainable and environmentally benign synthetic methodologies, photocatalysis and electrochemistry have emerged as powerful tools for the construction of indazole scaffolds.[1][12]
Visible-light photocatalysis enables the formation of reactive intermediates under mild conditions, often at room temperature.[11] While much of the research has focused on the functionalization of pre-existing indazole rings, methods for the de novo synthesis are being developed.[9][10] These reactions often involve the generation of radical intermediates that can undergo cyclization to form the indazole core.
Electrochemical methods offer a reagent-free approach to oxidation and reduction, thereby avoiding the use of stoichiometric chemical oxidants or reductants.[13][24] The synthesis of indazoles can be achieved through electrochemical C-H amination or other cyclization strategies.[12][14] This approach is particularly attractive for its green credentials and potential for scalability.
Diagram: General Workflow for Modern Sustainable Indazole Synthesis
Caption: A generalized workflow for photocatalytic and electrochemical indazole synthesis.
Regioselectivity: The 1H- vs. 2H-Indazole Challenge
A critical aspect of indazole synthesis is controlling the regioselectivity of substitution on the pyrazole ring nitrogen atoms. The thermodynamic stability of 1H-indazoles often leads to their preferential formation.[4] However, specific synthetic strategies can be employed to favor the formation of the 2H-isomer.
-
Davis-Beirut Reaction: This method is a reliable route to 2H-indazoles .[6]
-
Transition-Metal-Catalyzed C-H Activation: The choice of catalyst, ligand, and directing group can influence the regioselectivity, with methods developed for the selective synthesis of both 1H- and 2H-indazoles .[25][26]
-
N-Alkylation of the Indazole Core: The direct alkylation of an unsubstituted indazole often yields a mixture of N-1 and N-2 isomers. However, the reaction conditions (base, solvent) and the nature of the substituents on the indazole ring can be tuned to favor one isomer over the other.[4][25] For instance, the use of sodium hydride in THF has been shown to be selective for N-1 alkylation for a range of substituted indazoles.[4]
Conclusion and Future Outlook
The synthesis of substituted indazoles has a rich history and a vibrant present. While classical methods like the Davis-Beirut reaction remain valuable for their simplicity and metal-free nature, modern transition-metal-catalyzed C-H activation strategies offer unparalleled efficiency and scope for the creation of complex and diverse indazole libraries. The future of indazole synthesis will undoubtedly be shaped by the continued development of sustainable methods such as photocatalysis and electrochemistry, which promise to deliver these valuable compounds with greater efficiency and minimal environmental impact. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. This guide provides a solid foundation for navigating these choices and advancing the exciting field of indazole chemistry.
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Glorius, F., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(42), 15821-15824. [Link]
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O'Brien, L. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056-2068. [Link]
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- Haddadin, M. J., & Kurth, M. J. (2011). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 76(12), 5146-5151.
- Kumar, R., & Chaudhary, P. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4087-4100.
- Lin, M.-H., et al. (2015). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Organic & Biomolecular Chemistry, 13(45), 11376-11381.
- Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2636-2648.
- Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron, 68(35), 7079-7084.
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Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2636-2648. [Link]
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Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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de Oliveira, C. S. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 259-266. [Link]
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A Comparative Guide to the Antioxidant Activity of Hydrazinobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, hydrazinobenzoic acid derivatives have emerged as a promising class of compounds. Their inherent chemical functionalities suggest a significant potential for radical scavenging and antioxidant activity. This guide provides a comprehensive evaluation of the antioxidant properties of these derivatives, grounded in experimental data and mechanistic insights, to aid researchers in this field.
While both 2-Hydrazinobenzoic acid and 4-Hydrazinobenzoic acid serve as valuable scaffolds in medicinal chemistry, this guide will focus predominantly on the well-documented antioxidant activities of 4-Hydrazinobenzoic acid derivatives, for which extensive comparative data is available. The principles and methodologies described herein are, however, directly applicable to the evaluation of 2-Hydrazinobenzoic acid derivatives and other related compounds. 2-Hydrazinobenzoic acid is a known precursor for various heterocyclic compounds with demonstrated cytotoxic effects against cancer cell lines, an activity often linked to the modulation of cellular redox states[1].
The Chemical Rationale for Antioxidant Activity
The antioxidant potential of hydrazinobenzoic acid derivatives is intrinsically linked to their molecular structure. The hydrazine (-NHNH2) and hydrazone (-NH-N=CH-) moieties are key functional groups that can participate in antioxidant mechanisms. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions. The efficacy of these derivatives can be further modulated by the nature and position of substituents on the aromatic ring.
The primary mechanisms through which these compounds are proposed to exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The stability of the resulting antioxidant radical is a crucial determinant of the efficiency of this mechanism.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the most likely mechanism for a given derivative by calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA)[2][3][4][5][6]. For many hydrazone derivatives, the HAT and SPLET mechanisms are considered the most thermodynamically plausible pathways for free radical scavenging[2].
Comparative Analysis of Antioxidant Activity: A Case Study of 4-Hydrazinobenzoic Acid Derivatives
A pivotal study by Abuelizz et al. provides a robust dataset for comparing the antioxidant activities of a series of thirteen 4-hydrazinobenzoic acid derivatives, which include isothiocyanate, benzylidene, and acid anhydride functionalities[4][5][6]. These derivatives were evaluated against a standard antioxidant, Butylated Hydroxyanisole (BHA), using a battery of in vitro assays. The results of these assays are summarized below.
Table 1: DPPH Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives
| Compound | % Inhibition at 20 µg/mL |
| BHA (Standard) | 92% |
| 3 | 70-72% |
| 5 | 70-72% |
| 6 | 70-72% |
| 7 | 70-72% |
| 8 | 70-72% |
| 9 | 70-72% |
| 1 | 41.48% |
| 11 | 17.21% |
| 12 | 18.52% |
Data sourced from Abuelizz et al.[4][6][7]
Table 2: ABTS Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives
| Compound | % Inhibition at 20 µg/mL |
| BHA (Standard) | 85% |
| 3 | 85.19% |
| 1-10 | 80-85% |
| 1 | 74.52% |
| 11 | 34.77% |
| 13 | 46.55% |
| 12 | 18.51% |
Data sourced from Abuelizz et al.[4][6][7]
Table 3: Ferric Reducing Antioxidant Power (FRAP) of 4-Hydrazinobenzoic Acid Derivatives
| Compound | FRAP Value (µmol Trolox/100 g) |
| 7 | 4120 |
| 2 | 4080 |
| 3 | 4075 |
| 5 | 4059 |
| 1 | 2864 |
Data sourced from Abuelizz et al.[4][7]
Key Insights from the Comparative Data:
-
Superior Performance of Benzylidene Derivatives: Compounds with benzylidene moieties, particularly those with hydroxyl and methoxy substitutions on the phenyl ring (e.g., compounds 3, 5-9), demonstrated the highest antioxidant activity, often comparable to the standard BHA in the ABTS assay[4][5][6][7].
-
Impact of Functional Groups: The presence of hydrazine, isothiocyanate, and hydrazone units was found to be crucial for the antioxidant activity[4][6]. Conversely, the inclusion of an anhydride moiety in derivatives 11-13 did not enhance, and in some cases diminished, their antioxidant potential[4][6].
-
Assay-Dependent Variability: The relative ranking of the compounds sometimes varied between different assays, highlighting the importance of using a battery of tests to obtain a comprehensive antioxidant profile. This is because different assays reflect different aspects of antioxidant action (e.g., hydrogen atom donation vs. electron donation).
Methodological Deep Dive: Standard Operating Procedures for Antioxidant Assays
To ensure the reproducibility and validity of research in this area, it is imperative to follow standardized and well-validated protocols. Below are detailed, step-by-step methodologies for the three most common assays used in the evaluation of hydrazinobenzoic acid derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store this solution in a dark, light-protected container[8].
-
Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, BHA, or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or spectrophotometer cuvettes, add a specific volume of the test compound or standard solution (e.g., 20 µL).
-
Add a larger volume of the DPPH working solution (e.g., 200 µL) to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[8].
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound/standard.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours[9].
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and a standard antioxidant (typically Trolox, a water-soluble analog of vitamin E).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution (e.g., 5-10 µL) to a 96-well plate or cuvettes.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well.
-
Include a blank control containing only the solvent and the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes)[9].
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at approximately 734 nm[9].
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the test compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, with an absorbance maximum at 593 nm.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add a small volume of the test compound, standard, or blank (solvent) to a 96-well plate or test tubes (e.g., 10 µL)[11][12].
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL) and mix well[11].
-
Incubate the mixture at 37°C for a defined period (the reaction is often fast, e.g., 4-6 minutes, but can be extended up to 60 minutes for some compounds)[10][11].
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at approximately 593 nm[11].
-
The FRAP value of the sample is calculated by comparing its absorbance to the standard curve of Fe²⁺ concentration. The results are typically expressed as µM Fe²⁺ equivalents or in relation to a standard antioxidant like Trolox.
-
Conclusion and Future Directions
The available evidence strongly supports the potential of hydrazinobenzoic acid derivatives, particularly those derived from the 4-isomer, as potent antioxidants. The structure-activity relationships gleaned from these studies provide a rational basis for the design of novel and more effective antioxidant agents. The presence of hydroxyl and methoxy substituents on benzylidene moieties appears to be a key determinant of high activity.
Future research should focus on a systematic evaluation of 2-hydrazinobenzoic acid derivatives to establish a direct comparison with their 4-isomer counterparts. Furthermore, elucidating the precise mechanisms of action for the most potent compounds through advanced computational and experimental techniques will be crucial for their further development as therapeutic agents. The standardized protocols provided in this guide offer a solid foundation for conducting such comparative studies with high scientific rigor.
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Safety Operating Guide
Navigating the Disposal of 2-Hydrazinobenzoic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 2-Hydrazinobenzoic acid hydrochloride is a valuable reagent in various synthetic pathways, its handling and disposal demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for the safe and compliant management of this chemical waste.
Immediate Safety and Hazard Recognition: Understanding the "Why"
Before any disposal procedure is considered, a thorough understanding of the inherent hazards of this compound is crucial. This compound is classified as a hazardous substance, and its primary risks underscore the necessity for careful handling.
According to its Safety Data Sheet (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The hydrazine functional group, in general, is associated with toxic and potentially carcinogenic properties, necessitating a cautious approach to all handling and disposal activities.[3][4]
Key Takeaway: The hazardous nature of this compound prohibits its disposal via standard laboratory drains or as general waste.[1] Improper disposal not only poses a significant risk to laboratory personnel and the environment but also constitutes a violation of regulatory standards.
The Core Directive: Professional Hazardous Waste Disposal
The single most critical directive for the disposal of this compound is to manage it as a hazardous waste designated for collection by a certified environmental management service. This is the only universally compliant and safe method of disposal.
Waste Accumulation and Segregation: The First Step to Safety
Proper disposal begins at the point of generation. All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and reaction vessels, must be segregated from non-hazardous waste.
Experimental Protocol: Waste Collection
-
Designate a Waste Container: Utilize a chemically resistant container, clearly labeled for "Hazardous Waste." The original reagent bottle, if empty, can be repurposed for this, ensuring the original label is defaced or clearly marked as "WASTE."
-
Segregation is Key: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, with which it is incompatible.[1][2]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., powder, contaminated wipes) and liquid waste (e.g., solutions) in separate, appropriately labeled containers.
-
Secure Containment: Ensure the waste container is kept tightly closed when not in use to prevent the release of dust or vapors.[1]
Labeling and Storage: Ensuring Compliance and Clarity
Accurate and compliant labeling of hazardous waste is a regulatory requirement mandated by agencies such as the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[5][6][7][8][9]
Table 1: Essential Elements of a Hazardous Waste Label
| Label Component | Description | Regulatory Justification |
| "HAZARDOUS WASTE" | The words "Hazardous Waste" must be clearly visible.[5][6][8] | EPA requirement for clear identification of hazardous materials. |
| Chemical Identity | Full chemical name: "this compound" and CAS Number: "52356-01-1". | Ensures proper handling and disposal by waste management personnel. |
| Hazard Pictograms | GHS pictograms for skin/eye irritation and respiratory tract irritation (e.g., exclamation mark). | Provides immediate visual recognition of the primary hazards. |
| Accumulation Start Date | The date when the first particle of waste was placed in the container.[5] | Critical for tracking accumulation time limits set by the EPA. |
| Generator Information | Name and address of the laboratory or institution. | Required for tracking the waste from "cradle to grave." |
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate PPE is non-negotiable during handling and disposal procedures.
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[10]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4][10]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[4][10]
-
Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and correct action is critical to minimizing harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control and Contain (if safe to do so): For small spills, and only if you are trained and have the appropriate spill kit, you can attempt to contain the spill. Avoid generating dust.[1]
-
Personal Protective Equipment: Do not attempt to clean a spill without the proper PPE.
-
Cleanup: Gently sweep up the solid material and place it in a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Seek Assistance: For large spills, or if you are ever in doubt, contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1][12]
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
A Note on Chemical Neutralization
While chemical treatment methods such as oxidation are sometimes employed for hydrazine-containing waste streams, there is no widely published and validated protocol for the specific neutralization of this compound in a laboratory setting. Attempting to neutralize this compound without a thoroughly vetted procedure could result in hazardous reactions and is not recommended. The primary and mandated disposal route is through a licensed hazardous waste contractor.
Conclusion
By adhering to these procedures, you not only ensure the safety of your laboratory and personnel but also uphold the principles of responsible scientific practice and regulatory compliance. The proper management of chemical waste is a direct reflection of a laboratory's commitment to safety and environmental stewardship.
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A Brief Guide To Hazardous Waste Container Labeling Requirements. (2021, December 21). Hazardous Waste Experts. Retrieved from [Link]
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EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. (2019, March 22). Hazardous Waste Experts. Retrieved from [Link]
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EPA and DOT Hazardous Waste Labeling Requirements. (2021, July 21). Berg Compliance Solutions. Retrieved from [Link]
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Hazardous Waste Containers. U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Label Requirements: EPA & DOT Compliance. (2025, February 21). MLI Environmental. Retrieved from [Link]
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Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved from [Link]
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Hydrazine. (n.d.). University of Nevada, Reno - Risk Management and Safety. Retrieved from [Link]
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Hydrazine. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Hydrazinobenzoic Acid Hydrochloride: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 2-Hydrazinobenzoic acid hydrochloride (CAS No. 52356-01-1), a compound frequently used in pharmaceutical synthesis. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is conducted with the utmost care and protection.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance.[1] Understanding its specific risks is the foundation of safe handling. The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): Contact with eyes can cause serious irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[1][2][3]
While there is limited evidence regarding its carcinogenicity, it is prudent to handle all hydrazine derivatives with caution due to the potential carcinogenicity of this class of compounds.[4]
The Hierarchy of Controls: A Proactive Approach to Safety
Before relying solely on Personal Protective Equipment (PPE), a comprehensive safety strategy involves a multi-layered approach known as the hierarchy of controls. This framework prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls, from most to least effective.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For this compound, this includes:
-
Administrative Controls: These are work practices that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for handling, storage, and disposal.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.[2]
-
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.
Personal Protective Equipment (PPE): Your Final Barrier
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][5] | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile rubber gloves.[2] Check for compatibility and breakthrough times with your specific glove manufacturer. | Prevents direct skin contact, which can cause irritation.[1][2] |
| Body Protection | A laboratory coat, fully buttoned. For larger quantities, consider a chemically resistant apron.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate engineering controls (i.e., fume hood). For large spills or in the absence of a fume hood, a NIOSH/MSHA approved respirator with a particulate filter is recommended.[2][6] | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][2] |
Step-by-Step Guide to Safe Handling
1. Preparation:
- Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[1][2][5][6]
- Ensure a chemical fume hood is available and functioning correctly.
- Locate the nearest eyewash station and safety shower.[1]
- Have appropriate waste containers ready for chemical and contaminated solid waste.
2. Donning PPE:
- Inspect all PPE for damage before use.
- Put on the laboratory coat, ensuring it is fully buttoned.
- Put on safety goggles.
- Wash and dry hands, then put on nitrile gloves, ensuring they cover the cuffs of the lab coat.
3. Handling the Chemical:
- Perform all manipulations of this compound inside a chemical fume hood.
- Avoid creating dust.[1] If weighing the solid, do so carefully on a tared weigh boat inside the hood.
- Use a spatula for transferring the solid.
- Keep the container tightly closed when not in use.[1]
4. Doffing PPE:
- Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
- Remove the laboratory coat, turning it inside out as you remove it.
- Remove safety goggles.
- Wash hands thoroughly with soap and water.
Spills, First Aid, and Disposal
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large, alert your institution's safety officer.
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and sweep it into a designated hazardous waste container.[1]
-
Avoid generating dust during cleanup.[1]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and seek immediate medical attention.[1][2]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Do not empty into drains.[1]
-
Consult your institution's environmental health and safety office for specific disposal guidelines, as local regulations may vary.[1]
By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
K. M. Pharma Solution Private Limited. MSDS - this compound. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
